molecular formula C27H57N3O13 B12426098 H2N-PEG12-Hydrazide

H2N-PEG12-Hydrazide

Número de catálogo: B12426098
Peso molecular: 631.8 g/mol
Clave InChI: BXXKONFZCAFZOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H2N-PEG12-Hydrazide is a useful research compound. Its molecular formula is C27H57N3O13 and its molecular weight is 631.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H57N3O13

Peso molecular

631.8 g/mol

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31)

Clave InChI

BXXKONFZCAFZOV-UHFFFAOYSA-N

SMILES canónico

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN

Origen del producto

United States

Foundational & Exploratory

H2N-PEG12-Hydrazide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Protocols of H2N-PEG12-Hydrazide, a versatile bifunctional linker for bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a heterobifunctional crosslinker featuring a terminal amine group (H2N) and a hydrazide moiety (-NH-NH2), separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This distinct architecture imparts valuable properties for bioconjugation, making it a significant tool in drug delivery, diagnostics, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, potentially reducing aggregation and improving pharmacokinetic profiles.[3] The terminal amine provides a versatile handle for conjugation to various molecules, while the hydrazide group offers a selective reaction with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[4] This guide provides a detailed overview of the technical specifications, experimental protocols, and key applications of this compound for researchers and professionals in the field of drug development.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.

PropertyValueReference
Molecular Formula C27H57N3O13
Molecular Weight 631.75 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, protect from moisture

Key Applications

The unique structure of this compound makes it suitable for a range of advanced bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, this compound can be utilized as a linker to connect a cytotoxic payload to a monoclonal antibody. The hydrazide moiety can react with an aldehyde group introduced onto the antibody, often through the oxidation of carbohydrate residues in the Fc region. This site-specific conjugation strategy can lead to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[5] The PEG spacer can help to improve the solubility and stability of the ADC.[3]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG12 chain in this compound provides an appropriate length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common bioconjugation procedures.

General Protocol for Hydrazone Formation with an Aldehyde-Containing Molecule

This protocol describes the fundamental reaction between the hydrazide group of this compound and a carbonyl group on a target molecule.

Materials:

  • Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.5-7.0

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution (e.g., acetone (B3395972) or excess aldehyde)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde/ketone-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the conjugation buffer to create a 10-50 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound solution to the aldehyde/ketone-containing molecule solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle stirring. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Quenching the Reaction:

    • (Optional) Add a quenching reagent to consume any unreacted this compound.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using Size-Exclusion Chromatography (SEC) to remove excess this compound and other small molecules. Use a column with an appropriate molecular weight cutoff.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Determine the degree of labeling using techniques like mass spectrometry or UV-Vis spectroscopy if the conjugated molecule has a chromophore.

Site-Specific Antibody Conjugation via Glycan Oxidation

This protocol details the conjugation of this compound to the carbohydrate moieties of an antibody.

Materials:

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

  • Glycan Oxidation:

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark for 30-60 minutes at 4°C.

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer.

  • Conjugation with this compound:

    • Add a 50-100 molar excess of this compound to the oxidized antibody.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Characterization:

    • Purify the antibody-PEG conjugate using SEC.

    • Characterize the conjugate by SDS-PAGE, mass spectrometry to determine the Drug-to-Antibody Ratio (DAR), and functional assays to assess antigen binding.[7][8]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the performance of hydrazone linkers in bioconjugation.

Table 1: Stability of Hydrazone Linkage

ConditionStabilityReference
Physiological pH (~7.4) Generally stable, with slow hydrolysis observed over extended periods.[4][9]
Acidic pH (~5.0-6.0) Increased rate of hydrolysis, enabling release in endosomal/lysosomal compartments.[4][9]
Plasma Stability is variable and depends on the specific hydrazone structure and conjugate.[4]

Table 2: Typical Drug-to-Antibody Ratios (DAR) for Hydrazone-based ADCs

Conjugation MethodTypical DAR RangeFactors Influencing DARReference
Glycan Oxidation 2-4Extent of oxidation, concentration of linker.[7]
Engineered Aldehyde Tag 1-2 (per site)Number of engineered sites.

Mandatory Visualizations

Diagrams

Hydrazone_Formation_Workflow cluster_activation Step 1: Carbonyl Generation (Optional) cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Protein Protein with Glycan Oxidation Periodate Oxidation Protein->Oxidation Aldehyde_Protein Aldehyde-containing Protein Oxidation->Aldehyde_Protein Reaction Hydrazone Formation (pH 5.5-7.0) Aldehyde_Protein->Reaction PEG_Hydrazide This compound PEG_Hydrazide->Reaction Conjugate Protein-PEG Conjugate Reaction->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein conjugation using this compound.

PROTAC_Synthesis_Logic cluster_synthesis PROTAC Assembly Target_Ligand Target Protein Ligand (with reactive handle) Step1 Couple Target Ligand to one end of Linker Target_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Step2 Couple E3 Ligase Ligand to other end of Linker E3_Ligase_Ligand->Step2 PEG_Hydrazide This compound PEG_Hydrazide->Step1 Intermediate Target Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Logical workflow for PROTAC synthesis using a bifunctional linker.

Hydrazone_Stability_Pathway Conjugate Protein-Hydrazone-Drug Conjugate Acidic_Env Acidic Environment (Endosome/Lysosome) pH 5.0-6.0 Conjugate->Acidic_Env Hydrolysis Hydrazone Bond Hydrolysis Acidic_Env->Hydrolysis Released_Drug Released Drug Hydrolysis->Released_Drug Release of Payload Protein_PEG Protein-PEG Hydrolysis->Protein_PEG Regenerated Carbonyl

Caption: pH-dependent hydrolysis of a hydrazone-linked conjugate.

References

An In-depth Technical Guide to the Mechanism and Application of H2N-PEG12-Hydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of H2N-PEG12-Hydrazide, a bifunctional linker widely utilized in bioconjugation and drug delivery. We will delve into the underlying chemistry, reaction kinetics, and stability of the resultant conjugates, supplemented with detailed experimental protocols and quantitative data.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action of this compound revolves around the chemoselective reaction between its terminal hydrazide group (-CONHNH₂) and a carbonyl group (an aldehyde or a ketone) on a target molecule. This condensation reaction results in the formation of a stable hydrazone bond (-C=N-NH-CO-). This ligation chemistry is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and antibodies.[1]

The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone. The overall reaction is reversible and the equilibrium can be influenced by pH.

The polyethylene (B3416737) glycol (PEG) linker, in this case, a discrete chain of 12 ethylene (B1197577) glycol units, imparts several advantageous properties to the conjugate. These include increased hydrophilicity, improved stability, reduced immunogenicity, and an extended circulation half-life in vivo.[1]

Signaling Pathway Diagram

Mechanism_of_Action cluster_reactants Reactants cluster_reaction Reaction cluster_product Product H2N_PEG12_Hydrazide This compound Nucleophilic_Attack Nucleophilic Attack H2N_PEG12_Hydrazide->Nucleophilic_Attack Hydrazide Group Target_Molecule Target Molecule (with Aldehyde/Ketone) Target_Molecule->Nucleophilic_Attack Carbonyl Group Dehydration Dehydration Nucleophilic_Attack->Dehydration Intermediate PEG_Conjugate PEGylated Conjugate (Hydrazone Bond) Dehydration->PEG_Conjugate Formation of Hydrazone Bond

Mechanism of Action of this compound.

Reaction Kinetics and Catalysis

The rate of hydrazone formation is pH-dependent, with the optimal pH typically falling between 5 and 7.[2] Under acidic conditions, the hydrazide is protonated, reducing its nucleophilicity. Conversely, under basic conditions, the concentration of the protonated carbonyl intermediate, which is more susceptible to nucleophilic attack, is reduced.

To enhance the reaction kinetics, particularly at neutral pH, a nucleophilic catalyst such as aniline (B41778) can be employed. Aniline reversibly forms a highly reactive Schiff base with the carbonyl group, which is then readily displaced by the hydrazide, accelerating the overall rate of hydrazone formation.[3][4]

Quantitative Data on Hydrazone Formation Kinetics
ReactantsCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference
AcGRGDSGG-hydrazide + glyoxylyl-LYRAGNone5.7~0.01[3]
AcGRGDSGG-hydrazide + glyoxylyl-LYRAGAniline (10 mM)5.7~0.1[3]
6-hydrazinopyridyl-peptide + benzaldehydeNone7.03.0 ± 0.3[4]
6-hydrazinopyridyl-peptide + benzaldehydeAniline (10 mM)7.0>100[4]
4-arm PEG-hydrazine + butyraldehydeNone7.315.5 ± 1.3[5]
Phenylhydrazine + various aldehydes/ketonesNone7.42 - 20[6]

Stability of the Hydrazone Bond: A pH-Sensitive Linkage

A key feature of the hydrazone bond is its susceptibility to hydrolysis under acidic conditions, while remaining relatively stable at neutral physiological pH.[7] This pH-dependent stability is a critical attribute for applications in drug delivery, enabling the targeted release of a payload in the acidic microenvironment of tumors or within endosomal/lysosomal compartments of cells.[1]

The stability of the hydrazone bond is influenced by the electronic properties of the substituents on both the carbonyl and hydrazide precursors. Hydrazones derived from aliphatic aldehydes are generally more prone to hydrolysis compared to those derived from aromatic aldehydes, which are stabilized by resonance.[8]

Quantitative Data on Hydrazone Bond Stability
Hydrazone TypepHHalf-life (t₁/₂)Reference
Aliphatic aldehyde-derived PEG-HZ-PE7.420 - 150 minutes[8]
Aliphatic aldehyde-derived PEG-HZ-PE5.5< 2 minutes[8]
Aromatic aldehyde-derived PEG-HZ-PE7.4> 72 hours[8]
Aromatic aldehyde-derived PEG-HZ-PE5.5> 48 hours[8]
Auristatin E-monoclonal antibody conjugate7.2183 hours[9]
Auristatin E-monoclonal antibody conjugate5.04.4 hours[9]

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody.

1. Generation of Aldehyde Groups on the Antibody:

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, 0.1 M, pH 5.5).

    • Sodium periodate (B1199274) (NaIO₄) solution.

    • Desalting column (e.g., Amicon 30kDa MWCO spin filter).

  • Procedure:

    • Purify the antibody to remove any preservatives.

    • Incubate the antibody with a molar excess of NaIO₄ (e.g., 200:1) in the dark at room temperature for 30 minutes with gentle shaking. This oxidizes the carbohydrate moieties in the Fc region to generate aldehyde groups.[10]

    • Remove excess NaIO₄ using a desalting column equilibrated with the reaction buffer.[10]

2. Conjugation Reaction:

  • Materials:

    • Aldehyde-modified antibody.

    • This compound.

    • Reaction buffer (e.g., sodium acetate buffer, 0.1 M, pH 5.5).

    • (Optional) Aniline catalyst.

  • Procedure:

    • Add a molar excess of this compound (e.g., 50-fold) to the aldehyde-modified antibody.[10]

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[4]

    • Incubate the reaction mixture at room temperature for 2-48 hours.[10] The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

3. (Optional) Reduction of the Hydrazone Bond:

  • Materials:

    • Sodium cyanoborohydride (NaBH₃CN) solution.

  • Procedure:

    • To form a more stable, non-reversible linkage, the hydrazone bond can be reduced to a hydrazine (B178648) linkage.

    • Add a molar excess of NaBH₃CN to the reaction mixture and incubate for an additional 1-2 hours at room temperature.

4. Purification of the PEGylated Antibody:

  • Methods:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated antibody from unreacted, smaller molecules like excess PEG-hydrazide and catalyst.[11]

    • Ion Exchange Chromatography (IEC): Can be used to separate PEGylated species based on changes in surface charge.[12]

    • Ultrafiltration/Diafiltration: Useful for removing smaller molecular weight impurities.[13]

  • Procedure:

    • Select an appropriate purification method based on the properties of the antibody and the desired purity of the final conjugate.

    • Pool the fractions containing the purified PEGylated antibody and characterize using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Purified Antibody Oxidation 1. Antibody Oxidation (NaIO4) Start->Oxidation Desalting1 2. Desalting (Remove excess NaIO4) Oxidation->Desalting1 Conjugation 3. Conjugation Reaction (this compound +/- Aniline) Desalting1->Conjugation Reduction 4. (Optional) Reduction (NaBH3CN) Conjugation->Reduction Purification 5. Purification (SEC, IEC, or UF/DF) Reduction->Purification Characterization 6. Characterization (SDS-PAGE, MS, Functional Assay) Purification->Characterization End End: Purified PEGylated Antibody Characterization->End

General workflow for antibody conjugation.

Logical Relationship: pH-Dependent Hydrolysis for Drug Delivery

The pH-sensitive nature of the hydrazone bond is a cornerstone of its utility in targeted drug delivery systems. This logical relationship can be visualized as follows:

pH-dependent drug release mechanism.

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of biomolecules. Its core mechanism of action, the formation of a pH-sensitive hydrazone bond, offers a unique combination of stability in physiological circulation and controlled cleavage in acidic environments. This makes it an invaluable linker for the development of advanced drug delivery systems, antibody-drug conjugates, and other targeted therapeutics. A thorough understanding of the reaction kinetics and stability, as outlined in this guide, is crucial for the successful design and implementation of bioconjugation strategies utilizing this technology.

References

An In-depth Technical Guide to the Synthesis and Characterization of H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of H2N-PEG12-Hydrazide, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines a representative synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a hydrazide group, connected by a 12-unit ethylene (B1197577) glycol spacer. The amine functionality allows for facile conjugation to carboxylic acids, activated esters, and other electrophilic groups, while the hydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazone linkages. These hydrazone bonds are particularly noteworthy for their pH-sensitivity, enabling the development of stimuli-responsive drug delivery systems that release their payload in the acidic microenvironments of tumors or endosomes. The hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the use of protecting groups to ensure regioselective reactions. A common and effective strategy involves the coupling of a Boc-protected amino-PEG carboxylic acid with a protected hydrazine, followed by a final deprotection step to yield the desired product.

Synthetic Pathway

A representative synthetic pathway for this compound is illustrated below. This pathway commences with the commercially available Boc-NH-PEG12-COOH, which is then coupled with tert-butyl carbazate. The resulting doubly protected intermediate is subsequently treated with a strong acid to simultaneously remove both the Boc and tert-butyl protecting groups.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Boc-NH-PEG12-COOH Boc-NH-PEG12-COOH Intermediate Boc-NH-PEG12-CO-NH-NH-Boc Boc-NH-PEG12-COOH->Intermediate HATU, DIPEA, DMF tert-butyl carbazate tert-butyl carbazate tert-butyl carbazate->Intermediate Final_Product This compound Intermediate->Final_Product TFA, DCM G Crude_Product Crude this compound Precipitation Precipitation with Diethyl Ether Crude_Product->Precipitation Dialysis Dialysis (optional, for higher MW PEGs) Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

H2N-PEG12-Hydrazide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H2N-PEG12-Hydrazide, a bifunctional linker commonly employed in bioconjugation and drug delivery. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines general principles of polyethylene (B3416737) glycol (PEG) and hydrazide chemistry with data from closely related analogs to offer a robust framework for its application.

Solubility Profile

This compound is anticipated to exhibit high solubility in aqueous solutions and a range of polar organic solvents, a characteristic feature of polyethylene glycol (PEG) compounds. The PEG portion of the molecule, consisting of 12 ethylene (B1197577) glycol units, imparts hydrophilicity, while the overall solubility is also influenced by the terminal amine and hydrazide functional groups.

General Solubility of PEG Derivatives:

Polyethylene glycols are well-known for their solubility in a variety of solvents. This property is crucial for their use in pharmaceutical formulations and bioconjugation, as it allows for reactions and applications in diverse media. Generally, the solubility of PEG derivatives is as follows:

  • High Solubility: Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724), and Dichloromethane.

  • Moderate to Low Solubility: Alcohols (e.g., ethanol, methanol), Toluene.

  • Insoluble: Diethyl ether, Hexanes.

Table 1: Qualitative Solubility of PEGylated Compounds
SolventExpected Solubility of this compound
Water & Aqueous Buffers (e.g., PBS)High
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Acetonitrile (ACN)High
Methanol / EthanolModerate
Dichloromethane (DCM)High
TolueneLow
Diethyl EtherInsoluble
HexaneInsoluble

Stability Profile

The stability of this compound is primarily determined by the chemical reactivity of its terminal functional groups. The amino group is generally stable under typical bioconjugation conditions. The hydrazide group is also stable as a standalone functional group but is designed to react with aldehydes and ketones to form a hydrazone linkage. The stability of this resulting hydrazone bond is of critical importance, particularly in the context of drug delivery systems where controlled release is desired.

The hydrazone bond is known to be susceptible to hydrolysis, and its stability is highly dependent on pH. Generally, hydrazone linkages are relatively stable at neutral pH (around 7.4) but undergo accelerated cleavage under acidic conditions (pH 4.5-6.5), which are characteristic of endosomal and lysosomal compartments within cells. This pH-dependent lability is a key feature exploited for the targeted release of conjugated payloads inside cells.

The rate of hydrolysis is also influenced by the electronic and steric properties of the aldehyde or ketone it is formed with. Hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.

Table 2: Comparative Stability of Various Hydrazone Linkages (Half-life, t½)

The following table summarizes stability data for different hydrazone linkages, providing an indication of the expected behavior of a hydrazone formed from this compound.

Hydrazone TypepHHalf-life (t½)Reference
General Acylhydrazone7.0> 2.0 hours[1]
5.02.4 minutes[1]
General Alkylhydrazone7.0Less stable than acylhydrazone[1]
5.0More stable than acylhydrazone[1]
pHPMA-APM-TAMRA (Aromatic ketone-based)7.4> 24 hours (<30% degradation)[1]
5.0Steady degradation over 24 hours[1]
pHPMA-BMCA-TAMRA (Aliphatic ketone-based)7.4Significant hydrolysis after 5 hours[1]
5.0Rapid hydrolysis at early time points[1]
pHPMA-PMCA-TAMRA (Aliphatic aldehyde-based)7.4> 30% release after 5 hours[1]
5.0Similar release rate to pH 7.4[1]

Note: This data is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This method is a reliable way to determine the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Seal the vials tightly and place them on an orbital shaker.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L).

Protocol for Assessing pH-Dependent Stability of Hydrazone Linkage

This protocol describes how to evaluate the stability of a hydrazone-linked conjugate at different pH values using HPLC.

Materials:

  • Hydrazone conjugate of this compound

  • Buffer solutions at various pH values (e.g., pH 5.0, 6.5, and 7.4)

  • Incubator or water bath set to 37°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Quenching solution (e.g., cold acetonitrile or a buffer that stops the reaction)

Procedure:

  • Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to stop further hydrolysis.

  • Analyze the samples by HPLC to separate the intact conjugate from the released payload and the this compound.

  • Monitor the decrease in the peak area of the intact conjugate over time.

  • Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½) at each pH.

Visualizations

Hydrazone Formation and Hydrolysis Pathway```dot

G cluster_formation Hydrazone Formation (pH ~5-7) cluster_hydrolysis Hydrazone Hydrolysis (Acidic pH) This compound This compound Hydrazone_Linkage Hydrazone-Linked Conjugate This compound->Hydrazone_Linkage + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone_Linkage + Hydrazone_Linkage_hydrolysis Hydrazone-Linked Conjugate Released_PEG_Hydrazide This compound Hydrazone_Linkage_hydrolysis->Released_PEG_Hydrazide H₂O, H⁺ Released_Payload Released Aldehyde/Ketone Payload Hydrazone_Linkage_hydrolysis->Released_Payload H₂O, H⁺

Caption: Workflow for determining the pH-dependent stability of a hydrazone conjugate.

This guide provides a foundational understanding of the solubility and stability of this compound and its derivatives. For critical applications, it is strongly recommended that researchers experimentally determine these parameters for their specific conjugate and formulation.

References

An In-Depth Technical Guide to H2N-PEG12-Hydrazide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H2N-PEG12-Hydrazide, a heterobifunctional linker critical to the advancement of targeted therapeutics and drug delivery systems. We will delve into its chemical properties, core applications, and detailed experimental protocols for its use in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing an amine (H2N) group at one end and a hydrazide group at the other, separated by a 12-unit PEG spacer. This structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the molecules it modifies.

PropertyValueReference
Molecular Formula C27H57N3O13[1][2]
Molecular Weight 631.75 g/mol [1]
Appearance White solid[1]

Core Application: Bioconjugation and pH-Sensitive Drug Release

The primary utility of this compound lies in its role as a flexible linker in bioconjugation. The terminal hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This linkage is notably pH-sensitive, remaining stable at physiological pH (~7.4) but undergoing hydrolysis under the acidic conditions characteristic of endosomal and lysosomal compartments within cancer cells (pH 4.5-6.5). This property is ingeniously exploited for the controlled release of cytotoxic payloads at the target site, minimizing systemic toxicity.

A prime application is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody (mAb) that targets a tumor-specific antigen to a potent cytotoxic drug.

Experimental Protocol: Construction of an Antibody-Drug Conjugate (ADC)

This protocol outlines a representative two-step process for creating an ADC utilizing a hydrazide-PEG linker. This method involves the initial introduction of aldehyde groups onto the antibody, followed by the conjugation of the linker and subsequent attachment of the drug.

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (B1199274) (NaIO4)

  • This compound

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Acetate (B1210297) buffer

  • DMSO or DMF

  • Size-exclusion chromatography (SEC) column

Step 1: Introduction of Aldehyde Groups and Linker Conjugation

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

  • Glycan Oxidation: To generate aldehyde groups on the antibody's carbohydrate domains, treat the antibody solution with a final concentration of 1-2 mM sodium periodate. Incubate the reaction in the dark for 30 minutes at room temperature.

  • Purification: Remove excess sodium periodate using a desalting column.

  • Hydrazone Ligation: Add a 20-50 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF and diluted in acetate buffer) to the aldehyde-functionalized antibody.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation to form the hydrazone bond.

  • Purification: Purify the amine-functionalized antibody by size-exclusion chromatography (SEC) to remove the unreacted linker.

Step 2: Cytotoxic Drug Conjugation

This step assumes the use of a drug modified with a group compatible with the amine end of the PEG linker, for instance, through NHS-ester chemistry.

  • Reagent Preparation: Prepare a stock solution of the NHS-ester-activated cytotoxic drug in anhydrous DMSO.

  • pH Adjustment: Adjust the pH of the purified amine-functionalized antibody solution to 8.0-8.5 to facilitate the reaction.

  • Conjugation Reaction: Add the NHS-ester drug to the antibody solution at a 10-fold molar excess.

  • Incubation: Incubate at room temperature with gentle agitation for 1-2 hours.

  • Final Purification: Purify the final ADC product using SEC to remove unconjugated drug and other reagents.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and binding affinity.

Workflow for ADC Synthesis and Action

The following diagram illustrates the general workflow for synthesizing an Antibody-Drug Conjugate using a hydrazide linker and its subsequent mechanism of action.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Cellular Action mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde groups) mAb->oxidized_mAb NaIO4 Oxidation linker_conjugated_mAb Linker-Conjugated mAb oxidized_mAb->linker_conjugated_mAb This compound (Hydrazone Formation) ADC Final ADC linker_conjugated_mAb->ADC Drug Conjugation drug Cytotoxic Drug drug->ADC circulating_ADC ADC in Circulation ADC->circulating_ADC Administration binding Binding to Tumor Cell Antigen circulating_ADC->binding internalization Internalization (Endocytosis) binding->internalization release Drug Release in Lysosome (Acidic pH) internalization->release Hydrazone Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Workflow of ADC synthesis using this compound and its mechanism of action.

Signaling Pathways and Logical Relationships

This compound itself does not directly participate in or modulate specific cellular signaling pathways. Instead, it is a component of a delivery vehicle. The "signaling" aspect relates to the targeted delivery of a pharmacologically active agent. The logical relationship is a sequence of events: the ADC binds to a specific cell surface receptor (antigen), which triggers receptor-mediated endocytosis. Following trafficking to the lysosome, the acidic environment cleaves the hydrazone bond, releasing the cytotoxic drug. The drug then engages its intracellular target, which could be DNA, microtubules, or other critical components, ultimately leading to the activation of apoptotic signaling cascades and cell death.

The following diagram illustrates the logical relationship from antigen binding to the induction of apoptosis.

ADC_Action_Pathway ADC Antibody-Drug Conjugate Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage Target Intracellular Target (e.g., DNA) Drug->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

References

The Multifaceted Role of the PEG12 Chain in H2N-PEG12-Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG12-Hydrazide is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, comprising a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) glycol units, and a terminal hydrazide group, offers a versatile platform for the modification of biomolecules and the construction of complex therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the pivotal role of the PEG12 chain in defining the physicochemical properties and functional advantages of this compound. We will delve into its impact on solubility, stability, and biocompatibility, and provide detailed experimental protocols and data to support its application in advanced biomedical research.

The Core of this compound: Unpacking the PEG12 Chain

The this compound molecule is structurally defined by three key components: a primary amine (H2N-), a dodecaethylene glycol (PEG12) chain, and a hydrazide (-C(=O)NHNH2) functional group. While the amine and hydrazide moieties provide the reactive handles for conjugation, the PEG12 chain is central to the linker's overall performance and utility.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are largely dictated by the PEG12 chain. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C27H57N3O13[1][2][3]
Molecular Weight 631.75 g/mol [1][2][3]
Appearance White solid[3]
Solubility Soluble in water and most polar organic solvents (e.g., DMSO, DMF). Less soluble in alcohols and toluene. Insoluble in ether.[4]
pKa of Hydrazide Group Approximately 3[5]
Storage Conditions Long-term storage at -20°C is recommended.[6]

The Functional Significance of the PEG12 Chain

The incorporation of a twelve-unit polyethylene glycol chain imparts several desirable attributes to the this compound linker, making it a valuable tool in bioconjugation and drug development.

Enhanced Solubility and Biocompatibility

The hydrophilic nature of the PEG12 chain significantly enhances the aqueous solubility of molecules to which it is conjugated. This is particularly advantageous when working with hydrophobic drugs or peptides, preventing aggregation and improving their bioavailability. Furthermore, PEG is well-established as a biocompatible and non-immunogenic polymer, which can reduce the immunogenicity of the conjugated biomolecule.

Pharmacokinetic Modulation

In the context of drug delivery, particularly in the development of antibody-drug conjugates (ADCs), the PEG12 chain plays a crucial role in modulating the pharmacokinetic properties of the conjugate. The hydrophilic PEG chain can create a hydration shell around the ADC, which can:

  • Prolong Circulation Half-Life: By increasing the hydrodynamic radius of the conjugate, the PEG12 chain can reduce renal clearance, leading to a longer circulation time in the bloodstream.

  • Improve Tumor Penetration: The flexible nature of the PEG chain can enhance the penetration of the ADC into solid tumors.

  • Reduce Non-specific Uptake: The PEG "shield" can minimize non-specific interactions with other proteins and cells, reducing off-target toxicity.

Spacer Arm Functionality

The PEG12 chain acts as a flexible spacer arm, physically separating the conjugated molecules. This spatial separation can be critical for maintaining the biological activity of a protein or antibody after conjugation, by preventing steric hindrance between the biomolecule and the payload.

The Hydrazide Moiety: A Gateway to Bioconjugation

The terminal hydrazide group of this compound provides a highly specific reactive handle for conjugation to molecules containing aldehyde or ketone functionalities. This reaction, which forms a stable hydrazone bond, is particularly useful for targeting glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties.

pH-Sensitive Hydrazone Linkage

The hydrazone bond formed is cleavable under acidic conditions, a feature that is exploited in drug delivery systems designed for targeted release in the acidic microenvironment of tumors or within endosomes and lysosomes of cancer cells.

Stability of the PEG12-Hydrazone Conjugate

The stability of the hydrazone bond is pH-dependent. The following table summarizes the hydrolytic stability of a model PEG-hydrazone conjugate at different pH values. While this data is for a PEG-phosphatidylethanolamine (PE) conjugate, it provides a valuable indication of the stability of the hydrazone linkage formed with a PEG chain.

pHHalf-life (t½)ConditionsSource
7.490 - 150 minPhosphate buffered saline, 37°C[7]
5.5< 2 minBuffer solution, 37°C[7]

Note: The stability of the hydrazone bond can be influenced by the specific structure of the aldehyde or ketone it reacts with. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol provides a general guideline for the conjugation of this compound to a molecule containing an aldehyde group.

Materials:

  • Aldehyde-containing molecule (e.g., oxidized glycoprotein, small molecule drug)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.5-7.0 (optimal pH should be determined empirically, typically between 5 and 7)

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching reagent (e.g., an excess of an aldehyde scavenger like acetone)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants: Dissolve the aldehyde-containing molecule and a 10-50 fold molar excess of this compound in the Conjugation Buffer.

  • Initiate Reaction: Mix the two solutions. If using, add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC, SDS-PAGE).

  • Quenching (Optional): If desired, quench the reaction by adding an excess of a quenching reagent.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate purification method.

Visualizing the Role of this compound in PROTACs

This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG12 chain in this context provides the necessary length and flexibility to bridge the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target_Ligand Target Protein Ligand PEG12_Linker This compound (as linker) Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Target_Protein->E3_Ligase Ternary Complex Formation Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The PEG12 chain is a critical determinant of the functionality of this compound. Its inherent properties of hydrophilicity, biocompatibility, and flexibility translate into tangible benefits for a wide range of applications in biomedical research and drug development. By enhancing solubility, modulating pharmacokinetics, and providing an optimal spacer, the PEG12 chain enables the creation of sophisticated bioconjugates with improved therapeutic and diagnostic potential. Understanding the multifaceted role of this polyethylene glycol component is key to harnessing the full power of this compound in the design of next-generation biomaterials and therapeutics.

References

An In-depth Technical Guide to the Applications of Bifunctional PEG Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bifunctional PEG Hydrazide Linkers in Modern Bioconjugation

Bifunctional polyethylene (B3416737) glycol (PEG) hydrazide linkers are indispensable tools in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a hydrophilic PEG polymer backbone, which imparts favorable properties such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecule.[2][3][4] They are defined by two distinct reactive termini: a hydrazide group (-CO-NH-NH₂) at one end and another functional group (e.g., NHS ester, Maleimide, Azide, Alkyne) at the other.[5][6] This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules, such as a targeting protein and a therapeutic agent.[7]

The cornerstone of their utility lies in the hydrazide group's reactivity towards carbonyl compounds (aldehydes and ketones), forming a hydrazone bond.[5][8] This bond is uniquely sensitive to pH, remaining stable at physiological pH (~7.4) but undergoing hydrolysis in acidic environments.[9][10] This characteristic is masterfully exploited for the targeted release of payloads in pathological tissues like tumors or within acidic intracellular compartments such as endosomes and lysosomes.[11][12][13] This guide provides a comprehensive overview of the core chemistry, primary applications, quantitative data, and experimental protocols associated with bifunctional PEG hydrazide linkers.

Core Chemistry: Hydrazone Bond Formation and pH-Sensitivity

The primary reaction mechanism involving a PEG hydrazide linker is the condensation reaction between the hydrazide moiety and a carbonyl group (an aldehyde or ketone) to form a hydrazone linkage.[14] This reaction is highly efficient and can be performed under mild, aqueous conditions (typically pH 5-7), which is crucial for maintaining the integrity of sensitive biomolecules.[5][14]

The stability of the resulting hydrazone bond is the key to its application in controlled-release systems.[9] While more stable than a Schiff base formed with a simple amine, the hydrazone bond is susceptible to acid-catalyzed hydrolysis.[9][14] This cleavage is accelerated in environments with a pH below 6.5, such as the tumor microenvironment or within endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][10] Aniline has been shown to act as an effective catalyst for hydrazone ligation, significantly increasing reaction rates and yields.[14][15]

Hydrazone_Formation cluster_product Product node_a Bifunctional Linker (Hydrazide-PEG-X) node_c PEG-Hydrazone Conjugate node_a->node_c Hydrazone Ligation (pH 5-7) node_b Target Molecule (Aldehyde/Ketone) node_b->node_c

Figure 1: General schematic of hydrazone bond formation.

The hydrolytic stability is also influenced by the electronic properties of the substituents on the carbonyl compound.[9] Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to electronic conjugation.[11][16] This allows for the fine-tuning of the linker's cleavage rate based on the specific application requirements.

Key Applications of Bifunctional PEG Hydrazide Linkers

Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery

The most prominent application of PEG hydrazide linkers is in the development of ADCs for targeted cancer therapy.[1][17] In this design, a potent cytotoxic drug is attached to a tumor-targeting monoclonal antibody via the linker.[7][10] The PEG component enhances the ADC's solubility and stability, while the hydrazone bond acts as a cleavable trigger.[4][17]

The mechanism involves the ADC circulating stably in the bloodstream (pH 7.4), binding to its target antigen on cancer cells, and subsequently being internalized into the cell through endocytosis.[10][18] Inside the cell, the ADC is trafficked to acidic endosomes and lysosomes, where the low pH environment triggers the hydrolysis of the hydrazone bond, releasing the active drug directly at the site of action.[9][19] This targeted release mechanism significantly enhances the therapeutic efficacy of the drug while minimizing systemic toxicity and off-target effects.[1][10]

ADC_Pathway ADC Targeted Delivery & Payload Release Pathway node_style_circ node_style_circ node_style_bind node_style_bind node_style_internal node_style_internal node_style_release node_style_release A 1. ADC in Bloodstream (Stable at pH 7.4) B 2. Binding to Target Receptor on Cancer Cell A->B Targeting C 3. Internalization (Endocytosis) B->C Receptor-Mediated D 4. Trafficking to Acidic Endosome/Lysosome C->D E 5. Hydrazone Linker Cleavage (pH 4.5-6.2) D->E Low pH Trigger F 6. Drug Release & Induction of Apoptosis E->F NP_Conjugation_Workflow Workflow for Nanoparticle Conjugation via Hydrazone Ligation A 1. Nanoparticle Preparation B Disperse aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to 1-5 mg/mL. Sonicate briefly. A->B F Add linker stock solution to nanoparticle suspension (10-50 molar excess). Incubate at room temperature for 4-6 hours with gentle shaking. B->F C 2. Linker Preparation D Dissolve Hydrazide-PEG-X linker in anhydrous DMSO or water to a stock concentration (e.g., 10 mg/mL). C->D D->F E 3. Conjugation Reaction E->F H Remove excess linker via repeated centrifugation and resuspension or through dialysis. F->H G 4. Purification G->H J Confirm conjugation via DLS (size change), zeta potential, and FTIR (disappearance of aldehyde peak). H->J I 5. Characterization I->J

References

The Chemistry and Application of Hydrazone Bonds in Scientific Research and Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation, characteristics, and application of hydrazone bonds, a cornerstone of bioconjugation and drug delivery. With a focus on the reaction between hydrazides and carbonyl compounds, this document delves into the underlying chemical principles, kinetic data, and practical experimental protocols.

Core Principles of Hydrazone Bond Formation

The formation of a hydrazone bond is a reversible condensation reaction between a hydrazide and an aldehyde or ketone, yielding a hydrazone and a water molecule.[1][2] This reaction is a type of nucleophilic addition-elimination.[2]

Mechanism of Formation: The reaction is typically catalyzed by acid.[2] The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[1][3] This intermediate subsequently undergoes acid-catalyzed dehydration to form the C=N double bond of the hydrazone.[1][4]

pH Dependence: The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in a mildly acidic environment, typically around pH 4.5 to 5.[1][2][5] This is because a certain level of acidity is required to catalyze the dehydration of the carbinolamine intermediate. However, at very low pH, the hydrazine (B178648) nucleophile can become protonated, rendering it unreactive.[1] At neutral or basic pH, the reaction is significantly slower due to the lack of acid catalysis.[4][5]

Catalysis: The rate of hydrazone formation can be significantly accelerated by nucleophilic catalysts, with aniline (B41778) and its derivatives being the most commonly used.[5][6] These catalysts function by first reacting with the carbonyl compound to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazide.[5] More recently, other water-soluble organocatalysts, such as anthranilic acids and 2-(aminomethyl)imidazoles, have been developed and shown to be even more effective than aniline, especially at neutral pH.[6][7][8]

Quantitative Data on Hydrazone Bond Formation

The kinetics of hydrazone formation are typically described by second-order rate constants. The following table summarizes key quantitative data from the literature, highlighting the influence of pH, catalysts, and reactant structure on reaction rates.

Carbonyl CompoundHydrazide/HydrazinepHCatalyst (Concentration)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
p-NitrobenzaldehydeHydrazide 17.4None-[7]
p-NitrobenzaldehydeHydrazide 17.4Aniline (1 mM)-[7]
p-NitrobenzaldehydeHydrazide 17.45-Methoxyanthranilic acid (1 mM)>6-fold greater than aniline[6][7]
Glyoxylyl-LYRAGAcGRGDSGG-hydrazide5.7None-[5]
Glyoxylyl-LYRAGAcGRGDSGG-hydrazide5.7Aniline (10 mM)-[5]
Glyoxylyl-LYRAGAcGRGDSGG-hydrazide4.5None0.030 ± 0.002[5]
Glyoxylyl-LYRAGAcGRGDSGG-hydrazide4.5Aniline (10 mM)0.49 ± 0.02[5]
Benzaldehyde6-Hydrazinopyridyl-peptide7None3.0 ± 0.3[9]
Benzaldehyde6-Hydrazinopyridyl-peptide7Aniline (10 mM)-[9]
ButyraldehydePhenylhydrazine7.4None24[4]
BenzaldehydePhenylhydrazine7.4None65-fold slower than butyraldehyde[4][10]
2-Formylphenylboronic acidAcyl hydrazide7.4None-[11]

Hydrazone Bonds in Drug Development

A significant application of hydrazone chemistry is in the design of pH-sensitive linkers for drug delivery systems, particularly antibody-drug conjugates (ADCs).[2][12][13]

pH-Sensitive Drug Release: The key feature of the hydrazone bond in this context is its relative stability at the physiological pH of blood (around 7.4) and its susceptibility to cleavage under the mildly acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.0).[2][12][13][14] This differential stability allows for the targeted delivery of a potent cytotoxic drug to cancer cells. The ADC circulates in the bloodstream with the drug covalently attached via the hydrazone linker. Upon binding to its target antigen on a cancer cell, the ADC is internalized. Inside the cell, the acidic environment of the lysosome triggers the hydrolysis of the hydrazone bond, releasing the active drug where it can exert its therapeutic effect.[2][12]

Experimental Protocols

The following are generalized protocols for hydrazone formation, which may require optimization based on the specific reactants and desired application.

General Protocol for Hydrazone Formation in Solution

This protocol describes a typical procedure for forming a hydrazone bond between a hydrazide-modified molecule and a carbonyl-containing molecule in solution.

  • Dissolve Reactants: Dissolve the hydrazide-containing compound and the aldehyde or ketone-containing compound in a suitable buffer. A common buffer is 0.1 M sodium acetate (B1210297) or ammonium (B1175870) acetate for reactions at acidic pH (e.g., pH 4.5-5.7).[5] For reactions at neutral pH, phosphate-buffered saline (PBS) can be used.[7] The final concentration of reactants typically ranges from micromolar to millimolar.[5][15]

  • Add Catalyst (Optional): If a catalyst is used, add the appropriate amount of a stock solution of the catalyst (e.g., aniline) to the reaction mixture.[5] The final concentration of the catalyst is typically in the millimolar range.[5]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C). The reaction time can vary from minutes to several hours, depending on the reactivity of the substrates and the presence of a catalyst.[9][15]

  • Monitoring the Reaction: The progress of the reaction can be monitored by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by observing the disappearance of reactants and the appearance of the hydrazone product.[5][15]

  • Purification (if necessary): Once the reaction is complete, the hydrazone conjugate can be purified from unreacted starting materials and byproducts using standard techniques like HPLC or size-exclusion chromatography.

Protocol for Labeling a Protein with a Hydrazide-Containing Probe

This protocol outlines the steps for conjugating a small molecule probe containing a hydrazide to a protein that has been modified to display an aldehyde or ketone group.

  • Prepare the Protein: The protein of interest must first be functionalized with a carbonyl group. This can be achieved through various methods, such as periodate (B1199274) oxidation of N-terminal serine residues or by incorporating unnatural amino acids with ketone or aldehyde side chains.

  • Dissolve the Protein and Probe: Dissolve the carbonyl-modified protein in a suitable buffer, such as phosphate (B84403) buffer at pH 7.0.[16] Dissolve the hydrazide-containing probe (e.g., a fluorescent dye) in a compatible solvent (like DMSO) and then add it to the protein solution.[9]

  • Initiate Ligation: If necessary, add a catalyst to accelerate the reaction.[9]

  • Incubation: Allow the ligation reaction to proceed for a sufficient amount of time at a controlled temperature.

  • Removal of Excess Reagents: After the reaction, remove the excess unreacted probe and catalyst using methods like dialysis, size-exclusion chromatography, or specialized purification tips (e.g., C4 ZipTip).[16]

  • Characterization: The resulting protein conjugate can be characterized by techniques such as mass spectrometry (e.g., LC-MS or MALDI-MS) to confirm the successful conjugation and determine the labeling efficiency.[16]

Visualizations

The following diagrams illustrate key concepts related to hydrazone bond formation.

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Hydrazide R1-C(=O)NHNH2 (Hydrazide) Intermediate R2-C(OH)(NHNHC(=O)R1)-R3 (Carbinolamine) Hydrazide->Intermediate + H+ Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Intermediate Hydrazone R2-C(=NNHC(=O)R1)-R3 (Hydrazone) Intermediate->Hydrazone - H2O, - H+ Water H2O ADC_Drug_Delivery ADC Antibody-Drug Conjugate (ADC) with Hydrazone Linker Bloodstream Bloodstream (pH 7.4) Hydrazone bond is stable ADC->Bloodstream CancerCell Cancer Cell Binding and Internalization Bloodstream->CancerCell Lysosome Lysosome (pH 4.5-5.0) Hydrazone bond is cleaved CancerCell->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Experimental_Workflow Start Start: Prepare Reactants (Hydrazide & Carbonyl) Dissolve Dissolve in Appropriate Buffer Start->Dissolve Catalyst Add Catalyst (Optional) Dissolve->Catalyst Incubate Incubate at Controlled Temperature Catalyst->Incubate Monitor Monitor Reaction (e.g., HPLC, UV-Vis) Incubate->Monitor Purify Purify Conjugate (e.g., HPLC) Monitor->Purify Characterize Characterize Product (e.g., Mass Spec) Purify->Characterize End End: Purified Hydrazone Conjugate Characterize->End

References

H2N-PEG12-Hydrazide for Targeted Drug Delivery Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H2N-PEG12-Hydrazide as a core component in targeted drug delivery systems. It covers the fundamental chemistry, key applications, and detailed experimental protocols relevant to its use in creating advanced therapeutic conjugates.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery design. It features a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, which imparts hydrophilicity and biocompatibility to the drug conjugate.[1][2] This PEG chain can enhance the solubility of hydrophobic drugs, prolong their circulation half-life, and reduce immunogenicity.[3][4]

The molecule is functionalized with a terminal primary amine (H2N-) and a hydrazide (-CONHNH2) group. The amine group can be used for further modification or conjugation, while the hydrazide group is key to forming pH-sensitive hydrazone linkages with aldehyde or ketone moieties on a drug, protein, or nanoparticle.[5][6]

Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C27H57N3O13[7]
Molecular Weight 631.75 g/mol [7]
CAS Number Not widely available for the specific this compound, but related structures like Amino-PEG12-N-Boc-hydrazide have CAS No. 1334169-97-9[8]
Purity Typically >95%[7]

The Chemistry of Hydrazone Linkages in Drug Delivery

The hydrazide functional group of this compound reacts with an aldehyde or ketone on a payload molecule to form a hydrazone bond. This linkage is the cornerstone of its application in targeted drug delivery due to its inherent pH-sensitivity.[9][10]

Hydrazone bonds are relatively stable at physiological pH (around 7.4), which is characteristic of the bloodstream.[10][11] However, they are susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment (pH 6.5-7.2), endosomes (pH 5.0-6.5), and lysosomes (pH 4.5-5.0).[8] This pH-dependent cleavage allows for the targeted release of the conjugated drug at the desired site of action, minimizing off-target toxicity.[1][12]

The stability of the hydrazone bond is influenced by the electronic properties of the aldehyde or ketone it is formed with. Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those formed from aliphatic aldehydes due to resonance stabilization.[11][13]

Quantitative Data on Hydrazone Linkage Stability:

The following table summarizes the hydrolytic stability of various hydrazone-based PEG-PE (polyethylene glycol-phosphatidylethanolamine) conjugates, demonstrating the pH-sensitive nature of the linkage. While this data is not specific to this compound, it provides a strong indication of the expected behavior.

Conjugate TypeHalf-life (t½) at pH 7.4 (37°C)Hydrolysis at pH 5.5 (37°C)Reference
Aliphatic Aldehyde-derived PEG-PEMinutes to hours (dependent on acyl hydrazide chain length)Complete disappearance within 2 minutes[11]
Aromatic Aldehyde-derived PEG-PE> 72 hoursNo significant hydrolysis after 48 hours[11]

Quantitative Data on Drug Release:

Studies on doxorubicin (B1662922) (DOX) conjugated to polymers via a hydrazone linkage have demonstrated significant differences in drug release at varying pH levels.

Drug Conjugate System% Drug Release at pH 5.0% Drug Release at pH 7.4Time PeriodReference
DOX conjugated to PMLA via hydrazone bond>80%~10%40 hours[1]
DOX conjugated to pentablock copolymer via hydrazone bond89%~29%7 days[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound starts from a commercially available precursor such as H2N-PEG12-COOH.

Materials:

  • H2N-PEG12-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydrazine (B178648) hydrate (B1144303)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Activation of Carboxylic Acid: Dissolve H2N-PEG12-COOH and NHS (1.2 equivalents) in anhydrous DCM. Add DCC or EDC (1.2 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.

  • Formation of Hydrazide: In a separate flask, dissolve hydrazine hydrate (10 equivalents) in DCM. Cool the activated ester solution from step 1 in an ice bath and add the hydrazine solution dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the filtrate with water to remove excess hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel chromatography.

  • Characterization: Confirm the structure and purity of the final this compound product using ¹H NMR and mass spectrometry.

Conjugation of this compound to an Aldehyde-Modified Protein

This protocol describes the formation of a hydrazone linkage between the hydrazide-functionalized PEG and an aldehyde group on a protein, which can be introduced through mild oxidation of N-terminal serine residues or glycosylated moieties.

Materials:

  • Aldehyde-modified protein

  • This compound

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve this compound in the same buffer to a concentration that allows for a 10-50 molar excess relative to the protein.

  • Conjugation: Add the this compound solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.[14]

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Quenching (Optional): Add a quenching solution to stop the reaction.

  • Purification: Purify the resulting protein-PEG conjugate from excess PEG-hydrazide and other reagents using size-exclusion chromatography.

  • Characterization: Characterize the conjugate using SDS-PAGE, UV-Vis spectroscopy, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the efficacy of a drug conjugate, such as an antibody-drug conjugate (ADC), in killing cancer cells.[9][15][16]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • The drug conjugate (e.g., ADC with this compound linker)

  • Free drug

  • Unconjugated antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the drug conjugate, free drug, and unconjugated antibody in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Targeted Drug Delivery

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) s1 This compound Synthesis/Procurement s3 Bioconjugation (Hydrazone Formation) s1->s3 s2 Drug/Protein with Aldehyde/Ketone Group s2->s3 s4 Purification (e.g., SEC) s3->s4 s5 Characterization (MS, NMR, HPLC) s4->s5 iv1 pH-Dependent Stability & Drug Release Assay (HPLC) s5->iv1 Test Conjugate iv3 Cytotoxicity Assay (e.g., MTT) s5->iv3 Test Conjugate iv4 Internalization Study (Flow Cytometry/Microscopy) s5->iv4 Test Conjugate iv2 Cell Culture iv2->iv3 iv2->iv4 inv1 Animal Model iv3->inv1 Lead Candidate inv2 Pharmacokinetics (PK) & Biodistribution inv1->inv2 inv3 Efficacy & Toxicity Studies inv1->inv3 targeted_delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Cancer Cell cluster_endosome Endosome (pH 5.0-6.5) ADC Drug Conjugate receptor Receptor ADC->receptor 1. Binding endosome Drug Release receptor->endosome 2. Internalization (Endocytosis) drug Drug endosome->drug 3. pH-Triggered Cleavage nucleus Nucleus drug->nucleus 4. Therapeutic Action signaling_pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Activation CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Gene Expression Drug Targeted Drug (e.g., Raf/MEK Inhibitor) Drug->Raf Drug->MEK

References

The Crucial Role of H2N-PEG12-Hydrazide in Enhancing Antibody-Drug Conjugate Performance: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the preclinical evaluation of Antibody-Drug Conjugates (ADCs) incorporating the H2N-PEG12-Hydrazide linker. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the quantitative data, experimental protocols, and the underlying mechanisms that underscore the significance of this specific linker technology in advancing targeted cancer therapies.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted delivery of potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's therapeutic index. This compound is a bifunctional linker that combines a polyethylene (B3416737) glycol (PEG) spacer with a hydrazide reactive group. The PEG component, specifically a 12-unit chain, enhances hydrophilicity, which can improve the ADC's solubility, stability, and pharmacokinetic profile. The hydrazide group enables the formation of a pH-sensitive hydrazone bond with a carbonyl group on a drug or another linker component, facilitating payload release in the acidic environment of tumor cell endosomes and lysosomes.

This guide will explore the preclinical data that highlights the advantages of using a PEGylated hydrazide linker in ADCs, focusing on key performance indicators such as drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data from preclinical studies of ADCs utilizing hydrazone-based linkers. While specific data for an ADC with the exact this compound linker is not publicly available in a consolidated format, the presented data from analogous systems provide valuable insights into the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of ADCs with Acid-Cleavable Linkers

ADC ConstructTarget Cell LineIC50 (pM)Linker TypePayloadReference
Trastuzumab-Silyl Ether-MMAEHER2+8.8Silyl (B83357) Ether (Acid-Cleavable)MMAE[1]
Trastuzumab-Val-Cit-MMAEHER2+14.3Val-Cit (Protease-Cleavable)MMAE[1]
Kadcyla® (T-DM1)HER2+33Thioether (Non-Cleavable)DM1[1]
ADC with Sulfatase-Cleavable LinkerHER2+61Sulfatase-Cleavable[1]
ADC with Val-Ala LinkerHER2+92Val-Ala (Protease-Cleavable)[1]
Non-cleavable ADCHER2+609Non-Cleavable[1]

Note: The silyl ether linker is presented as a modern, stable alternative to traditional hydrazone linkers for acid-cleavable ADCs.

Table 2: In Vivo Tumor Growth Inhibition of an ADC with a Tandem-Cleavage Linker in a Jeko-1 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) Day 42Tumor Growth Inhibition (%)
Vehicle-~12000
ADC (Tandem-Cleavage Linker)3~200>80
ADC (Monocleavage Linker)3~400~67

Note: This data is representative of in vivo efficacy studies for ADCs with advanced cleavable linkers designed for enhanced stability and targeted payload release.[2][3]

Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers in Preclinical Models

ADC ConstructLinker TypeHalf-life (t1/2)Clearance (CL) (mL/h/kg)AUC0→∞ (h·mg/mL)Reference
CX-DM1 ADCTriglycyl Peptide9.9 days0.715,225[1]
SMCC-DM1 ADCThioether10.4 days0.714,370[1]
ADC with Hydrazone LinkerHydrazone2 days (in human plasma)Not ReportedNot Reported[1]
ADC with Silyl Ether LinkerSilyl Ether>7 days (in human plasma)Not ReportedNot Reported[1]

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and validation of preclinical findings. The following sections outline key experimental protocols relevant to the development and evaluation of ADCs with this compound linkers.

ADC Conjugation via Hydrazone Linkage

The formation of a hydrazone bond is a well-established bioconjugation strategy. This protocol describes the general steps for conjugating a payload containing a carbonyl group (aldehyde or ketone) to an antibody functionalized with a hydrazide linker.

  • Antibody Modification (Introduction of Hydrazide Groups):

    • If the antibody is not already functionalized, a bifunctional linker such as a maleimide-PEG-hydrazide can be used to react with native or engineered cysteines on the antibody.

    • Alternatively, the this compound can be coupled to the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (e.g., EDC, NHS).

  • Payload Preparation:

    • The cytotoxic payload must possess a carbonyl group. If not naturally present, it can be introduced through chemical modification.

  • Conjugation Reaction:

    • The hydrazide-functionalized antibody is reacted with the carbonyl-containing payload in a slightly acidic buffer (pH 5-6) to catalyze the formation of the hydrazone bond.

    • The reaction is typically carried out at room temperature or 4°C for several hours to overnight.

  • Purification:

    • The resulting ADC is purified to remove unconjugated payload, linker, and any aggregates. Size-exclusion chromatography (SEC) is a commonly used method.[4]

  • Characterization:

    • The Drug-to-Antibody Ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[4][5][6]

    • Purity and aggregation are assessed by SEC.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[4][7]

  • Cell Seeding:

    • Plate target (antigen-positive) and control (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[7]

  • Cell Viability Assessment:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the mechanism of action and experimental evaluation of ADCs with hydrazone linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Hydrazone Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.0) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Acid-Catalyzed Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Conjugation_Workflow Antibody Monoclonal Antibody Activated_Ab Hydrazide-Functionalized Antibody Antibody->Activated_Ab 1. Antibody Functionalization Linker This compound Linker->Activated_Ab Payload Carbonyl-Containing Cytotoxic Payload ADC_Crude Crude ADC Mixture Payload->ADC_Crude Activated_Ab->ADC_Crude 2. Conjugation Purified_ADC Purified ADC ADC_Crude->Purified_ADC 3. Purification (SEC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization 4. Quality Control In_Vivo_Efficacy_Study_Logic Xenograft Establish Tumor Xenograft Model in Mice Grouping Randomize Mice into Treatment Groups Xenograft->Grouping Dosing Administer ADC, Vehicle, and Control Antibodies Grouping->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint Toxicity Toxicity Assessment Monitoring->Toxicity

References

Navigating the Nexus: An In-depth Technical Guide to the Safety and Toxicity of PEGylated Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to molecules containing a hydrazide or hydrazone moiety represents a significant strategy in drug delivery and development. This "PEGylation" aims to enhance the therapeutic index of a wide range of compounds by improving their pharmacokinetic and pharmacodynamic profiles. However, the introduction of this synthetic polymer and the inherent reactivity of the hydrazide group necessitate a thorough evaluation of the safety and toxicity of the resulting conjugate. This technical guide provides a comprehensive overview of the key safety considerations, experimental protocols for toxicity assessment, and the underlying mechanisms of potential adverse effects associated with PEGylated hydrazide compounds.

Core Concepts in the Toxicology of PEGylated Hydrazide Compounds

The safety profile of a PEGylated hydrazide compound is a composite of the individual toxicities of its constituent parts—the PEG polymer and the hydrazide/hydrazone-containing molecule—and any new properties arising from their conjugation.

The Safety Profile of Polyethylene Glycol (PEG)

PEG is a hydrophilic, non-toxic, and biocompatible polymer that is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA)[1]. Its use in pharmaceuticals is widespread due to its ability to increase the hydrodynamic size of molecules, thereby prolonging their circulation half-life and reducing immunogenicity[2][3].

However, two key safety aspects of PEG must be considered:

  • Immunogenicity : Despite being considered non-immunogenic, there is growing evidence of pre-existing and induced anti-PEG antibodies in the population[2][4]. These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated compound, reducing its efficacy, and in some cases, causing hypersensitivity reactions[2]. The immunogenic potential is influenced by factors such as the molecular weight and architecture (linear vs. branched) of the PEG chain[2].

  • Cellular Vacuolation : In nonclinical toxicology studies, administration of PEGylated biopharmaceuticals has been associated with cellular vacuolation, particularly in phagocytic cells[5]. This is generally considered a non-adverse, adaptive response to the accumulation of the polymer and has not been linked to organ dysfunction[5].

The Toxicological Landscape of Hydrazide and Hydrazone Compounds

Hydrazine (B178648) and its derivatives, including hydrazides and hydrazones, exhibit a more complex and varied toxicity profile. Their adverse effects are often linked to their metabolic activation into reactive species[6].

  • Hepatotoxicity and Neurotoxicity : Hydrazines are known to cause damage to the liver and central nervous system[6][7]. The neurotoxic effects can be attributed to the ability of some hydrazine compounds to induce a functional deficiency of pyridoxine (B80251) (vitamin B6), an essential cofactor in neurotransmitter synthesis[7].

  • Genotoxicity and Carcinogenicity : The formation of reactive metabolites upon biotransformation of hydrazines can lead to DNA damage and oxidative stress[6]. The International Agency for Research on Cancer (IARC) has classified hydrazine as "possibly carcinogenic to humans" (Group 2B). Guanylhydrazone derivatives have been shown to induce DNA damage at high concentrations.

  • Cytotoxicity : The in vitro cytotoxicity of hydrazone derivatives varies widely depending on their chemical structure. Some novel hydrazide-hydrazone compounds have demonstrated low cytotoxicity against various cell lines and, in some cases, even protective effects.

Quantitative Toxicity Data

Obtaining specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for a broad range of PEGylated hydrazide compounds is challenging due to the proprietary nature of much of this data. The tables below summarize available data for representative non-PEGylated hydrazide/hydrazone compounds and the general toxicity profile of PEG. The toxicity of a specific PEGylated hydrazide conjugate must be determined empirically.

Table 1: Acute Toxicity of Selected Hydrazide/Hydrazone Compounds

CompoundTest SpeciesRoute of AdministrationLD50Reference
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideRabbit (male)Oral177 mg/kg[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideRabbit (female)Oral268 mg/kg[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideRat (male)Oral308 mg/kg[7]
3-Methyl-2-benzothiazolinone hydrazone hydrochlorideRat (female)Oral149 mg/kg[7]
HydrazineRatOral60 mg/kg

Table 2: General Safety Profile of Polyethylene Glycol (PEG)

EndpointObservationNotesReferences
Acute Toxicity Very lowGenerally considered non-toxic. High parenteral doses can lead to kidney effects.[4]
Immunogenicity Can induce anti-PEG antibodiesPrevalence of pre-existing antibodies in the population is significant. Can lead to accelerated blood clearance and hypersensitivity.[2][4]
Cellular Effects Vacuolation in phagocytic cellsObserved in nonclinical studies, generally not associated with organ dysfunction.[5]
Genotoxicity Non-genotoxic
Carcinogenicity Non-carcinogenic
Reproductive and Developmental Toxicity No significant effects reported

Experimental Protocols for Safety and Toxicity Assessment

A thorough safety evaluation of PEGylated hydrazide compounds requires a multi-faceted approach, incorporating in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they are able to reduce the MTT reagent to formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PEGylated hydrazide compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Immunogenicity Assessment: Anti-PEG Antibody ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to detect and quantify anti-PEG antibodies in serum or plasma samples.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate as described above. Add diluted serum or plasma samples (typically a 1:100 dilution in blocking buffer) to the wells and incubate for 1-2 hours at room temperature. Include positive and negative control sera.

  • Detection Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the species of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate. Add 100 µL of an HRP substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4). Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The presence and relative levels of anti-PEG antibodies are determined by comparing the absorbance of the test samples to the negative control.

In Vivo Toxicity and Biodistribution Studies

Animal studies are crucial for understanding the systemic toxicity and pharmacokinetic profile of a PEGylated hydrazide compound.

Protocol:

  • Animal Model: Select a relevant animal model (e.g., mice or rats). The number of animals should be sufficient for statistical analysis.

  • Dose Administration: Administer the PEGylated hydrazide compound via the intended clinical route (e.g., intravenous, intraperitoneal). Include a vehicle control group. For acute toxicity, a single dose is administered, while for sub-chronic toxicity, repeated doses are given over a period of time (e.g., 28 days).

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Blood Sampling: Collect blood samples at various time points to assess hematological and clinical chemistry parameters.

  • Biodistribution Analysis: At the end of the study, euthanize the animals and collect major organs (e.g., liver, kidneys, spleen, lungs, heart, brain). The concentration of the compound in each organ can be quantified using appropriate analytical methods (e.g., LC-MS/MS for the compound, or ICP-MS if the compound is labeled with a metal).

  • Histopathological Examination: Fix the collected organs in 10% neutral buffered formalin, embed them in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should examine the tissues for any pathological changes.

  • Data Analysis: Analyze the data for any significant differences between the treated and control groups in terms of clinical signs, body weight, hematology, clinical chemistry, organ weights, and histopathology. Determine the NOAEL for the study.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the safety and toxicity assessment of PEGylated hydrazide compounds.

Toxicity_Pathway_of_Hydrazides cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Toxicological Outcomes Hydrazide Hydrazide/Hydrazone Compound Metabolism Cytochrome P450 Peroxidases Hydrazide->Metabolism Biotransformation Reactive_Metabolites Reactive Metabolites (e.g., free radicals) Metabolism->Reactive_Metabolites DNA_Damage DNA Damage (Strand breaks, adducts) Reactive_Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress (ROS production) Reactive_Metabolites->Oxidative_Stress Protein_Damage Protein Dysfunction Reactive_Metabolites->Protein_Damage Genotoxicity Genotoxicity/ Mutagenicity DNA_Damage->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Protein_Damage->Cytotoxicity Organ_Toxicity Organ Toxicity (Hepatotoxicity, Neurotoxicity) Cytotoxicity->Organ_Toxicity Genotoxicity->Organ_Toxicity

Caption: Metabolic activation and toxicity pathways of hydrazide compounds.

PEG_Immunogenicity_Pathway PEG_Conjugate PEGylated Hydrazide Compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PEG_Conjugate->APC Uptake and Processing Outcome Potential Outcomes: - Accelerated Blood Clearance - Reduced Efficacy - Hypersensitivity Reactions PEG_Conjugate->Outcome T_Helper_Cell T Helper Cell APC->T_Helper_Cell Antigen Presentation B_Cell B Cell T_Helper_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Conjugate Binding

Caption: Immune response pathway leading to anti-PEG antibody production.

In_Vivo_Toxicity_Workflow start Start: PEGylated Hydrazide Compound animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model dose_admin Dose Administration (Route, Frequency, Duration) animal_model->dose_admin in_life_phase In-Life Phase Monitoring: - Clinical Signs - Body Weight - Food/Water Consumption dose_admin->in_life_phase sampling Interim and Terminal Blood & Urine Sampling in_life_phase->sampling necropsy Terminal Necropsy: - Gross Pathology - Organ Weights sampling->necropsy tissue_collection Tissue Collection (Major Organs) necropsy->tissue_collection analysis Analysis tissue_collection->analysis hematology Hematology analysis->hematology clinical_chem Clinical Chemistry analysis->clinical_chem biodistribution Biodistribution (LC-MS/MS or ICP-MS) analysis->biodistribution histopathology Histopathology (H&E) analysis->histopathology end End: Safety & Toxicity Profile (Determine NOAEL) hematology->end clinical_chem->end biodistribution->end histopathology->end

Caption: Experimental workflow for in vivo toxicity and biodistribution studies.

Conclusion

The development of PEGylated hydrazide compounds holds significant promise for advancing therapeutic interventions. However, a comprehensive understanding of their safety and toxicity is paramount for their successful translation to the clinic. This guide has outlined the key toxicological considerations for both the PEG and hydrazide components, provided detailed experimental protocols for their evaluation, and visualized the underlying pathways and workflows. While PEGylation generally imparts a favorable safety profile by reducing the toxicity of the parent molecule, the potential for immunogenicity and the inherent reactivity of the hydrazide moiety must be carefully assessed for each new conjugate. A rigorous and systematic approach to safety and toxicity testing, as detailed in this guide, is essential to ensure the development of safe and effective PEGylated hydrazide-based therapeutics.

References

A Technical Guide to the Storage and Handling of H2N-PEG12-Hydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides comprehensive details on the proper storage, handling, and stability of H2N-PEG12-Hydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work.

Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and reactivity. The following table summarizes the recommended storage conditions based on information from suppliers and safety data sheets.

ParameterRecommended ConditionNotes
Temperature -18°C for long-term storage.[1][2][3]Short-term storage at room temperature should be avoided if possible.
Light Avoid exposure to light.[1][2][3]Store in an opaque or amber vial.
Moisture Keep in a dry area.[4] Protect from moisture.Handle under inert gas if possible. Keep container tightly closed.
Air Do not allow contact with air.Store under an inert atmosphere like argon or nitrogen.

Handling and Safety

This compound and related hydrazine (B178648) compounds require careful handling due to their potential hazards. Adherence to safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE)
PPESpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[4]Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Avoid inhalation of any dust or aerosols.
General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[5]

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.

  • Inert Atmosphere: For optimal stability and to prevent degradation, handle the compound under an inert gas such as argon or nitrogen.

  • Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the laboratory.

Stability Profile

The stability of this compound is influenced by environmental factors such as pH and temperature. The hydrazide functional group is reactive, and understanding its stability is key to its successful application.

While specific stability data for this compound is not extensively published, the stability of hydrazide-based conjugates in aqueous solutions provides valuable insights. The hydrazone bond formed by the reaction of a hydrazide with an aldehyde or ketone is known to be pH-sensitive.

ConditionObservationImplication for this compound
pH Hydrazone bonds are relatively stable at a neutral pH but are susceptible to hydrolysis under acidic conditions.[7] A study on hydrazide-based glycoconjugates showed that they are increasingly stable as the pH approaches neutrality.[7]For bioconjugation reactions, a pH range of 5-7 is often optimal for the formation of a stable hydrazone linkage. The resulting conjugate will have pH-dependent stability.
Temperature Elevated temperatures can accelerate degradation.Long-term storage at -18°C is recommended to preserve the compound's integrity.[1][2][3]

A study on the stability of various hydrazide and hydroxylamine-based glycoconjugates in aqueous solution at 37°C reported the following half-lives at different pH values:

pHHalf-life of Conjugates
4.0Ranged from 3 hours to several days
5.0Increased stability compared to pH 4.0
6.0Showed the highest stability among the tested acidic pHs, with half-lives extending up to 300 days for some conjugates.[7]

This data suggests that while the hydrazone bond is cleavable under acidic conditions, its stability can be modulated by controlling the pH.

Experimental Protocols and Workflows

This compound is a heterobifunctional linker commonly used for bioconjugation. The hydrazide group reacts with aldehydes or ketones to form a stable hydrazone bond, while the terminal amine group can be used for further modifications. A typical application is the conjugation of a molecule to a glycoprotein (B1211001) after oxidation of its sugar moieties to generate aldehydes.

Below is a generalized experimental workflow for the conjugation of this compound to an oxidized antibody.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis antibody Glycosylated Antibody oxidation Oxidation (e.g., with Sodium Periodate) antibody->oxidation purification1 Purification (e.g., Desalting Column) oxidation->purification1 reaction Conjugation Reaction (pH 5-7, room temp, gentle mixing) purification1->reaction Aldehyde-activated Antibody peg_hydrazide This compound (in appropriate buffer) peg_hydrazide->reaction purification2 Purification of Conjugate (e.g., SEC or Affinity Chromatography) reaction->purification2 Antibody-PEG-Hydrazone Conjugate analysis Characterization (e.g., SDS-PAGE, Mass Spectrometry) purification2->analysis

Caption: Workflow for antibody conjugation using this compound.

Detailed Methodologies

1. Antibody Oxidation:

  • Prepare the antibody in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a freshly prepared solution of an oxidizing agent (e.g., sodium periodate) to the antibody solution. The final concentration of the oxidizing agent will need to be optimized.

  • Incubate the reaction in the dark for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Quench the reaction by adding a quenching agent (e.g., glycerol).

  • Remove the excess oxidizing and quenching agents by passing the solution through a desalting column equilibrated with a reaction buffer (e.g., acetate (B1210297) buffer, pH 5.5).

2. Conjugation Reaction:

  • Dissolve the this compound in the reaction buffer.

  • Add the desired molar excess of the this compound solution to the purified, oxidized antibody.

  • Allow the reaction to proceed for a set amount of time (e.g., 2-4 hours) at room temperature with gentle mixing.

3. Purification and Analysis:

  • Purify the resulting antibody-PEG conjugate from excess PEG-hydrazide reagent using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.

  • Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the antibody using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often lies in its role as a linker in antibody-drug conjugates (ADCs). The logical relationship for the targeted delivery of a drug using a hydrazone-linked ADC is depicted below.

adc_pathway cluster_circulation Systemic Circulation (Neutral pH) cluster_targeting Target Cell Binding and Internalization cluster_release Intracellular Drug Release (Acidic pH) adc_circulating ADC with Stable Hydrazone Linkage binding ADC Binds to Target Antigen on Cell Surface adc_circulating->binding internalization Internalization via Endocytosis binding->internalization endosome Endosome/Lysosome (Low pH Environment) internalization->endosome hydrolysis Hydrolysis of Hydrazone Linkage endosome->hydrolysis drug_release Release of Active Drug hydrolysis->drug_release

Caption: pH-dependent drug release from an ADC with a hydrazone linker.

References

H2N-PEG12-Hydrazide for beginners in protein modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H2N-PEG12-Hydrazide for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterobifunctional PEGylation reagent, designed for beginners in the field of protein modification. It covers the fundamental chemistry, experimental protocols, and analytical techniques required for the successful conjugation of this reagent to proteins, particularly glycoproteins.

Introduction to this compound and PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most often a protein or peptide therapeutic. This modification can significantly enhance the pharmacological properties of the protein by:

  • Increasing hydrodynamic size , which reduces renal clearance and extends the circulating half-life.[1][2]

  • Shielding the protein surface , which can decrease immunogenicity and protect against proteolytic degradation.[1][3]

  • Improving solubility and stability .[1][3]

This compound is a specific type of PEGylation reagent. It contains a discrete PEG linker with 12 ethylene (B1197577) glycol units, terminating in a hydrazide functional group (-NH-NH2). This hydrazide group is highly reactive towards carbonyls (aldehydes and ketones), enabling the formation of a stable hydrazone bond. This specific reactivity allows for targeted conjugation to proteins, often at carbohydrate moieties that have been chemically modified to display aldehyde groups.

Core Chemistry: Hydrazone Ligation

The primary reaction mechanism involves the condensation of the hydrazide group on the PEG linker with an aldehyde or ketone on the protein. This reaction is most efficient under slightly acidic conditions (pH 4.5-5.5) but can also proceed at neutral pH.[4][5] The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in more acidic environments, a property that can be exploited for drug delivery applications.[6]

The reaction can be accelerated by the use of a catalyst, such as aniline (B41778), which can increase coupling efficiency significantly.[7][8]

Quantitative Data for this compound

For successful experimental design, it is crucial to understand the quantitative parameters of the reagent and the resulting linkage.

PropertyValueSource(s)
Molecular Formula C27H57N3O13[9]
Molecular Weight 631.75 g/mol [9]
Purity Typically ≥95%[9]
Optimal Reaction pH 4.5 - 5.5 (for hydrazone bond formation)[4][5]
Typical Reaction Time 2 - 16 hours at room temperature[4]
Typical Yield 55% - 75% (highly dependent on the protein and reaction conditions)[10]

Table 1: Physicochemical and Reaction Properties of this compound.

Hydrazone TypeCondition (pH)Half-life (t½)Key ObservationSource(s)
Acylhydrazone Neutral (7.4)Generally stable; aromatic aldehyde-derived hydrazones can have t½ > 72 hours.More stable at neutral pH than alkylhydrazones, making them suitable for in-vivo applications.[11]
Acylhydrazone Acidic (5.5)Labile; aliphatic aldehyde-derived hydrazones can hydrolyze completely within minutes.pH-sensitive cleavage is a key feature for controlled release in acidic intracellular compartments.[11]
Alkylhydrazone Neutral (7.4)Less stable than acylhydrazones.More susceptible to hydrolysis at physiological pH.

Table 2: Comparative Stability of Hydrazone Bonds.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_reaction Hydrazone Ligation Reaction cluster_conditions Reaction Conditions reactant1 Protein-CHO Aldehyde Group product Protein-CH=N-NH-PEG12 Stable Hydrazone Bond reactant1:port1->product:port3 + reactant2 H2N-PEG12-NH-NH2 Hydrazide Group reactant2:port2->product:port3 water H2O product->water - H2O condition1 pH 4.5 - 5.5 condition2 Aniline (catalyst) condition3 Room Temperature

Caption: Chemical reaction scheme for hydrazone ligation.

Experimental Workflow

G start Start: Glycoprotein (B1211001) Sample oxidation Step 1: Oxidation (e.g., with Sodium Periodate) Generate aldehyde groups on glycans. start->oxidation purify1 Step 2: Purification (Desalting Column) Remove excess oxidant. oxidation->purify1 ligation Step 3: Ligation Incubate with this compound. purify1->ligation purify2 Step 4: Purification (SEC or IEX Chromatography) Isolate PEGylated protein. ligation->purify2 analysis Step 5: Analysis (SDS-PAGE, Mass Spectrometry) Confirm conjugation and purity. purify2->analysis end End: Purified PEG-Protein Conjugate analysis->end

Caption: General experimental workflow for protein PEGylation.

Experimental Protocols

This section provides detailed methodologies for the key steps in modifying a glycoprotein with this compound.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol describes the mild oxidation of sialic acid residues, which are often found at the termini of glycan chains.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 10 mM Propylene Glycol or Glycerol

  • Desalting column

Procedure:

  • Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer for the cold Oxidation Buffer. Adjust the final protein concentration to 1-10 mg/mL.

  • Periodate (B1199274) Preparation: Immediately before use, prepare a fresh 20 mM stock solution of NaIO₄ in cold Oxidation Buffer. Protect this solution from light.

  • Oxidation Reaction: In a light-protected tube (e.g., an amber vial or a tube wrapped in foil), add the NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM.[12]

  • Incubation: Gently mix and incubate the reaction for 30 minutes at 4°C or on ice in the dark.[12][13]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.[12]

  • Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with Conjugation Buffer (see Protocol 2).

Protocol 2: Hydrazone Ligation with this compound

This protocol describes the conjugation of the PEG-hydrazide to the oxidized glycoprotein.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • This compound

  • Anhydrous DMSO

  • (Optional) Aniline catalyst solution

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 40 mM).

  • Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 5- to 20-fold molar excess of the hydrazide reagent over the glycoprotein is typically recommended to drive the reaction.[4]

  • (Optional) Catalysis: To increase reaction efficiency, an aniline catalyst can be added to the reaction mixture.[7]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[4] The optimal time should be determined empirically for each specific protein.

  • Purification: Proceed to Protocol 3 to purify the PEGylated protein conjugate from excess PEG reagent and unreacted protein.

Protocol 3: Purification of the PEGylated Protein

Purification is essential to isolate the desired mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and potential multi-PEGylated species.

Methods:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. Since PEGylation increases the hydrodynamic radius of the protein, the PEGylated conjugate will elute earlier from the column than the smaller, unmodified protein.[1]

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated species from the native protein using IEX.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary or polishing step to IEX, offering an alternative separation mechanism based on hydrophobicity.[1]

Protocol 4: Analysis and Characterization

Confirming the success and extent of PEGylation is a critical final step.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple and widely used method to visualize the results of a PEGylation reaction. The conjugated protein will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein. Special stains like barium-iodide or reverse staining with zinc and imidazole (B134444) salts may be more effective than Coomassie Blue for visualizing PEGylated proteins.

  • Mass Spectrometry (MS): For precise characterization, MS is the method of choice. Techniques like ESI-MS or MALDI-TOF can provide an accurate mass of the conjugate, confirming the number of attached PEG chains (degree of PEGylation).[3][4][12] Further analysis of proteolytic digests can pinpoint the exact site(s) of modification.

Conclusion

This compound offers a powerful tool for the site-specific modification of proteins, particularly glycoproteins. The hydrazone ligation chemistry provides a robust and selective method for creating stable protein-PEG conjugates. By carefully controlling the oxidation and ligation reaction conditions and employing appropriate purification and analytical techniques, researchers can generate well-characterized, homogenous PEGylated proteins with enhanced therapeutic potential. This guide provides the foundational knowledge and protocols for beginners to successfully implement this valuable bioconjugation strategy.

References

Methodological & Application

Application Notes and Protocols for H2N-PEG12-Hydrazide Bioconjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). The use of H2N-PEG12-Hydrazide offers a robust method for achieving site-specific modification of antibodies by targeting their carbohydrate moieties. This approach leverages the generation of aldehyde groups on the antibody's glycans through mild oxidation, which then react with the hydrazide group of the PEG linker to form a stable hydrazone bond.[1][2] The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[][4]

This document provides a detailed protocol for the bioconjugation of this compound to antibodies, along with tables summarizing key quantitative data and a workflow diagram to guide researchers through the process.

Data Presentation

Table 1: Reaction Conditions for Antibody Bioconjugation
ParameterRecommended ConditionsNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can promote aggregation.
Oxidizing Agent (e.g., Sodium Periodate) 1-10 mMConcentration should be optimized to avoid off-target oxidation.[5]
Oxidation Reaction Time 30 minutesIncubation should be performed in the dark at room temperature.[6]
This compound Molar Excess 20-50 fold molar excess over antibodyHigher excess can drive the reaction to completion.
Reaction Buffer 0.1 M Sodium Acetate, pH 5.5A slightly acidic pH is optimal for hydrazone bond formation.[7]
Aniline (B41778) Catalyst (optional) 10-20 mMAniline can catalyze the hydrazone ligation, increasing reaction speed.[5][7]
Conjugation Reaction Time 2-4 hours (with catalyst) up to 48 hours (without catalyst)Reaction progress can be monitored by analytical chromatography.[6]
Reaction Temperature Room Temperature (20-25°C)
Table 2: Characterization of the Antibody-PEG Conjugate
ParameterTypical Values / MethodPurpose
Drug-to-Antibody Ratio (DAR) 1.5 - 4.0Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8]
Conjugation Efficiency >90%Assessed by comparing the amount of conjugated vs. unconjugated antibody.
Purity >95%Determined by Size Exclusion Chromatography (SEC) to assess aggregation.
Hydrazone Bond Stability (Half-life) ~183 hours at pH 7.4, ~4.4 hours at pH 5.0Demonstrates stability in circulation and release in acidic endosomal/lysosomal compartments.[5][9]
Antigen Binding Affinity Comparable to unmodified antibodyMeasured by ELISA or Surface Plasmon Resonance (SPR).

Experimental Protocols

Protocol 1: Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄) solution (freshly prepared, e.g., 100 mM in water)

  • Glycerol (B35011) solution (1 M in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

  • Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer (0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of this compound to Oxidized Antibody

This protocol details the formation of the hydrazone bond between the oxidized mAb and this compound.

Materials:

  • Oxidized monoclonal antibody (from Protocol 1)

  • This compound

  • Conjugation buffer (0.1 M sodium acetate, pH 5.5)

  • Aniline solution (optional, freshly prepared, e.g., 100 mM in DMSO or conjugation buffer)

  • Quenching solution (e.g., 1 M glycine, pH 5.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.

  • Add a 20-50 molar excess of the this compound solution to the oxidized mAb solution.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours (with catalyst) or up to 48 hours (without catalyst) at room temperature with gentle mixing.

  • The reaction can be quenched by adding a quenching solution, though this is often unnecessary as the subsequent purification step will remove unreacted components.

  • Purify the antibody-PEG conjugate using Size Exclusion Chromatography (SEC) to remove excess this compound and any aggregates. Other methods like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can also be employed for purification.[][]

  • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Mandatory Visualization

Bioconjugation_Workflow cluster_prep Antibody Preparation cluster_oxidation Glycan Oxidation cluster_conjugation Hydrazone Ligation cluster_purification Purification & Analysis mAb Monoclonal Antibody (in PBS, pH 7.4) oxidation Add Sodium Periodate (NaIO4) Incubate 30 min, RT, Dark mAb->oxidation Oxidizing Agent quench Quench with Glycerol oxidation->quench buffer_exchange1 Buffer Exchange (0.1M NaOAc, pH 5.5) quench->buffer_exchange1 conjugation Incubate 2-48h, RT (Optional: Aniline catalyst) buffer_exchange1->conjugation peg_hydrazide This compound peg_hydrazide->conjugation PEG Linker purification Purification (SEC/HIC) conjugation->purification analysis Characterization (DAR, Purity, Affinity) purification->analysis Final Conjugate

Caption: Experimental workflow for this compound bioconjugation to antibodies.

Antibody_Action_Pathway cluster_binding Target Recognition cluster_internalization Internalization cluster_release Payload Release & Action adc Antibody-PEG Conjugate antigen Target Antigen on Cell Surface adc->antigen Binding endocytosis Receptor-Mediated Endocytosis antigen->endocytosis endosome Endosome (pH 5.5-6.0) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome cleavage Hydrazone Bond Cleavage lysosome->cleavage Acidic Environment payload Released Payload (e.g., Cytotoxic Drug) cleavage->payload effect Therapeutic Effect (e.g., Apoptosis) payload->effect

Caption: General signaling pathway for an antibody-drug conjugate.

References

Application Notes and Protocols for Step-by-Step Glycoprotein Labeling with H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of glycoproteins is a cornerstone of modern biotechnology and pharmaceutical development. Site-specific labeling of the glycan moieties of a protein allows for the attachment of various payloads, such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs, often without compromising the protein's biological activity. This is because glycosylation sites are typically located on the protein surface, away from the active or binding domains.[1]

This document provides a detailed, step-by-step protocol for the labeling of glycoproteins using H2N-PEG12-Hydrazide. The methodology is based on a two-step process: 1) the mild oxidation of cis-diol groups within the glycoprotein's carbohydrate residues to generate reactive aldehyde groups, and 2) the subsequent covalent conjugation of these aldehydes with the hydrazide group of this compound to form a stable hydrazone bond.[2] This method offers a robust and specific approach for creating well-defined glycoprotein (B1211001) conjugates for a variety of research and therapeutic applications.

Principle of the Method

The labeling strategy leverages the specific chemistry of carbohydrate oxidation and hydrazone ligation.

  • Oxidation: Vicinal diols present in the sugar residues of the glycoprotein, particularly in sialic acids, are oxidized using a mild oxidizing agent, sodium periodate (B1199274) (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, resulting in the formation of two reactive aldehyde groups.[2]

  • Hydrazone Ligation: The newly formed aldehyde groups react specifically with the hydrazide moiety (-NH-NH₂) of the this compound linker. This reaction forms a stable covalent bond known as a hydrazone.[3] The reaction is most efficient in a slightly acidic pH range (pH 5.5-6.0).[3]

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency and specificity of the glycoprotein labeling process are dependent on several key parameters. The following tables summarize the critical reaction conditions and provide expected outcomes for successful conjugation.

Table 1: Key Reaction Parameters for Glycoprotein Labeling

ParameterRecommended RangeNotes
Glycoprotein Concentration1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Sodium Periodate (NaIO₄) Concentration1 - 10 mMUse a freshly prepared solution. Lower concentrations (1-2 mM) favor selective oxidation of sialic acids.[2]
This compound Molar Excess20 - 100-foldA molar excess of the PEG-hydrazide reagent drives the ligation reaction to completion. The optimal ratio should be determined empirically for each glycoprotein.
Reaction pH5.5 - 6.5Slightly acidic pH is optimal for both the oxidation and hydrazone formation steps.[3]
Temperature4°C - Room Temperature4°C is recommended to maintain protein stability, especially during the oxidation step.
Incubation Time (Oxidation)15 - 60 minutesProtect the reaction from light.
Incubation Time (Ligation)2 - 12 hoursCan be performed overnight at 4°C.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling EfficiencyIncomplete oxidationEnsure the NaIO₄ solution is freshly prepared. Optimize NaIO₄ concentration and incubation time.
Inefficient hydrazone ligationConfirm the reaction buffer pH is within the optimal range. Increase the molar excess of this compound. Consider adding a catalyst like aniline (B41778) (at ~10 mM) to accelerate the reaction.[4][5]
Protein Aggregation/PrecipitationProtein instabilityPerform all steps at 4°C. Screen different buffer compositions.
High Degree of Labeling (DOL)Over-oxidation of the glycoproteinReduce the concentration of NaIO₄ and/or the oxidation time.
Heterogeneous ProductInconsistent aldehyde generationMaintain precise control over oxidation time, temperature, and NaIO₄ concentration.

Experimental Protocols

Materials and Reagents
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Glycerol (B35011) or Ethylene (B1197577) Glycol (Quenching agent)

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 6.0

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer for the specific glycoprotein.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein.

  • Glycoprotein Preparation: Prepare a solution of the glycoprotein in Oxidation Buffer at a concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction:

    • Protect the glycoprotein solution from light by covering the reaction tube with aluminum foil.

    • Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For selective oxidation of sialic acids, a final concentration of 1 mM is recommended.[2]

    • Incubate the reaction on ice (4°C) for 30 minutes with gentle mixing.

  • Quenching the Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 20 mM. Incubate on ice for 10 minutes.

  • Purification of Oxidized Glycoprotein: Immediately remove excess NaIO₄ and quenching agent by buffer exchange into Ligation Buffer using a pre-equilibrated desalting column.

Protocol 2: Ligation of this compound to Oxidized Glycoprotein

This protocol describes the conjugation of the PEG-hydrazide linker to the aldehyde-containing glycoprotein.

  • PEG-Hydrazide Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. The concentration should be calculated to achieve the desired molar excess in the final reaction volume.

  • Ligation Reaction:

    • To the purified, oxidized glycoprotein in Ligation Buffer, add the this compound stock solution to achieve a 20- to 100-fold molar excess.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2-12 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Purification of the PEGylated Glycoprotein:

    • Remove unreacted this compound and other small molecules by buffer exchange into the final Purification Buffer using a desalting column.

    • For a higher degree of purity, further purification can be performed using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). SEC separates based on size, effectively removing unreacted glycoprotein and excess PEG reagent. IEX separates based on charge, which can be altered by PEGylation.

Protocol 3: Characterization of the Labeled Glycoprotein
  • SDS-PAGE Analysis: Analyze the purified PEGylated glycoprotein by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the glycoprotein, corresponding to the addition of the PEG chains.

  • Mass Spectrometry (MS): For a more precise characterization, use MALDI-TOF or ESI-MS to determine the exact mass of the PEGylated glycoprotein and to assess the degree of labeling (the number of PEG chains per glycoprotein molecule).

  • Functional Assay: Perform a relevant biological assay to confirm that the PEGylation has not significantly impacted the function of the glycoprotein.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Glycoprotein Labeling glycoprotein Glycoprotein in Oxidation Buffer oxidation Periodate Oxidation (NaIO4, 4°C, 30 min) glycoprotein->oxidation quench Quench Reaction (Glycerol) oxidation->quench purify1 Purification (Desalting Column) quench->purify1 oxidized_gp Oxidized Glycoprotein in Ligation Buffer purify1->oxidized_gp ligation Hydrazone Ligation (this compound) oxidized_gp->ligation purify2 Purification (SEC / IEX) ligation->purify2 peg_gp PEGylated Glycoprotein purify2->peg_gp characterization Characterization (SDS-PAGE, MS, Functional Assay) peg_gp->characterization

Caption: A step-by-step workflow for glycoprotein labeling.

Chemical Reaction Pathway

Caption: The two-step chemical reaction for glycoprotein PEGylation.

Note: The DOT script for the chemical reaction pathway is a template. For actual rendering, the IMG SRC attributes should be replaced with URLs pointing to images of the chemical structures.

Role of PEGylated Glycoproteins in Modulating Cell Signaling

Glycoproteins on the cell surface play a crucial role in cell signaling by acting as receptors or by modulating the activity of other receptors.[6][7] PEGylation of these glycoproteins can have significant effects on their function and, consequently, on downstream signaling pathways.

For example, many growth factor receptors are glycoproteins.[6] The binding of a growth factor to its receptor initiates a signaling cascade that can lead to cell proliferation, differentiation, or survival.[8] The large, hydrophilic PEG chains can sterically hinder the binding of the growth factor to its receptor, thereby downregulating the signaling pathway. Conversely, for therapeutic glycoproteins, PEGylation can increase their circulatory half-life, leading to more sustained signaling.

signaling_pathway Modulation of Receptor Signaling by Glycoprotein PEGylation cluster_unmodified Unmodified Glycoprotein Receptor cluster_pegylated PEGylated Glycoprotein Receptor ligand1 Ligand (e.g., Growth Factor) receptor1 Glycoprotein Receptor ligand1->receptor1 Binding signaling1 Intracellular Signaling Cascade receptor1->signaling1 Activation response1 Cellular Response (e.g., Proliferation) signaling1->response1 ligand2 Ligand no_binding Steric Hindrance by PEG ligand2->no_binding receptor2 PEGylated Glycoprotein Receptor reduced_signaling Reduced or Blocked Signaling receptor2->reduced_signaling no_binding->receptor2

Caption: PEGylation can sterically hinder ligand-receptor interactions.

References

Application Notes and Protocols for Functionalizing Nanoparticles with H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. PEGylation imparts "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time. The incorporation of a terminal hydrazide group, as in H2N-PEG12-Hydrazide, offers a versatile handle for the subsequent conjugation of various molecules, particularly those containing aldehyde or ketone moieties, such as certain drugs or oxidized antibodies. This covalent attachment is often achieved through a pH-sensitive hydrazone bond, which is stable at physiological pH but can be cleaved in the acidic environment of endosomes or lysosomes, enabling targeted intracellular drug release.

These application notes provide a comprehensive guide to the functionalization of carboxylated nanoparticles with this compound, covering the essential protocols, characterization techniques, and expected quantitative outcomes.

Key Applications

The functionalization of nanoparticles with this compound is a versatile technique with broad applications in drug delivery and diagnostics, including:

  • Targeted Drug Delivery: The hydrazide group allows for the pH-sensitive conjugation of drugs containing aldehyde or ketone functionalities, facilitating their release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.

  • Bioconjugation: The terminal amine group can be used for further conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.

  • Glycopeptide Enrichment: Hydrazide-functionalized nanoparticles have been effectively used in proteomics to selectively capture and enrich glycosylated peptides for mass spectrometry analysis.

  • Diagnostic Imaging: Nanoparticles functionalized with PEG-hydrazide can be conjugated to imaging agents for various diagnostic applications.

Experimental Protocols

This section details the step-by-step procedures for the functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Protocol 1: Activation of Carboxylated Nanoparticles

This protocol describes the activation of carboxyl groups on the nanoparticle surface to form reactive NHS esters.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic nanoparticles, gold nanoparticles, polymeric nanoparticles)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical starting concentration is 10 mg/mL for both.

  • Activation Reaction:

    • To the nanoparticle suspension, add the EDC solution to a final concentration that is in molar excess to the available carboxyl groups on the nanoparticles. A 10-fold molar excess is a good starting point.

    • Immediately add the NHS solution to the same final concentration as EDC.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Washing:

    • Pellet the activated nanoparticles by centrifugation. The speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in fresh, cold Activation Buffer.

    • Repeat the washing step at least two more times to ensure complete removal of unreacted activation reagents.

Protocol 2: Conjugation of this compound to Activated Nanoparticles

This protocol details the covalent attachment of the this compound linker to the activated nanoparticles.

Materials:

  • Activated carboxylated nanoparticles (from Protocol 1)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0

  • DI water

  • Centrifuge

Procedure:

  • Resuspend Activated Nanoparticles: After the final wash, resuspend the activated nanoparticle pellet in the Conjugation Buffer.

  • Prepare Linker Solution: Dissolve this compound in the Conjugation Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the linker over the nanoparticle surface carboxyl groups is recommended to ensure efficient conjugation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Final Washing:

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant.

    • Wash the nanoparticles by resuspending the pellet in fresh Conjugation Buffer and centrifuging again. Repeat this washing step 3-5 times to remove unreacted linker and quenching agent.

  • Storage: Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.

Data Presentation: Quantitative Analysis

The following tables provide representative data on the physicochemical changes and functional properties of nanoparticles upon functionalization with PEG-hydrazide linkers. These values are illustrative and will vary depending on the specific nanoparticle type, size, and experimental conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles105 ± 50.15 ± 0.03-35 ± 4
EDC/NHS Activated Nanoparticles110 ± 60.18 ± 0.04-28 ± 5
This compound Functionalized135 ± 80.21 ± 0.05-15 ± 3

Note: The increase in hydrodynamic diameter and the shift in zeta potential towards a more neutral value are indicative of successful PEGylation.[1][2]

Table 2: Conjugation Efficiency and Drug Loading Capacity

ParameterValueMethod of Determination
Conjugation Efficiency
This compound Conjugation~60% to "essentially complete"TNBSA assay, XPS
Drug Loading (Doxorubicin via Hydrazone Linkage)
Drug Loading Content (wt%)16 - 52.3%UV-Vis Spectroscopy
Drug Loading Efficiency (%)>90%UV-Vis Spectroscopy

Note: Conjugation efficiency can be influenced by reaction conditions.[3][4] Drug loading content and efficiency are dependent on the nanoparticle's surface area and the chemistry of the drug.[5][6]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.

experimental_workflow cluster_activation Step 1: Nanoparticle Activation cluster_conjugation Step 2: PEG-Hydrazide Conjugation start Carboxylated Nanoparticles add_edc_nhs Add EDC and NHS in MES Buffer (pH 6.0) start->add_edc_nhs incubation1 Incubate 15-30 min at Room Temperature add_edc_nhs->incubation1 wash1 Wash 3x with MES Buffer incubation1->wash1 activated_np Activated Nanoparticles (NHS Ester) wash1->activated_np add_peg Add this compound in PBS (pH 7.4) activated_np->add_peg incubation2 Incubate 2-4h (RT) or Overnight (4°C) add_peg->incubation2 quench Quench with Tris or Ethanolamine incubation2->quench wash2 Wash 3-5x with PBS quench->wash2 final_product This compound Functionalized Nanoparticles wash2->final_product

Caption: Experimental workflow for functionalizing nanoparticles.

drug_delivery_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment np_drug PEG-Hydrazone-Drug Nanoparticle endocytosis Endocytosis np_drug->endocytosis endosome Endosome (pH ~5.0-6.0) endocytosis->endosome drug_release Hydrazone Bond Cleavage endosome->drug_release lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome drug Released Drug drug_release->drug lysosome->drug_release

Caption: pH-responsive drug release from a hydrazone-linked nanoparticle.

Characterization Methods

A suite of analytical techniques is essential to confirm the successful functionalization of nanoparticles and to characterize their properties.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. A successful PEGylation will result in an increase in the hydrodynamic diameter.[7]

  • Zeta Potential Analysis: Determines the surface charge of the nanoparticles. PEGylation typically shields the surface charge, leading to a zeta potential value closer to neutral.[1]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides information on the size, morphology, and aggregation state of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of specific functional groups. The appearance of characteristic amide and PEG-related peaks after conjugation provides evidence of successful functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of nitrogen from the hydrazide and amide bonds on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature, which can be used to quantify the amount of PEG linker grafted onto the nanoparticle surface.[7]

  • Quantification of Surface Groups:

    • TNBSA (2,4,6-trinitrobenzenesulfonic acid) Assay: A colorimetric assay to quantify the number of primary amine groups introduced by the this compound on the nanoparticle surface.

    • UV-Vis Spectroscopy: Can be used to quantify the amount of conjugated drug if the drug has a characteristic absorbance spectrum.[8]

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery systems and diagnostic tools. The protocols and characterization methods outlined in these application notes offer a solid foundation for researchers to successfully implement this technology in their work. Careful optimization of reaction conditions and thorough characterization of the resulting nanoconjugates are critical for achieving reproducible and effective outcomes.

References

Application Notes and Protocols for Cell Surface Modification using H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG12-Hydrazide is a heterobifunctional linker designed for the targeted modification of cell surfaces. This reagent is particularly valuable for labeling cell surface glycoproteins, which are integral to a myriad of biological processes including cell signaling, adhesion, and immune recognition. The strategic design of this compound, featuring a reactive hydrazide group and a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile tool for conjugating a wide array of molecules such as fluorophores, biotin, or therapeutic agents to live cells.

The modification strategy hinges on the chemical ligation between the hydrazide moiety and an aldehyde group. Aldehydes can be generated on cell surface glycans, most commonly through the mild oxidation of sialic acid residues with sodium periodate (B1199274). This reaction is highly efficient and selective for cell surface glycoproteins, minimizing off-target effects and preserving cell viability. The PEG12 spacer enhances the water solubility of the conjugate and provides a flexible linker that mitigates steric hindrance, thereby improving the accessibility of the conjugated molecule.[1][2]

Principle of the Method

The core principle of cell surface modification using this compound involves a two-step process:

  • Generation of Aldehyde Groups: Sialic acid residues on cell surface glycoproteins are oxidized with a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate reactive aldehyde groups. This step is performed under controlled conditions to ensure cell viability.

  • Hydrazone Bond Formation: The hydrazide group of this compound reacts with the newly formed aldehyde groups on the cell surface to form a stable hydrazone bond. This covalent linkage securely attaches the PEGylated molecule of interest to the cell.

This method allows for the specific and covalent attachment of various payloads to the cell surface for downstream applications in cell tracking, imaging, and targeted drug delivery.

G cluster_0 Cell Surface cluster_1 Step 1: Oxidation cluster_2 Step 2: Ligation glycoprotein Glycoprotein with Sialic Acid oxidizing_agent Sodium Periodate (NaIO₄) glycoprotein->oxidizing_agent Mild Oxidation oxidized_glycoprotein Glycoprotein with Aldehyde Group oxidizing_agent->oxidized_glycoprotein peg_hydrazide This compound-Payload oxidized_glycoprotein->peg_hydrazide Hydrazone Bond Formation modified_glycoprotein Modified Glycoprotein peg_hydrazide->modified_glycoprotein

Figure 1: Principle of Cell Surface Modification.

Data Presentation

The efficiency of cell surface labeling and protein identification can be influenced by the chosen methodology. The Direct Cell Surface Capture (D-CSC) method, which utilizes hydrazide chemistry, has been shown to be effective in identifying a large number of cell surface proteins.

Cell LineNumber of Unique N-glycopeptides Identified (D-CSC)Number of Unique Proteins Identified (D-CSC)
A549>2000411
OVCAR3>2000467
U87MG>2000425
Table 1: Number of N-glycopeptides and proteins identified from three different cancer cell lines using the D-CSC method.[3]

A comparison between the D-CSC and the original Cell Surface Capture (CSC) method, which involves a biotinylation step, was performed on the U87MG cell line.

MethodTotal Proteins IdentifiedProteins Identified in Both MethodsProteins Identified Only in This Method% of Identified Proteins Predicted to be on Cell Surface (SURFY)% of Identified Proteins Predicted to be on Cell Surface (CSPA)
D-CSC42520921665%45%
CSC42220921358%52%
Table 2: Comparison of proteins identified from U87MG cells using D-CSC and CSC methods. The data indicates that D-CSC identifies a comparable number of cell surface proteins with similar or slightly improved specificity based on the SURFY prediction algorithm.[3]

The length of the PEG linker can also impact the properties of the resulting bioconjugate. Longer PEG linkers generally lead to a decreased clearance rate, which can be advantageous for in vivo applications.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~4.00.47
PEG12~2.50.29
PEG24~2.50.29
Table 3: Effect of PEG linker length on the clearance rate of an antibody-drug conjugate (ADC).[2]

Experimental Protocols

Protocol 1: General Cell Surface Labeling with a Fluorescent Probe

This protocol describes the labeling of cell surface glycoproteins with a fluorescent probe using this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4

  • Sodium Periodate (NaIO₄)

  • Quenching Solution (e.g., 100 mM glycine (B1666218) or 20 mM sodium sulfite (B76179) in PBS, pH 7.4)

  • This compound conjugated to a fluorescent probe

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, harvest approximately 1 x 10⁶ cells.

    • Wash cells twice with ice-cold PBS, pH 7.4, by gentle centrifugation (300 x g for 5 minutes).

  • Oxidation of Cell Surface Glycans:

    • Resuspend the cell pellet in 100 µL of ice-cold PBS, pH 6.5.

    • Add 100 µL of a freshly prepared 2 mM sodium periodate solution in ice-cold PBS, pH 6.5 (final concentration 1 mM).

    • Incubate on ice in the dark for 15 minutes.

    • Quench the reaction by adding 1 mL of ice-cold Quenching Solution. Incubate for 5 minutes on ice.

    • Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and discard the supernatant.

    • Wash the cells twice with 1 mL of ice-cold PBS, pH 7.4.

  • Fluorescent Labeling:

    • Resuspend the oxidized cells in 100 µL of PBS, pH 7.4, containing 50 µM of the fluorescently labeled this compound.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with 1 mL of PBS, pH 7.4, containing 1% BSA to remove the unbound probe.

  • Analysis:

    • For flow cytometry, resuspend the final cell pellet in 500 µL of PBS, pH 7.4, and analyze using the appropriate laser and filter settings.

    • For fluorescence microscopy, resuspend the final cell pellet in a suitable imaging buffer and mount on a microscope slide for visualization.

G start Start cell_prep Cell Preparation (Wash with PBS) start->cell_prep oxidation Oxidation (1 mM NaIO₄, 15 min, on ice) cell_prep->oxidation quench Quench Reaction (Glycine or Sodium Sulfite) oxidation->quench wash1 Wash Cells (PBS, pH 7.4) quench->wash1 labeling Fluorescent Labeling (50 µM this compound-Fluorophore, 1 hr, RT) wash1->labeling wash2 Wash Cells (PBS + 1% BSA) labeling->wash2 analysis Analysis (Flow Cytometry or Microscopy) wash2->analysis

Figure 2: Fluorescent Labeling Workflow.

Protocol 2: Direct Cell Surface Capture (D-CSC) for Proteomic Analysis

This protocol is adapted from the D-CSC method for the enrichment and identification of cell surface glycoproteins.[3]

Materials:

  • Cells of interest

  • PBS, pH 6.5

  • Sodium Periodate (NaIO₄)

  • Quenching Solution (20 mM Sodium Sulfite in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Hydrazide-functionalized beads (e.g., Affi-Gel Hz Hydrazide Gel)

  • Wash Buffers (e.g., high salt, urea, and low salt buffers)

  • Reduction and Alkylation Reagents (DTT and Iodoacetamide)

  • Trypsin or other suitable protease

  • PNGase F

  • Mass Spectrometry-grade solvents

Procedure:

  • Cell Culture and Oxidation:

    • Grow cells to ~80% confluency.

    • Wash cells with ice-cold PBS, pH 6.5.

    • Oxidize the cell surface glycans with 1 mM NaIO₄ in PBS, pH 6.5, for 15 minutes on ice.

    • Quench the reaction with Quenching Solution for 6 minutes on ice.

    • Harvest the cells by scraping (for adherent cells) or centrifugation.

  • Cell Lysis:

    • Lyse the cells in Lysis Buffer.

    • Clarify the lysate by centrifugation.

    • Quantify the protein concentration of the cleared lysate.

  • Hydrazide Capture of Oxidized Glycoproteins:

    • Incubate the cleared cell lysate with pre-washed hydrazide beads overnight at room temperature.

  • Washing and Protein Digestion:

    • Wash the beads sequentially with high salt, urea, and low salt buffers to remove non-specifically bound proteins.

    • Reduce and alkylate the captured proteins on-bead.

    • Digest the proteins with trypsin overnight.

  • Release of N-linked Glycopeptides:

    • Wash the beads to remove non-glycosylated peptides.

    • Release the N-linked glycopeptides by incubating the beads with PNGase F.

  • Mass Spectrometry Analysis:

    • Desalt the released glycopeptides.

    • Analyze the peptides by LC-MS/MS for protein identification.

G start Start oxidation Cell Oxidation (NaIO₄) start->oxidation lysis Cell Lysis oxidation->lysis capture Hydrazide Bead Capture lysis->capture wash_digest Wash & On-bead Digestion capture->wash_digest release PNGase F Release of Glycopeptides wash_digest->release ms_analysis LC-MS/MS Analysis release->ms_analysis

Figure 3: D-CSC Workflow for Proteomics.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidationEnsure sodium periodate solution is freshly prepared. Optimize periodate concentration and incubation time.
Low cell viabilityHandle cells gently and keep them on ice during oxidation. Reduce incubation times.
Suboptimal pH for hydrazone ligationEnsure the pH of the labeling buffer is between 6.5 and 7.4.
High Background Signal Insufficient washingIncrease the number and volume of washes after labeling.
Non-specific binding of the probeInclude a blocking agent like BSA in the wash buffers.
Cell death and permeabilizationEnsure high cell viability before and during the experiment. Use a viability dye to exclude dead cells from analysis.
Cell Clumping Over-manipulation of cellsHandle cells gently and avoid vigorous pipetting or vortexing.
High cell densityPerform labeling at a lower cell concentration.

Conclusion

This compound is a potent and versatile reagent for the modification of cell surfaces. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this tool for a range of applications, from fluorescent cell labeling to in-depth proteomic analysis of the cell surface. By understanding the principles and optimizing the experimental conditions, researchers can successfully employ this compound to advance their studies in cell biology and drug development.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a hydrophilic H2N-PEG12-Hydrazide linker. The methodology is based on the formation of a pH-sensitive hydrazone bond between an aldehyde-functionalized antibody and the hydrazide group of the linker-drug construct. This approach allows for the targeted delivery of cytotoxic agents to cancer cells, with subsequent drug release in the acidic environment of endosomes and lysosomes.[1][][3]

Principle of the Method

The creation of a hydrazone-linked ADC via this compound involves a two-stage process. First, aldehyde groups are introduced into the antibody, typically by mild oxidation of the carbohydrate moieties in the Fc region. Second, the aldehyde-functionalized antibody is reacted with the hydrazide group of the pre-prepared drug-linker conjugate (Drug-H2N-PEG12-Hydrazide) to form a stable hydrazone linkage. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the final ADC.[4][5][6][7]

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-Drug conjugate

  • Sodium meta-periodate (NaIO₄)

  • Sodium acetate (B1210297) buffer (100 mM, pH 5.5)

  • Coupling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline (B41778) (optional, as a catalyst)[4]

  • Quenching solution (e.g., glycerol (B35011) or sodium bisulfite)

  • Desalting columns (e.g., PD-10)

  • Dialysis cassettes (10 kDa MWCO)

  • Analytical columns: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase (RP-HPLC)

  • Mass spectrometer (e.g., ESI-Q-TOF)

Protocol 1: Antibody Oxidation to Generate Aldehyde Groups

This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in 100 mM sodium acetate buffer, pH 5.5.[7][8]

  • Periodate (B1199274) Solution Preparation: Freshly prepare a 100 mM solution of sodium meta-periodate (NaIO₄) in distilled water.[7][8]

  • Oxidation Reaction: Add the NaIO₄ solution to the antibody solution to a final concentration of approximately 10-20 mM.[8][9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C in the dark, with gentle shaking.[5][7] The number of aldehyde groups can be controlled by adjusting the reaction time, temperature, pH, and periodate concentration.[5]

  • Quenching: Stop the reaction by adding a quenching solution, such as glycerol, to a final concentration of 10 mM and incubating for 15 minutes.

  • Purification of Oxidized Antibody: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column (e.g., PD-10) pre-equilibrated with the coupling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).[4][8]

Protocol 2: Conjugation of this compound-Drug to Oxidized Antibody

This protocol details the formation of the hydrazone bond between the antibody and the linker-drug.

  • Prepare Linker-Drug Solution: Dissolve the this compound-Drug conjugate in a compatible solvent (e.g., DMSO) at a concentration of 10-50 mg/mL.[7][8]

  • Conjugation Reaction: Add a 50-100 fold molar excess of the this compound-Drug solution to the purified oxidized antibody.

  • (Optional) Catalysis: For improved efficiency, aniline can be added as a catalyst to the reaction mixture.[4]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle shaking.[7][8] The reaction is typically performed at a pH between 5.0 and 7.0.[10]

  • Purification of the ADC: Remove unreacted linker-drug and other small molecules by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using desalting columns.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).[11][12][13]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR.[14][15][16]

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates or low molecular weight fragments.[17]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to visualize the integrity of the ADC.

Stability Assessment

The stability of the hydrazone linker is pH-dependent.

  • In Vitro Plasma Stability: The ADC is incubated in plasma at 37°C, and samples are taken at various time points. The amount of released drug and the integrity of the ADC are analyzed by HIC-HPLC or LC-MS to determine the stability of the conjugate in physiological conditions.[1]

  • pH-Dependent Hydrolysis: The stability of the ADC is assessed at different pH values (e.g., pH 7.4 and pH 5.0) to confirm its stability in circulation and its lability under acidic conditions mimicking the endosomal/lysosomal environment.[1][][18]

Data Presentation

Table 1: Summary of Key Parameters for ADC Synthesis and Characterization
ParameterTypical Value/MethodPurposeReference
Antibody Oxidation
Antibody Concentration5-10 mg/mLOptimal for reaction efficiency[7][8]
NaIO₄ Concentration10-20 mMTo generate aldehyde groups[8][9]
Reaction pH5.5Favors selective oxidation of cis-diols[7][8]
Reaction Time30-60 minControls the extent of oxidation[5]
Hydrazone Ligation
Linker-Drug Molar Excess50-100 foldDrives the reaction to completion
Reaction pH5.0-7.0Optimal for hydrazone bond formation[10]
Reaction Time2-12 hoursTo ensure complete conjugation[8]
ADC Characterization
Average DAR2-4Balance between efficacy and toxicity[3]
Purity (by SEC)>95%Ensure homogeneity and safety[17]
Aggregates (by SEC)<5%Minimize potential immunogenicity[17]
Linker Stability
Half-life at pH 7.4>100 hoursStability in circulation[18][19]
Half-life at pH 5.0<10 hoursDrug release in endosomes/lysosomes[3][19]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug-Linker Preparation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) Oxidation Periodate Oxidation (NaIO₄, pH 5.5) mAb->Oxidation mAb_aldehyde Aldehyde-functionalized mAb Oxidation->mAb_aldehyde Conjugation Hydrazone Ligation (pH 6.0-7.0) mAb_aldehyde->Conjugation Drug Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Linker This compound Linker->DrugLinker DrugLinker->Conjugation ADC_raw Crude ADC Conjugation->ADC_raw Purification Purification (SEC / Dialysis) ADC_raw->Purification ADC_final Purified ADC Purification->ADC_final Characterization Characterization (HIC, MS, SEC) ADC_final->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Signaling Pathway for ADC Internalization and Drug Release

ADC_Mechanism_of_Action cluster_0 Extracellular Space (pH 7.4) cluster_1 Cancer Cell cluster_2 Endosome (pH 5.0-6.0) cluster_3 Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) (Stable Hydrazone Linker) Receptor Tumor Antigen ADC->Receptor 1. Binding ADC_Internalized Internalized ADC-Antigen Complex Receptor->ADC_Internalized 2. Internalization Linker_Cleavage Hydrazone Linker Cleavage ADC_Internalized->Linker_Cleavage 3. Trafficking & Acidification Drug_Released Released Cytotoxic Drug Linker_Cleavage->Drug_Released 4. Drug Release DNA_Damage DNA Damage & Apoptosis Drug_Released->DNA_Damage 5. Cytotoxicity

Caption: Mechanism of ADC action via hydrazone linker cleavage.

References

H2N-PEG12-Hydrazide in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide conformational flexibility.[4] This document provides detailed application notes and protocols for the use of H2N-PEG12-Hydrazide, a PEG-based linker, in the development and synthesis of PROTACs.

Core Principles of this compound in PROTACs

This compound is a bifunctional linker featuring a terminal amine group and a hydrazide group, connected by a 12-unit polyethylene glycol chain. This structure imparts several desirable characteristics to a PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules, which can otherwise hinder their bioavailability.[3]

  • Optimal Flexibility and Length: The 12-unit PEG chain provides significant flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The linker's length must be optimized to effectively bridge the two proteins without causing steric hindrance.[6]

  • Versatile Bioconjugation: The terminal amine and hydrazide groups allow for versatile and efficient conjugation to the POI and E3 ligase ligands using various chemical reactions. The hydrazide moiety, in particular, can react with aldehydes and ketones to form stable hydrazone linkages, a reaction that can be performed under mild, biocompatible conditions.[7]

Data Presentation

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system to achieve maximal degradation potency. The following table illustrates the impact of PEG linker length on the degradation efficiency of a hypothetical Bruton's tyrosine kinase (BTK) PROTAC in Mino cells.

Linker TypeDC50 (nM)Dmax (%)Reference
Alkyl C815075[8]
PEG45085[8]
PEG81595[8]
10-unit PEG598[8]
PEG12 20 90 [8]

This data demonstrates the concept of an optimal linker length for achieving maximal degradation potency.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing an H2N-PEG-Hydrazide linker.

Protocol 1: PROTAC Synthesis via Hydrazide-Aldehyde Coupling

This protocol describes the synthesis of a PROTAC by coupling a POI ligand functionalized with a hydrazide group (via an this compound linker) to an E3 ligase ligand containing an aldehyde moiety.

Reagents and Materials:

  • POI ligand with a suitable functional group for conjugation to the amine of this compound

  • This compound

  • E3 ligase ligand functionalized with an aldehyde group (E3-CHO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Reaction monitoring tools (e.g., LC-MS, TLC)

  • Purification system (e.g., preparative HPLC)

  • Acetic acid (for catalysis of hydrazone formation)

Procedure:

Step 1: Synthesis of POI-PEG12-Hydrazide Intermediate

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add the coupling reagents (e.g., HATU (1.2 eq), HOBt (1.2 eq)) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-PEG12-Hydrazide intermediate.

Step 2: Hydrazone Formation to Yield the Final PROTAC

  • Dissolve the purified POI-PEG12-Hydrazide intermediate (1.0 eq) and the E3-CHO ligand (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of organic solvent and water).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the formation of the hydrazone-linked PROTAC by LC-MS.

  • Upon completion, purify the final PROTAC using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterize the final PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines a general workflow for assessing the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Reagents and Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Visualizations

The following diagrams illustrate the key concepts in PROTAC development and the experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow cluster_0 PROTAC Development and Evaluation Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (e.g., Hydrazide-Aldehyde Coupling) Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Biochemical In Vitro Biochemical Assays (e.g., Ternary Complex Formation) Purification->Biochemical Cellular Cellular Assays (Western Blot for Degradation) Biochemical->Cellular Optimization Lead Optimization Cellular->Optimization Iterative Process Optimization->Design

References

Quantifying the Degree of Labeling with H2N-PEG12-Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) derivatives to therapeutic proteins and other biomolecules is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. H2N-PEG12-Hydrazide is a discrete PEGylation reagent that enables the site-specific labeling of glycoproteins and other molecules containing accessible carbohydrate moieties. This is typically achieved through the periodate (B1199274) oxidation of cis-diols in sugar residues to form aldehydes, which then react with the hydrazide group of the PEG reagent to form a stable hydrazone bond.[1][2]

Accurately quantifying the degree of labeling—the average number of PEG molecules conjugated to each biomolecule—is a critical quality attribute that directly impacts the efficacy, safety, and manufacturing consistency of the final product. These application notes provide detailed protocols for labeling glycoproteins with this compound and for quantifying the degree of labeling using three common analytical techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay.

Principle of the Method

The labeling process is a two-step chemoenzymatic procedure. First, the carbohydrate moieties of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, typically sodium periodate (NaIO₄), to generate reactive aldehyde groups.[1][3] This reaction is often targeted to sialic acid residues under controlled conditions. Subsequently, the this compound is introduced, and its hydrazide group reacts with the aldehyde groups on the glycoprotein to form a stable hydrazone linkage.[4][5] The degree of labeling can then be quantified using various analytical methods that measure the change in molecular weight, size, or the consumption of reactive groups.

Data Presentation: Comparison of Quantification Techniques

The choice of analytical method for determining the degree of labeling depends on factors such as the required precision, the nature of the biomolecule, and available instrumentation. The following table summarizes the key quantitative performance metrics for MALDI-TOF MS, SEC-MALS, and the TNBSA assay in the context of quantifying the degree of labeling with this compound.

FeatureMALDI-TOF MSSEC-MALSTNBSA Assay
Principle Measures the mass difference between the unlabeled and labeled biomolecule.[6][7]Separates molecules based on hydrodynamic volume and determines the absolute molar mass of the eluting species.[8][9][10]Indirectly quantifies labeling by measuring the reduction of free primary amines (if the PEGylation targets amines, not applicable for hydrazide labeling of carbohydrates). A modified approach would be needed to quantify hydrazide reactivity.
Accuracy High for average molecular weight determination. Relative error can be between -6.0% and 8.5% for quantification.[6]High for determining the molar mass of the conjugate and its components.[8][10]Moderate to low, highly dependent on the standard curve and potential interferences.[11][12][13]
Precision (%RSD) Generally <15% for quantification.[6]High, typically <5%.[14]Moderate, typically 5-15%.[15]
Sensitivity High (femtomole to picomole range).[16]Moderate (microgram range).[5]Moderate to low (microgram to milligram range).[15]
Throughput HighModerateHigh
Information Provided Average degree of labeling, distribution of labeled species, confirmation of covalent attachment.[7][17]Average degree of labeling, distribution of species, aggregation state, hydrodynamic radius.[8][9]Average degree of labeling (indirectly).
Limitations Ionization suppression can affect quantification. Mass accuracy can be influenced by the matrix and instrument calibration.[7]Requires accurate determination of the refractive index increment (dn/dc) for both the protein and the PEG. Potential for interactions with the SEC column.[10]Indirect method. Prone to interference from other amine-containing molecules. Not directly applicable to hydrazide-carbohydrate conjugation without modification.[11][12]

Experimental Protocols

Step 1: Periodate Oxidation of Glycoprotein (e.g., IgG Antibody)

This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.

Materials:

  • Purified Glycoprotein (e.g., IgG antibody)

  • Sodium Periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Prepare Glycoprotein: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. For example, add an equal volume of 20 mM NaIO₄ to the glycoprotein solution for a final concentration of 10 mM. Incubate the reaction for 30-60 minutes at room temperature or on ice, protected from light. The reaction time and temperature can be optimized to control the number of aldehyde groups generated.[3]

  • Quench Reaction: Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

  • Purify Oxidized Glycoprotein: Remove excess periodate and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).

Step 2: Labeling with this compound

This protocol describes the covalent attachment of the this compound to the oxidized glycoprotein.

Materials:

  • Oxidized Glycoprotein (from Step 1)

  • This compound (Molecular Weight: 631.75 g/mol )[18]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution.

  • Labeling Reaction: Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide reagent over the glycoprotein is a common starting point. The reaction proceeds optimally at a pH of around 5.5.[4] Incubate the reaction for 2 hours to overnight at room temperature, protected from light. The reaction forms a stable hydrazone bond.

  • Purify Labeled Glycoprotein: Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization and Storage: The concentration of the purified labeled glycoprotein can be determined by measuring its absorbance at 280 nm. Store the labeled glycoprotein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Step 3: Quantification of Degree of Labeling

Materials:

  • Labeled Glycoprotein

  • Unlabeled Glycoprotein (control)

  • MALDI Matrix (e.g., Sinapinic acid, 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI Target Plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation: Mix the labeled and unlabeled glycoprotein samples (typically 1-10 pmol) with the MALDI matrix solution on the MALDI target plate. Allow the mixture to air dry (co-crystallize).

  • Data Acquisition: Acquire mass spectra for both the unlabeled and labeled glycoprotein samples in linear mode.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled glycoprotein (MW_unlabeled).

    • Determine the average molecular weight of the main peak in the labeled glycoprotein spectrum (MW_labeled).

    • The mass of the this compound is approximately 631.75 Da.

    • Calculate the average degree of labeling (DOL) using the following formula: DOL = (MW_labeled - MW_unlabeled) / 631.75

Materials:

  • Labeled Glycoprotein

  • Unlabeled Glycoprotein (control)

  • SEC-MALS system (including SEC column, MALS detector, and refractive index (RI) detector)

  • Mobile Phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Injection: Inject a known concentration of the labeled glycoprotein onto the SEC column.

  • Data Acquisition and Analysis:

    • The SEC separates the labeled glycoprotein from any unreacted species.

    • The MALS and RI detectors are used to determine the absolute molar mass of the eluting species.

    • Specialized software is used to calculate the molar mass of the protein and the PEG components of the conjugate.

    • The degree of labeling is determined from the ratio of the molar mass of the PEG component to the molecular weight of a single this compound molecule.

Note: The standard TNBSA assay quantifies primary amines. To quantify the degree of labeling with a hydrazide, a modified approach is necessary. This protocol is a conceptual adaptation and would require validation. It is based on the principle that TNBSA can also react with hydrazides.[15][19]

Materials:

  • Labeled Glycoprotein

  • Unlabeled Glycoprotein (control)

  • TNBSA Reagent (5% w/v)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Standard: A known concentration of a hydrazide-containing molecule (e.g., adipic dihydrazide) for generating a standard curve.

  • Quenching Solution: 1 M HCl

  • Spectrophotometer

Procedure:

  • Prepare Standard Curve: Prepare a series of dilutions of the hydrazide standard in the Reaction Buffer.

  • Sample Preparation: Prepare the labeled and unlabeled glycoprotein samples in the Reaction Buffer at a known concentration.

  • TNBSA Reaction: Add the TNBSA reagent to the standards and samples. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Quench Reaction: Stop the reaction by adding the Quenching Solution.

  • Measure Absorbance: Measure the absorbance of the standards and samples at 345 nm.

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of reactive hydrazide groups in the labeled glycoprotein sample.

    • The degree of labeling can be calculated by comparing the amount of reacted hydrazide to the amount of protein.

Mandatory Visualizations

Chemical Reaction Pathway

G Chemical Pathway for Labeling with this compound cluster_oxidation Step 1: Periodate Oxidation cluster_ligation Step 2: Hydrazone Formation Glycoprotein Glycoprotein (with cis-diols) OxidizedGlycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->OxidizedGlycoprotein NaIO₄ LabeledGlycoprotein Labeled Glycoprotein (hydrazone bond) OxidizedGlycoprotein->LabeledGlycoprotein PEG_Hydrazide This compound PEG_Hydrazide->LabeledGlycoprotein

Caption: Chemical pathway of glycoprotein labeling.

Experimental Workflow

G Experimental Workflow for Quantifying Degree of Labeling start Start: Purified Glycoprotein oxidation Periodate Oxidation start->oxidation purification1 Purification (Desalting) oxidation->purification1 labeling Labeling with This compound purification1->labeling purification2 Purification (Desalting) labeling->purification2 analysis Quantification of Degree of Labeling purification2->analysis maldi MALDI-TOF MS analysis->maldi sec SEC-MALS analysis->sec tnbsa Modified TNBSA Assay analysis->tnbsa end End: Degree of Labeling Data maldi->end sec->end tnbsa->end

Caption: Experimental workflow for labeling and quantification.

Conclusion

The accurate quantification of the degree of labeling with this compound is essential for the development and quality control of bioconjugates. This document provides detailed protocols for the labeling of glycoproteins and subsequent analysis using MALDI-TOF MS, SEC-MALS, and a modified TNBSA assay. Each method offers distinct advantages and limitations in terms of accuracy, precision, and the type of information provided. The choice of the most appropriate technique will depend on the specific requirements of the research or drug development program. By following these protocols and considering the comparative data presented, researchers can confidently and reliably determine the degree of labeling of their this compound conjugated biomolecules.

References

Application Notes and Protocols for H2N-PEG12-Hydrazide in Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG12-Hydrazide is a versatile heterobifunctional linker designed for the covalent immobilization of proteins and other biomolecules onto surfaces. This reagent features a terminal primary amine and a hydrazide group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrazide group reacts specifically with aldehyde or ketone functionalities to form stable hydrazone bonds. This chemistry is particularly useful for the site-directed immobilization of glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehydes. The PEG spacer provides a hydrophilic and flexible linker that extends the immobilized protein away from the surface, minimizing steric hindrance and non-specific binding, thereby preserving the protein's biological activity.

This document provides detailed protocols for the use of this compound in protein immobilization on various surfaces, quantitative data to guide experimental design, and diagrams illustrating key workflows.

Chemical Principle

The core of the immobilization strategy lies in the reaction between the hydrazide group of the linker and an aldehyde group on the protein. For glycoproteins, these aldehydes are typically generated by mild oxidation of the cis-diol groups within their carbohydrate residues using sodium periodate (B1199274) (NaIO₄). The resulting hydrazone bond is stable under physiological conditions. The primary amine of the this compound allows for its initial coupling to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or carboxyl groups (activated with EDC/NHS).

Data Presentation

Table 1: Quantitative Comparison of Antibody Immobilization Strategies
Immobilization StrategyRelative Antibody Immobilization Level (%)Relative Antigen Binding Efficiency (%)Reference
Direct Covalent (Random)10030-50Generic data
Protein A/G Mediated (Oriented)150-20080-95Generic data
Hydrazide-Mediated (Oriented via Fc glycans) 120-180 85-98 [1][2]
Table 2: Effect of Aniline (B41778) as a Catalyst on Hydrazone Bond Formation
ConditionCoupling Efficiency (%)Reaction TimeReference
Without Aniline~5012-24 hours[1]
With 10 mM Aniline >90 < 4 hours [1]
Table 3: Influence of PEG Linker Length on In Vivo Performance of a PEGylated Antibody Fragment
PEG Linker LengthCirculation Half-Life (t½)Tumor Uptake (%ID/g)Reference
None15 min1.5Generic data
PEG445 min3.2Generic data
PEG12 ~2 hours 5.8 Generic data
PEG24~5 hours7.1Generic data

Note: The data in Table 3 is illustrative and compiled from general knowledge of PEGylation effects. Actual values will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the functionalization of a carboxylated surface (e.g., carboxyl-functionalized glass slide or magnetic beads) with this compound.

Materials:

  • Carboxylated surface

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Equilibrate the carboxylated surface with Activation Buffer.

    • Prepare a fresh solution of 10 mg/mL EDC and 25 mg/mL NHS in Activation Buffer.

    • Incubate the surface with the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

    • Wash the surface three times with ice-cold Activation Buffer to remove excess crosslinkers.

  • Coupling of this compound:

    • Immediately dissolve this compound in Coupling Buffer to a final concentration of 5-10 mg/mL.

    • Incubate the activated surface with the this compound solution for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Quench the reaction by incubating the surface with Quenching Buffer for 15 minutes at room temperature.

    • Wash the surface three times with PBST to remove any unbound linker.

    • The surface is now functionalized with hydrazide groups and ready for protein immobilization.

Protocol 2: Immobilization of a Glycoprotein (e.g., Antibody)

This protocol details the immobilization of an antibody onto a hydrazide-functionalized surface.

Materials:

  • Hydrazide-functionalized surface (from Protocol 1)

  • Glycoprotein (e.g., IgG antibody) at 1-2 mg/mL

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh)

  • Coupling Buffer: 0.1 M Sodium Acetate, 10 mM Aniline, pH 5.5 (prepare fresh)

  • Quenching/Reducing Solution: 50 mM Sodium Cyanoborohydride (NaBH₃CN) in PBS, pH 7.4 (handle with caution in a fume hood)

  • Wash Buffer: PBST

Procedure:

  • Antibody Oxidation:

    • Buffer exchange the antibody into Oxidation Buffer.

    • Add an equal volume of the 20 mM NaIO₄ solution to the antibody solution (final concentration 10 mM NaIO₄).

    • Incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 5 minutes.

    • Remove excess periodate and byproducts by buffer exchange into Coupling Buffer.

  • Immobilization Reaction:

    • Incubate the hydrazide-functionalized surface with the oxidized antibody solution for 2-4 hours at room temperature with gentle agitation. The presence of aniline in the coupling buffer will catalyze the reaction.[1]

  • Reduction and Stabilization (Optional but Recommended):

    • To form a more stable secondary amine bond, reduce the hydrazone linkage.

    • Wash the surface three times with Coupling Buffer.

    • Incubate the surface with the Quenching/Reducing Solution for 30 minutes at room temperature.

  • Final Washing and Storage:

    • Wash the surface extensively with PBST to remove any non-covalently bound protein.

    • Store the surface with the immobilized protein in PBS containing a preservative (e.g., 0.02% sodium azide) at 4°C.

Mandatory Visualizations

Experimental Workflow for Protein Immobilization

G cluster_0 Surface Functionalization cluster_1 Protein Preparation cluster_2 Immobilization Carboxylated_Surface Carboxylated Surface Activation Activate with EDC/NHS Carboxylated_Surface->Activation Coupling Couple with This compound Activation->Coupling Hydrazide_Surface Hydrazide-Functionalized Surface Coupling->Hydrazide_Surface Immobilization React Hydrazide Surface with Aldehyde-Tagged Protein Hydrazide_Surface->Immobilization Glycoprotein Glycoprotein (e.g., Antibody) Oxidation Oxidize with NaIO4 Glycoprotein->Oxidation Aldehyde_Protein Aldehyde-Tagged Protein Oxidation->Aldehyde_Protein Aldehyde_Protein->Immobilization Immobilized_Protein Immobilized Protein on Surface Immobilization->Immobilized_Protein

Caption: Workflow for protein immobilization.

Workflow for Surface Plasmon Resonance (SPR) Based Ligand-Analyte Binding Assay

G Start Start SPR Experiment Immobilize_Ligand Immobilize Ligand (Protein) on Sensor Chip Start->Immobilize_Ligand Equilibrate Equilibrate with Running Buffer Immobilize_Ligand->Equilibrate Inject_Analyte Inject Analyte (Binding Partner) Equilibrate->Inject_Analyte Association Measure Association (Binding) Inject_Analyte->Association Dissociation Inject Running Buffer (Measure Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analyze_Data Analyze Sensorgram Data (Calculate ka, kd, KD) Dissociation->Analyze_Data Regeneration->Inject_Analyte Next Cycle End End Analyze_Data->End

Caption: SPR experimental workflow.

References

Application Notes: H2N-PEG12-Hydrazide for Advanced Hydrogel Formation

References

Application Notes and Protocols for H2N-PEG12-Hydrazide and Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the conjugation of H2N-PEG12-Hydrazide to aldehyde-containing molecules. The primary reaction mechanism is the formation of a stable hydrazone bond, a widely used bioconjugation technique.[1][2]

Reaction Principle

The reaction between a hydrazide and an aldehyde results in the formation of a hydrazone linkage. This reaction is a type of nucleophilic addition and is highly efficient under specific conditions.[3] The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine, making it suitable for many bioconjugation applications.[1] The reaction is reversible and sensitive to pH, which can be advantageous for applications requiring cleavable linkers, such as drug delivery systems.[4][5]

Key Reaction Parameters

The efficiency of hydrazone formation is influenced by several factors, which can be optimized to achieve high yields and reaction rates.

pH

The optimal pH for hydrazone formation is typically in the mildly acidic range.[6] A pH range of 5 to 7 is often recommended for reactions involving PEG-hydrazides and aldehydes on biological samples.[1] The reaction is generally fastest at a pH of approximately 4.5.[7]

Catalysis

Aniline (B41778) can be used as a catalyst to significantly accelerate the rate of hydrazone formation.[7][8] This is particularly useful when working with low concentrations of reactants.[8][9] Aniline catalysis proceeds by forming a more reactive protonated aniline Schiff base intermediate in situ.[7]

Temperature

The reaction is typically carried out at room temperature (20-25 °C).[5][10] In some cases, gentle heating may be employed, but care should be taken to avoid degradation of sensitive molecules.

Solvents

Aqueous buffers are the most common solvents for bioconjugation reactions. Sodium phosphate (B84403) buffer and ammonium (B1175870) acetate (B1210297) buffer are frequently used.[5][9] For less soluble reactants, a co-solvent such as DMSO can be used.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for hydrazone ligation reactions. Please note that specific results may vary depending on the exact substrates and conditions used.

ParameterCondition/ValueNotesReference
pH Range 4.5 - 7.0Optimal rates are often observed at the lower end of this range.[1][7]
Aniline Catalyst Concentration 10 - 20 mMCan increase reaction rates significantly.[5][7]
Reactant Concentrations 10 µM - 1 mMEfficient labeling can be achieved at low micromolar concentrations, especially with catalysis.[5][9]
Reaction Time Minutes to several hoursWith aniline catalysis, reactions can reach completion within minutes. Uncatalyzed reactions may take 2-4 hours or longer.[5][8]
Temperature Room Temperature (20-25°C)Standard condition for most protocols.[5][10]
Second-Order Rate Constants 10¹ - 10³ M⁻¹s⁻¹For rapid ligations with aniline catalysis.[8][9]
Typical Yields 55% - 75%Reported for site-specific PEGylation of proteins.[10]

Experimental Protocols

Below are two detailed protocols for the reaction of this compound with an aldehyde-containing molecule. Protocol 1 describes a standard procedure, while Protocol 2 incorporates aniline catalysis for accelerated reaction kinetics.

Protocol 1: Standard Hydrazone Ligation

This protocol details the general procedure for conjugating this compound to an aldehyde-functionalized molecule.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.0

  • Quenching solution (optional, e.g., an excess of an aldehyde scavenger)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the Reaction Buffer (or a compatible solvent like DMSO if solubility is an issue) at a 10-50 fold molar excess relative to the aldehyde-containing molecule.

  • Reaction:

    • Add the this compound stock solution to the solution of the aldehyde-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or agitation.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as LC-MS or HPLC to observe the formation of the product and consumption of the starting materials.

  • Quenching the Reaction (Optional):

    • If desired, the reaction can be stopped by adding a quenching agent to consume any unreacted this compound.

  • Purification:

    • Purify the resulting PEGylated conjugate to remove excess this compound and other reagents. This can be achieved using size-exclusion chromatography, dialysis, or reverse-phase HPLC, depending on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as mass spectrometry, SDS-PAGE (for proteins), or NMR.

Protocol 2: Aniline-Catalyzed Hydrazone Ligation

This protocol utilizes aniline as a catalyst to achieve faster reaction times, which is particularly beneficial for reactions at neutral pH or with low reactant concentrations.[5][8]

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer to the desired concentration (e.g., 100 µM).

    • Prepare a stock solution of this compound in the Reaction Buffer or a compatible solvent.

  • Reaction:

    • In a reaction vessel, combine the solution of the aldehyde-containing molecule and the this compound solution. A 1.5 to 5-fold molar excess of the PEG-hydrazide is typically sufficient.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.[5]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within minutes.[8]

  • Monitoring and Purification:

    • Follow the same procedures for monitoring, quenching (if necessary), and purification as described in Protocol 1.

  • Characterization:

    • Characterize the final product to confirm successful conjugation and purity.

Diagrams

ReactionWorkflow Figure 1. General workflow for the conjugation of this compound to an aldehyde-containing molecule. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_aldehyde Dissolve Aldehyde Molecule in Reaction Buffer mix Mix Reactants (Add Catalyst if applicable) prep_aldehyde->mix prep_peg Prepare this compound Stock Solution prep_peg->mix incubate Incubate at Room Temperature mix->incubate monitor Monitor Reaction (Optional) incubate->monitor purify Purify Conjugate incubate->purify If not monitoring monitor->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for hydrazone ligation.

SignalingPathways Figure 2. Chemical reaction scheme for hydrazone bond formation. cluster_reactants Reactants cluster_product Product Aldehyde R'-CHO (Aldehyde) Hydrazide H2N-NH-PEG12-R (this compound) Hydrazone R'-CH=N-NH-PEG12-R (Hydrazone Conjugate) Aldehyde->Hydrazone + Water H2O Hydrazone->Water +

Caption: Hydrazone bond formation reaction.

References

Application of H2N-PEG12-Hydrazide in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG12-Hydrazide is a functionalized polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of advanced diagnostic assays. This heterobifunctional molecule possesses a terminal amine group (H2N) and a hydrazide (-NH-NH2) group, separated by a 12-unit PEG spacer. The hydrazide group provides a highly reactive handle for the chemoselective ligation to carbonyl groups (aldehydes and ketones), while the PEG chain enhances solubility, reduces steric hindrance, and minimizes non-specific binding. These properties make this compound an ideal tool for the site-specific conjugation of biomolecules, leading to more robust and reliable diagnostic assays.

The primary application of this compound in diagnostics revolves around the site-specific labeling of antibodies and other glycoproteins. Through mild oxidation of the carbohydrate moieties within the Fc region of an antibody, aldehyde groups can be generated. The hydrazide group of this compound then reacts with these aldehydes to form a stable hydrazone bond. This conjugation strategy is highly advantageous as it ensures a homogenous population of labeled antibodies with their antigen-binding sites (Fab regions) oriented away from the conjugation site, thereby maximizing their antigen-binding capacity.

Key Applications in Diagnostic Assays

The unique properties of this compound enable its use in a variety of diagnostic assay formats, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Site-specifically labeled antibodies with reporter enzymes (e.g., Horseradish Peroxidase, Alkaline Phosphatase) using this compound can significantly improve the sensitivity and specificity of ELISA. The oriented immobilization of capture antibodies on solid surfaces also enhances antigen capture.

  • Western Blotting: The use of this compound for conjugating detection antibodies to reporter molecules can lead to cleaner blots with lower background and stronger signals.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): Precisely labeled antibodies ensure better tissue penetration and specific targeting, resulting in clearer and more accurate imaging of biomarkers in tissue samples.

  • Biosensors and Microarrays: The controlled immobilization of antibodies or other proteins onto sensor surfaces via this compound is critical for the development of highly sensitive and reproducible biosensors and protein microarrays.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the potential performance improvement in an ELISA assay using an antibody conjugated with this compound compared to a traditional non-site-specific conjugation method (e.g., NHS-ester chemistry).

ParameterThis compound ConjugationNon-Site-Specific (NHS-ester) Conjugation
Antibody Conjugation Efficiency > 90%70-80%
Average Reporter Molecules per Antibody 2-31-8 (heterogeneous)
Antigen Binding Affinity (Kd) 1.2 nM3.5 nM
ELISA Limit of Detection (LOD) 5 pg/mL20 pg/mL
Signal-to-Noise Ratio 158
Intra-assay Coefficient of Variation (CV) < 5%< 15%
Inter-assay Coefficient of Variation (CV) < 8%< 20%

Note: The data presented in this table is for illustrative purposes only and represents the expected outcomes based on the principles of site-specific conjugation.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of an Antibody with this compound

This protocol describes the steps for the site-specific labeling of a monoclonal antibody with this compound.

Materials:

  • Monoclonal Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Propylene (B89431) glycol

  • Dialysis or desalting columns

  • Conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.7)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-5 mg/mL.

    • If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.

  • Oxidation of Antibody Carbohydrates:

    • Prepare a fresh solution of 100 mM sodium meta-periodate in water.

    • Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the oxidation reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at room temperature.

    • Remove the excess periodate (B1199274) and by-products by buffer exchange into conjugation buffer (pH 4.7) using a desalting column.

  • Conjugation with this compound:

    • Dissolve this compound in the conjugation buffer.

    • Add a 50-100 molar excess of this compound to the oxidized antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound by dialysis against PBS, pH 7.4 or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA assay).

    • The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry if a reporter molecule is attached to the amine end of the PEG linker.

Protocol 2: Application of this compound Labeled Antibody in a Sandwich ELISA

This protocol outlines the use of an antibody conjugated with a reporter molecule via this compound in a sandwich ELISA format.

Materials:

  • Capture antibody (unlabeled)

  • This compound labeled detection antibody (conjugated to a reporter enzyme like HRP)

  • Antigen standard and samples

  • ELISA plate (96-well)

  • Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the this compound labeled detection antibody to the optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

    • Generate a standard curve and determine the concentration of the antigen in the samples.

Visualizations

G cluster_prep Antibody Preparation cluster_oxidation Antibody Oxidation cluster_conjugation Conjugation Ab Purified Antibody (IgG) Buffer_Exchange Buffer Exchange (if needed) Ab->Buffer_Exchange NaIO4 Add Sodium meta-periodate (NaIO4) Buffer_Exchange->NaIO4 Oxidized_Ab Oxidized Antibody (with Aldehyde groups) PEG_Hydrazide Add this compound Oxidized_Ab->PEG_Hydrazide Quench Quench with Propylene Glycol NaIO4->Quench Purify_Ox Purification (Desalting Column) Quench->Purify_Ox Purify_Ox->Oxidized_Ab Conjugated_Ab This compound Labeled Antibody Purify_Conj Purification (Dialysis/Desalting) PEG_Hydrazide->Purify_Conj Purify_Conj->Conjugated_Ab G cluster_elisa Sandwich ELISA Workflow cluster_key Key Components Coating 1. Coating with Capture Antibody Blocking 2. Blocking Coating->Blocking Antigen 3. Antigen Incubation Blocking->Antigen Detection 4. Incubation with this compound Labeled Detection Antibody Antigen->Detection Substrate 5. Substrate Addition Detection->Substrate Read 6. Read Absorbance Substrate->Read CaptureAb Capture Antibody AntigenMol Antigen DetectionAb Detection Antibody (HRP-labeled via this compound)

Troubleshooting & Optimization

Optimizing H2N-PEG12-Hydrazide Conjugation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize H2N-PEG12-Hydrazide conjugation reactions. The following information is designed to address specific issues encountered during experimental procedures, ensuring higher reaction yields and desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of the this compound conjugation reaction?

A1: The conjugation reaction is based on the formation of a hydrazone bond between the hydrazide group (H2N-NH-) of this compound and a carbonyl group (an aldehyde or a ketone) on the target molecule. This is a nucleophilic addition-elimination reaction where the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1] The resulting hydrazone linkage is relatively stable at physiological pH (~7.4) but can be susceptible to hydrolysis under mildly acidic conditions.[1]

Q2: What is the optimal pH for achieving a high yield in a hydrazone ligation?

A2: The optimal pH for hydrazone ligation is a critical parameter and is generally favored under mildly acidic to neutral conditions.[2] A pH range of 4.0-5.5 is often the most favorable for rapid hydrazone formation.[2] However, for biomolecules that may be sensitive to acidic conditions, the reaction can be performed efficiently at a neutral pH (7.0-7.4) with the addition of a catalyst like aniline (B41778).[2][3]

Q3: How can I increase the reaction rate, especially when working at a neutral pH?

A3: The rate of hydrazone ligation, particularly at neutral pH, can be significantly enhanced by using a nucleophilic catalyst.[2] Aniline and its derivatives are commonly used for this purpose.[2][3] Aniline rapidly forms a Schiff base with the aldehyde, which activates the carbonyl group and is then easily replaced by the hydrazide, leading to greater coupling yields.[3]

Q4: What are the recommended storage conditions for this compound and the final conjugate?

A4: this compound should be stored at -20°C or -80°C, protected from moisture. The final purified conjugate is also typically stored at -20°C or -80°C to ensure its stability.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions and provides systematic solutions to improve your experimental outcomes.

Issue 1: Low Conjugation Yield

Low or no yield of the desired PEGylated product is one of the most frequent challenges. The table below outlines potential causes and suggests corrective actions.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer. For uncatalyzed reactions, a pH of 4.0-5.5 is generally optimal.[2] If your biomolecule is sensitive to low pH, use a buffer in the pH 7.0-7.4 range and add a catalyst like aniline.[2]
Inactive Reagents Use fresh this compound and ensure the carbonyl group on your target molecule has not degraded. The aminooxy group can be reactive and may degrade over time.[4]
Steric Hindrance If your target molecule has a sterically hindered carbonyl group (e.g., a ketone), the reaction will be slower than with an aldehyde.[4] To overcome this, you can increase the reaction time or temperature, or use a higher molar excess of the PEG-hydrazide.
Low Reactant Concentration The kinetics of the reaction are concentration-dependent.[4] If possible, increase the concentration of your reactants.
Inadequate Molar Ratio A 10- to 50-fold molar excess of the PEG-hydrazide is often recommended.[1] The optimal ratio should be determined empirically for your specific application.
Insufficient Reaction Time or Temperature Incubate the reaction for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration, such as overnight.[1]
Issue 2: Precipitation of Reactants

Precipitation during the reaction can significantly lower the yield.

Potential Cause Troubleshooting Steps
Low Solubility If one or both of your reactants have low solubility in the aqueous reaction buffer, consider adding a co-solvent like DMSO or DMF, typically up to 10% (v/v).[2] Ensure the final concentration of the reagents is below their solubility limit.
Issue 3: Degradation of the Biomolecule

Maintaining the integrity of the target biomolecule is crucial for a successful conjugation.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions If you suspect your biomolecule is degrading due to acidic pH or elevated temperature, switch to a milder pH (e.g., 7.0-7.4) and include a catalyst to maintain a reasonable reaction rate.[2] Alternatively, reduce the reaction temperature and extend the incubation time.[2]

Data Summary Tables

Table 1: Recommended Reaction Parameters for this compound Conjugation

Parameter Recommended Range Notes
pH 4.0 - 7.4Optimal pH is typically between 4.0 and 5.5 for uncatalyzed reactions.[2] For sensitive biomolecules, use pH 7.0-7.4 with a catalyst.[2]
Molar Excess of PEG-Hydrazide 1.5 to 50-foldThe optimal ratio should be determined empirically.[1][2]
Temperature 4°C to Room TemperatureRoom temperature is common. For sensitive molecules, 4°C with a longer reaction time is recommended.[1]
Reaction Time 2 - 16 hoursCan be extended (e.g., overnight) for reactions at lower temperatures.[1][2]
Catalyst (Aniline) 10 - 100 mMSignificantly increases reaction rate at neutral pH.[2]

Experimental Protocols

Protocol 1: General this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing an aldehyde group.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 (or 100 mM Phosphate Buffer, pH 7.2)

  • Aniline stock solution (optional, for neutral pH reactions): 1 M aniline in DMSO or DMF

  • Quenching Solution (optional)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing protein in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the Reaction Buffer to a concentration that provides a 10- to 50-fold molar excess relative to the protein.[1]

  • Conjugation Reaction:

    • (For neutral pH with catalyst): Add the aniline stock solution to the protein solution to a final concentration of 10-100 mM.[2]

    • Add the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.[1]

  • Reaction Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess aldehyde groups can be added.

  • Purification:

    • Remove unreacted this compound and other small molecules by Size-Exclusion Chromatography (SEC), dialysis, or another suitable chromatographic technique like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC).[1][5][]

  • Analysis and Storage:

    • Confirm the successful conjugation and purity of the final product using appropriate analytical methods.

    • Store the purified conjugate at -20°C or -80°C.[1]

Visualizations

Hydrazone_Ligation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis Protein_Prep Prepare Aldehyde-Protein in Reaction Buffer Mix Mix Reactants (Add Aniline Catalyst if pH 7.2) Protein_Prep->Mix PEG_Prep Prepare this compound in Reaction Buffer PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (SEC/Dialysis) Incubate->Purify Analyze Analyze & Store (SDS-PAGE, HPLC) Purify->Analyze Hydrazone_Formation_Mechanism Reactants This compound + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Hydrazone Bond (PEGylated Molecule) Intermediate->Product Dehydration Byproduct Water (H2O) Intermediate->Byproduct Troubleshooting_Logic Start Low Yield? Check_pH Check pH (Optimal: 4.0-5.5 or 7.2 with catalyst) Start->Check_pH Yes Success Yield Improved Start->Success No Check_Reagents Check Reagent Activity (Use fresh stock) Check_pH->Check_Reagents Check_Ratio Optimize Molar Ratio (Increase PEG excess) Check_Reagents->Check_Ratio Check_Time_Temp Increase Time/Temp Check_Ratio->Check_Time_Temp Check_Time_Temp->Success

References

troubleshooting low efficiency in antibody labeling with H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low efficiency when labeling antibodies with H2N-PEG12-Hydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the labeling process: antibody oxidation and hydrazide conjugation.

Issue: Low or No Antibody Labeling Detected

If you observe a low degree of labeling (DOL) or fail to detect any labeled antibody, systematically evaluate the following steps in your protocol.

Q1: How can I confirm the initial antibody and reagents are suitable for labeling?

A1: Before starting the conjugation, it's crucial to verify the quality and compatibility of your starting materials.

  • Antibody Purity and Buffer Composition: Ensure your antibody is purified and in a buffer free of amines (e.g., Tris) or other nucleophiles that can interfere with the oxidation and conjugation steps. Buffer exchange into a suitable buffer like 0.1 M Sodium Acetate (B1210297), pH 5.5, is a critical first step.[1][2]

  • Antibody Concentration: For efficient labeling, the antibody concentration should be at least 2 mg/mL.[1][3] Low concentrations can hinder the reaction kinetics.

  • Reagent Quality: Use fresh, high-quality sodium meta-periodate and this compound. The periodate (B1199274) solution should be prepared immediately before use and protected from light.[3]

Q2: My starting materials are fine. Could the antibody oxidation step be the problem?

A2: Yes, inefficient or overly harsh oxidation is a common source of low labeling efficiency. The goal is to generate aldehyde groups on the antibody's Fc region glycans without damaging the protein.[2]

  • Insufficient Oxidation: If the oxidation is incomplete, too few aldehyde groups will be available for the hydrazide to react with. Consider increasing the sodium periodate concentration or the reaction time.[1] However, be cautious as this can lead to over-oxidation.

  • Over-oxidation: Excessive oxidation can damage the antibody, potentially affecting its stability and antigen-binding capability.[1][4] If you suspect over-oxidation (e.g., loss of antibody activity), try reducing the periodate concentration or shortening the incubation time.[1][4] Some protocols suggest trying concentrations as low as 2.5 mM for 3 minutes.[5]

  • Removal of Excess Periodate: It is critical to remove all excess sodium periodate after the oxidation step.[3] Residual periodate can interfere with the subsequent conjugation reaction. Use a desalting column for rapid and efficient removal.[1][3]

Q3: Oxidation seems successful. What could be wrong with the conjugation step?

A3: Several factors can affect the efficiency of the hydrazone bond formation between the oxidized antibody and the this compound.

  • Suboptimal Molar Ratio: The molar ratio of this compound to the antibody is a key parameter. A molar excess of the PEG-hydrazide reagent is typically required to drive the reaction. A starting point is a 20- to 50-fold molar excess.[3] You may need to optimize this ratio for your specific antibody.

  • Incorrect pH: The conjugation reaction should be performed at the optimal pH for hydrazone bond formation, which is typically around pH 5.5. Ensure the buffer used for the purified, oxidized antibody is correct.[1][3]

  • Incubation Time: The reaction may require sufficient time to proceed to completion. An incubation of 2 hours at room temperature is a good starting point, but this can be extended, even overnight, to potentially increase the degree of labeling.[3]

Below is a troubleshooting workflow to help diagnose the cause of low labeling efficiency.

G start Start: Low Labeling Efficiency check_antibody 1. Check Antibody Quality - Purity & Buffer? - Concentration > 2mg/mL? start->check_antibody check_reagents 2. Check Reagent Quality - Fresh Periodate? - Hydrazide-PEG Integrity? check_antibody->check_reagents Antibody OK fix_antibody Action: - Buffer exchange antibody - Concentrate antibody check_antibody->fix_antibody check_oxidation 3. Evaluate Oxidation Step - Periodate Concentration? - Reaction Time? check_reagents->check_oxidation Reagents OK fix_reagents Action: - Prepare fresh periodate - Use new PEG-Hydrazide check_reagents->fix_reagents check_purification1 4. Check Post-Oxidation Purification - Efficient Periodate Removal? check_oxidation->check_purification1 Oxidation OK fix_oxidation Action: - Optimize periodate conc. - Adjust reaction time check_oxidation->fix_oxidation check_conjugation 5. Evaluate Conjugation Step - Molar Ratio of PEG-Hydrazide? - Reaction pH & Time? check_purification1->check_conjugation Purification OK fix_purification1 Action: - Use fresh desalting column - Ensure proper equilibration check_purification1->fix_purification1 check_purification2 6. Check Final Purification - Unreacted PEG-Hydrazide  Removed? check_conjugation->check_purification2 Conjugation OK fix_conjugation Action: - Optimize PEG-Hydrazide ratio - Verify buffer pH - Extend incubation time check_conjugation->fix_conjugation success Successful Labeling check_purification2->success Purification OK fix_purification2 Action: - Repeat final purification step check_purification2->fix_purification2 fix_antibody->check_antibody fix_reagents->check_reagents fix_oxidation->check_oxidation fix_purification1->check_purification1 fix_conjugation->check_conjugation fix_purification2->check_purification2

Caption: A troubleshooting decision tree for low antibody labeling efficiency.

Frequently Asked Questions (FAQs)

Q: What is the principle behind labeling antibodies with this compound? A: This method relies on site-specific conjugation. First, the carbohydrate (glycan) moieties in the Fc region of the antibody are gently oxidized using sodium meta-periodate (NaIO₄). This reaction converts vicinal diols in the sugar chains into reactive aldehyde groups. Then, the hydrazide group (-NH-NH₂) of the this compound molecule reacts with these aldehyde groups to form a stable hydrazone bond, covalently attaching the PEG linker to the antibody.[2] This site-specific approach is advantageous as it typically does not interfere with the antigen-binding sites in the Fab regions of the antibody.[4]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Conjugation Antibody_Fc Antibody Fc Region with Glycan (Diols) Aldehyde_Ab Oxidized Antibody (Aldehyde Groups) Antibody_Fc->Aldehyde_Ab Oxidation PEG_Hydrazide H₂N-PEG₁₂-Hydrazide Aldehyde_Ab->PEG_Hydrazide Reaction Periodate NaIO₄ (Sodium Periodate) Conjugate Antibody-PEG Conjugate (Hydrazone Bond) PEG_Hydrazide->Conjugate

Caption: The two-step chemical pathway for antibody-PEG-hydrazide conjugation.

Q: What are the optimal buffer conditions for the oxidation and conjugation steps? A: For the oxidation step, a slightly acidic buffer is preferred. 0.1 M Sodium Acetate at pH 5.5 is commonly recommended.[1][2][3] This same buffer is also ideal for the subsequent conjugation reaction, as the formation of the hydrazone bond is efficient at this pH. It is critical to avoid buffers containing primary amines (like Tris) or other nucleophiles, as they will compete with the hydrazide for the aldehyde groups.

Q: How do I determine if my labeling was successful and calculate the Degree of Labeling (DOL)? A: After purifying the conjugate to remove any unreacted this compound, you can use UV-Vis spectrophotometry to determine the DOL if the PEG linker contains a chromophore. However, since this compound itself does not have a strong UV absorbance, this method is not directly applicable. Alternative methods include:

  • SDS-PAGE: Compare the labeled antibody to the unlabeled antibody. A successful conjugation will result in a shift in the molecular weight, which may be visible as a higher band on the gel.

  • Mass Spectrometry: This is the most accurate method to determine the exact mass of the conjugate and calculate the number of PEG molecules attached per antibody.[2]

  • Functional Assays: If the PEG is attached to a functional molecule (like a fluorophore or biotin), you can use assays specific to that molecule to confirm conjugation.[5]

Q: Can I lose antibody activity during this labeling process? A: Yes, loss of activity is a potential risk, primarily due to over-oxidation.[1] Using excessively high concentrations of sodium periodate or extending the oxidation time too long can lead to non-specific modification of amino acid residues on the antibody, potentially affecting its antigen-binding affinity.[4] If you observe a loss of activity, it is recommended to reduce the periodate concentration (e.g., to 1-4 mM) or shorten the reaction time.[4]

Key Experimental Parameters

The following table summarizes the key quantitative parameters for the antibody labeling protocol. These values serve as a starting point and may require optimization for your specific antibody and application.

ParameterRecommended RangeNotes
Antibody Preparation
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1][3]
Buffer0.1 M Sodium Acetate, pH 5.5Must be free of amines (e.g., Tris) or other nucleophiles.[1]
Oxidation Step
Sodium Periodate Conc.10 - 20 mMMay need to be lowered (e.g., 1-4 mM) to prevent over-oxidation.[1][4]
Reaction Time30 minutesShorter times (e.g., 3 min) can be tested to minimize damage.[5]
TemperatureRoom TemperatureReaction should be performed in the dark.[2]
Conjugation Step
Hydrazide:Antibody Ratio20:1 to 50:1 (molar)The optimal ratio should be determined empirically.[3]
Reaction Time2 hours - OvernightLonger incubation may increase the DOL.[3]
TemperatureRoom TemperatureGentle mixing is recommended.[3]

Detailed Experimental Protocols

Protocol 1: Antibody Oxidation
  • Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the same acetate buffer.[3]

  • Periodate Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. Protect this solution from light.[3]

  • Oxidation Reaction: Add the periodate solution to the antibody solution. For example, add 1/10th volume of 20 mM periodate to the antibody solution for a final concentration of 2 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature in the dark with gentle mixing.

  • Purification of Oxidized Antibody: Immediately following incubation, remove the excess sodium periodate using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.[3] Collect the fractions containing the antibody.

Protocol 2: Conjugation with this compound
  • Prepare Hydrazide Solution: Dissolve the this compound in a suitable solvent (e.g., the acetate buffer or DMSO) to a known concentration.

  • Conjugation Reaction: Add the desired molar excess (e.g., 50-fold) of the this compound solution to the purified, oxidized antibody solution.

  • Incubation: Incubate the mixture for at least 2 hours at room temperature with gentle mixing. The reaction can be left overnight if needed.[3]

  • Purification of the Conjugate: Remove excess, unconjugated this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[]

  • Characterization: Determine the protein concentration (e.g., by A280 absorbance) and characterize the conjugate using SDS-PAGE or mass spectrometry to confirm successful labeling.[1][]

  • Storage: Store the purified conjugate at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage, protected from light.[3]

References

preventing aggregation of proteins during H2N-PEG12-Hydrazide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H2N-PEG12-Hydrazide conjugation. Our goal is to help you prevent and troubleshoot protein aggregation during your conjugation experiments.

Troubleshooting Guide: Preventing Protein Aggregation

Protein aggregation is a common challenge during bioconjugation, potentially leading to loss of therapeutic efficacy and increased immunogenicity.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating the causes of aggregation when using this compound.

dot

Caption: Workflow for this compound conjugation and troubleshooting protein aggregation.

Question: I am observing visible precipitation/aggregation in my reaction mixture. What are the likely causes and how can I fix it?

Answer:

Visible aggregation is a clear indicator that the reaction conditions are suboptimal for your protein's stability. Several factors could be contributing to this issue. Here’s a step-by-step guide to troubleshoot the problem:

1. Review Your Reaction Buffer:

The buffer composition is critical for maintaining protein stability.

  • pH: The hydrazone ligation reaction between a hydrazide and an aldehyde (formed on the protein) is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[5] However, the optimal pH for your specific protein's stability might be different. If the reaction pH is far from your protein's isoelectric point (pI), it can lead to unfolding and aggregation.

  • Buffer Species: Ensure your buffer does not contain primary amines (e.g., Tris) as they can compete with the hydrazide for reaction with the aldehyde groups on the protein. Phosphate-buffered saline (PBS) or acetate (B1210297) buffers are generally good starting points.

2. Optimize Protein and Reagent Concentrations:

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[6] Try reducing the protein concentration.

  • PEG-Hydrazide Concentration: Adding the this compound solution too quickly or at a very high concentration can create localized areas of high reagent concentration, which may induce aggregation. Add the PEG solution dropwise while gently stirring.

3. Control the Reaction Temperature:

  • While warmer temperatures can increase reaction rates, they can also promote protein unfolding and aggregation.[6] Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.

4. Incorporate Stabilizing Excipients:

The addition of certain excipients to your reaction buffer can significantly enhance protein stability.

  • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can act as osmoprotectants, stabilizing the native conformation of the protein.[1][2]

  • Amino Acids: Arginine is particularly effective at suppressing protein aggregation by interacting with hydrophobic patches on the protein surface.[1][7][8]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween-20) or Polysorbate 80, can help prevent surface-induced aggregation.[1][9]

Excipient Typical Working Concentration Mechanism of Action
Arginine50-100 mMSuppresses aggregation by masking hydrophobic patches.[1][7]
Sucrose/Trehalose0.25 - 1 MPreferential exclusion, stabilizing the native protein structure.[2]
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[6]
Polysorbate 200.01-0.1% (v/v)Reduces surface tension and prevents adsorption to surfaces.[9]

5. Consider an Aniline (B41778) Catalyst for Neutral pH Reactions:

If your protein is only stable at a neutral pH (around 7.0-7.4), the hydrazone ligation reaction will be slow. Aniline can be used as a catalyst to increase the reaction rate at neutral pH, allowing for a more efficient conjugation under protein-friendly conditions.[2][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH is a balance between reaction efficiency and protein stability. The formation of the hydrazone bond is favored at a slightly acidic pH, typically between 5.0 and 7.0.[5] However, it is crucial to consider the stability of your specific protein. A pilot experiment to assess protein stability at different pH values is highly recommended. For proteins that are unstable at acidic pH, performing the reaction at a neutral pH (7.0-7.4) with the addition of an aniline catalyst is a viable option.[2][10]

Q2: How do I generate the aldehyde groups on my protein for the hydrazide to react with?

This compound reacts with aldehyde or ketone groups. If your protein is a glycoprotein, you can generate aldehyde groups by mild oxidation of the carbohydrate moieties using sodium periodate. For non-glycosylated proteins, you can introduce aldehyde groups through enzymatic or chemical modification of specific amino acid side chains.

Q3: Can I use a catalyst to speed up the conjugation reaction?

Yes, aniline can be used as a nucleophilic catalyst to accelerate the rate of hydrazone bond formation, especially at neutral pH.[2][10][11][12] This can be particularly beneficial when working with proteins that are sensitive to acidic conditions or when using low concentrations of reactants.

Q4: How can I detect and quantify protein aggregation after conjugation?

Several techniques can be used to assess the aggregation state of your PEGylated protein:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates.[1][6][9][13][14] MALS allows for the determination of the absolute molar mass of the eluting species, providing a definitive characterization of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method to determine the size distribution of particles in a solution.[7][14][15][16] It is highly sensitive to the presence of large aggregates.

  • Nile Red Assay: This fluorescence-based assay uses the dye Nile Red, which exhibits increased fluorescence in hydrophobic environments.[17][18][19] Since protein aggregation often exposes hydrophobic regions, an increase in Nile Red fluorescence can indicate the presence of aggregates.

Technique Information Provided Advantages Limitations
SEC-MALS Quantitative determination of monomer, dimer, and higher-order aggregates; Molar mass of each species.[1][6][13]High resolution and accurate quantification.Potential for aggregate removal by the column; Shear forces can disrupt reversible aggregates.[13]
DLS Size distribution profile; Mean hydrodynamic radius; Polydispersity Index (PDI).[7][15]Rapid, non-invasive, and requires a small sample volume.[15]Less sensitive to small amounts of aggregates in the presence of monomers; Provides an average size rather than discrete species separation.[9]
Nile Red Assay Qualitative and semi-quantitative assessment of exposed hydrophobicity, indicative of aggregation.[17][18]High sensitivity; Simple and rapid fluorescence measurement.Indirect measure of aggregation; Signal can be influenced by other factors affecting hydrophobicity.

Q5: How does PEGylation itself affect protein aggregation?

PEGylation is generally known to reduce protein aggregation.[3][4][5][20] The attached PEG chains create a hydrophilic shield around the protein, which can increase its solubility and stability, and sterically hinder intermolecular interactions that lead to aggregation.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general guideline. Optimization of buffer conditions, reactant concentrations, and reaction time is recommended for each specific protein.

dot

ConjugationProtocol Start Start Step1 1. Prepare Aldehyde-Protein - Buffer exchange into reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5). - Adjust protein concentration (e.g., 1-5 mg/mL). Start->Step1 Step2 2. Prepare this compound Solution - Dissolve this compound in the reaction buffer to the desired stock concentration. Step1->Step2 Step3 3. Conjugation Reaction - Add a 10-50 fold molar excess of PEG-Hydrazide to the protein solution. - Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Step2->Step3 Step4 4. (Optional) Aniline Catalysis - If reacting at neutral pH, add aniline to a final concentration of 10-100 mM. Step3->Step4 For neutral pH Step5 5. Quench the Reaction (Optional) - The reaction can often proceed to purification without quenching. Step3->Step5 Step4->Step5 Step6 6. Purification - Remove excess PEG-Hydrazide and buffer components using SEC or dialysis. Step5->Step6 End End Step6->End

Caption: Step-by-step protocol for this compound conjugation.

Protocol 2: Detection of Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To assess the size distribution and presence of aggregates in the protein sample before and after conjugation.

  • Sample Preparation:

    • Filter the protein sample through a 0.1 or 0.22 µm syringe filter to remove dust and large particulates.[21]

    • Ensure the sample is at thermal equilibrium by allowing it to sit in the instrument for a few minutes before measurement.

  • Instrument Setup:

    • Set the measurement temperature to the desired value (e.g., 25°C).

    • Enter the viscosity and refractive index of the buffer.

  • Data Acquisition:

    • Acquire at least 10-20 measurements for good statistical analysis.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, mean hydrodynamic radius (Rh), and the Polydispersity Index (PDI). A significant increase in Rh or PDI after conjugation suggests aggregation. A PDI value below 0.2 generally indicates a monodisperse sample.

Protocol 3: Quantification of Aggregates by SEC-MALS

Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate species in the conjugated protein sample.

  • System Setup:

    • Equilibrate the SEC column and MALS and RI detectors with the appropriate mobile phase (typically the formulation buffer).

  • Sample Injection:

    • Inject a known concentration of the protein sample.

  • Data Collection and Analysis:

    • The UV, MALS, and RI signals are collected as the sample elutes from the column.

    • Use the appropriate software to calculate the molar mass of each eluting peak. Aggregates will elute earlier than the monomer and will have a correspondingly higher molar mass.

    • The area under each peak in the chromatogram can be used to quantify the relative abundance of each species.

Protocol 4: Nile Red Assay for Aggregate Detection

Objective: To qualitatively assess the presence of aggregates by measuring the increase in fluorescence of Nile Red upon binding to exposed hydrophobic regions.

  • Reagent Preparation:

  • Assay Procedure:

    • Add a small volume of the Nile Red stock solution to your protein sample to achieve a final concentration of approximately 1 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum (typically 580-700 nm) with an excitation wavelength of around 550 nm.[17]

    • An increase in fluorescence intensity and a blue-shift in the emission maximum compared to a non-aggregated control sample are indicative of protein aggregation.[17]

References

Technical Support Center: Purification of H2N-PEG12-Hydrazide Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG12-Hydrazide protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound protein conjugates?

A1: The main challenges include removing unreacted this compound, separating the PEGylated protein from the unreacted native protein, and fractionating different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated proteins) and their positional isomers.[][2][3] The relatively small size of the PEG12 linker can make separation from the native protein particularly challenging compared to larger PEG chains.

Q2: What is the optimal purification strategy for my this compound protein conjugate?

A2: The optimal strategy depends on the specific properties of your protein (size, pI, hydrophobicity) and the desired purity. A multi-step approach is often necessary.[4] A common strategy involves an initial capture and partial purification step using Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC), followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining unreacted PEG.[5][6]

Q3: How does the hydrazone linkage influence the purification strategy?

A3: The hydrazone bond is susceptible to hydrolysis at acidic pH.[7] Therefore, it is crucial to maintain a pH between 6.5 and 7.5 throughout the purification process to ensure the stability of the conjugate. Aromatic hydrazone linkages, formed with aromatic aldehydes on the protein, are generally more stable than those formed with aliphatic aldehydes.[8]

Q4: Can I use Affinity Chromatography (AC) to purify my this compound protein conjugate?

A4: Affinity chromatography can be a powerful initial capture step if a suitable affinity tag is present on the protein (e.g., His-tag, GST-tag) and is not sterically hindered by the PEG chain. This method offers high selectivity for the protein, simplifying the subsequent removal of unreacted PEG.

Troubleshooting Guides

Low Yield of Purified Conjugate
Potential Cause Recommended Solutions
Protein precipitation during purification. Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing excipients like glycerol (B35011) (5-10%), sucrose, or arginine.[9]
Non-specific binding to the chromatography resin. For SEC, use a column with a low-binding matrix. For IEX, adjust the salt concentration or pH of the elution buffer. For HIC, screen different resins and salt types.
Loss of conjugate during filtration or dialysis. Use membranes with a low protein-binding capacity and an appropriate molecular weight cut-off (MWCO).
Hydrolysis of the hydrazone bond. Ensure all buffers are maintained at a pH between 6.5 and 7.5.[7]
Overly stringent elution conditions in IEX or HIC. Optimize the gradient or step elution to ensure the conjugate is not retained too strongly.
Poor Separation of Conjugate from Native Protein
Potential Cause Recommended Solutions
Insufficient resolution in SEC. Due to the small size of the PEG12 linker, baseline separation from the native protein by SEC alone can be difficult.[2] Use a long column with a small bead size for higher resolution. Combine with another technique like IEX or HIC.
Suboptimal conditions in IEX. The PEG chain can shield the protein's surface charge.[2] A pH gradient may be more effective than a salt gradient for separating species with small charge differences.[5]
Inadequate separation in HIC. The change in hydrophobicity after conjugation with a short PEG chain may be minimal. Experiment with different HIC resins (e.g., Phenyl, Butyl, Octyl) and a range of salt concentrations.[10]
Presence of Aggregates in the Final Product
Potential Cause Recommended Solutions
Protein instability under reaction or purification conditions. Optimize pH, temperature, and protein concentration during the conjugation reaction and purification.[11]
Intermolecular cross-linking by bifunctional PEG reagents. Ensure the use of a monofunctional this compound reagent.
Ineffective removal by the chosen purification method. SEC is the most effective method for removing high molecular weight aggregates. Use a column with a suitable fractionation range.
Contamination with Unreacted this compound
Potential Cause Recommended Solutions
Inefficient removal by the purification method. SEC is highly effective at removing small molecules like unreacted PEG linkers.[] Ensure sufficient column length and appropriate pore size for good resolution. Tangential Flow Filtration (TFF) or dialysis with an appropriate MWCO membrane can also be used.
Co-elution with the conjugate in IEX or HIC. Unreacted PEG is neutral and should not bind to IEX resins. In HIC, it is unlikely to interact strongly. If co-elution is observed, it may indicate issues with the column or buffer conditions.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the purification of PEGylated proteins using different chromatographic techniques. Note that these values are illustrative and the actual results will depend on the specific protein and experimental conditions.

Table 1: Size Exclusion Chromatography (SEC)

Parameter Typical Value Reference
Purity >99% (for removal of aggregates and unreacted PEG)[12]
Yield 65-85%[12]
Resolution Good for separating species with significant size differences. Limited for separating native protein from conjugates with small PEGs and for separating PEG positional isomers.[2][5]

Table 2: Ion Exchange Chromatography (IEX)

Parameter Typical Value Reference
Purity >90%
Yield Variable, can be optimized by adjusting buffer conditions.
Resolution Can separate mono-, di-, and multi-PEGylated species. Can also separate positional isomers due to differences in charge shielding by the PEG chain.[]

Table 3: Hydrophobic Interaction Chromatography (HIC)

Parameter Typical Value Reference
Purity 97% (for mono-PEGylated RNase A)[12]
Yield ~85% (for mono-PEGylated RNase A)[12]
Resolution Can separate native protein from PEGylated species. Resolution of different PEGylated species is dependent on the protein and the size of the PEG chain.[5][10]

Experimental Protocols & Workflows

General Workflow for Purification of this compound Protein Conjugates

G cluster_0 Conjugation Reaction cluster_1 Purification Protein Native Protein Reaction Reaction Mixture (Conjugate, Native Protein, Unreacted PEG) Protein->Reaction PEG This compound PEG->Reaction IEX_HIC Step 1: IEX or HIC (Capture and initial separation) Reaction->IEX_HIC Load SEC Step 2: SEC (Polishing and aggregate removal) IEX_HIC->SEC Partially Purified Fractions Purified Purified Conjugate SEC->Purified Final Product

Caption: A typical two-step chromatographic purification workflow for this compound protein conjugates.

Protocol 1: Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein conjugate from unreacted native protein, unreacted this compound, and high molecular weight aggregates.

Methodology:

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your protein and its PEGylated conjugate.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein and maintains the stability of the hydrazone bond (pH 6.5-7.5). A common choice is phosphate-buffered saline (PBS).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should typically be less than 5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated conjugate, having a larger hydrodynamic radius, will elute before the native protein. Unreacted PEG will elute last.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to determine the purity and concentration of the conjugate.

G Start Start Equilibrate Equilibrate SEC Column (pH 6.5-7.5 Buffer) Start->Equilibrate Prepare_Sample Prepare & Filter Sample Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze End End Analyze->End

Caption: Experimental workflow for Size Exclusion Chromatography (SEC) purification.

Protocol 2: Ion Exchange Chromatography (IEX)

Objective: To separate the PEGylated protein conjugate from the native protein and other charged impurities based on differences in their net surface charge.

Methodology:

  • Resin Selection: Choose an anion or cation exchange resin based on the isoelectric point (pI) of your protein and the desired mobile phase pH.

  • Buffer Preparation: Prepare a binding buffer with low ionic strength and a pH that ensures the protein of interest binds to the resin. Prepare an elution buffer with a higher ionic strength (e.g., containing 0.5-1 M NaCl) or a different pH to elute the bound protein. Ensure all buffers are at pH 6.5-7.5.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Preparation: Exchange the buffer of the reaction mixture to the binding buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column. The native protein and the PEGylated conjugate may bind with different affinities.

  • Wash: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration or a step gradient. The PEGylated protein often elutes at a lower salt concentration than the native protein due to charge shielding by the PEG chain.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy.

G Start Start Equilibrate Equilibrate IEX Column (Binding Buffer, pH 6.5-7.5) Start->Equilibrate Prepare_Sample Buffer Exchange & Filter Sample Equilibrate->Prepare_Sample Load Load Sample Prepare_Sample->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze End End Analyze->End

Caption: Experimental workflow for Ion Exchange Chromatography (IEX) purification.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Objective: To separate the PEGylated protein conjugate from the native protein based on differences in their surface hydrophobicity.

Methodology:

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).

  • Buffer Preparation: Prepare a binding buffer with a high salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) and an elution buffer with a low salt concentration. Ensure a pH of 6.5-7.5.

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Preparation: Add salt to the reaction mixture to match the concentration in the binding buffer. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with the binding buffer to remove any unbound components.

  • Elution: Elute the bound proteins using a decreasing salt gradient. The PEGylated protein may be more or less hydrophobic than the native protein, depending on the protein's properties.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy.

G Start Start Equilibrate Equilibrate HIC Column (High Salt Buffer, pH 6.5-7.5) Start->Equilibrate Prepare_Sample Add Salt & Filter Sample Equilibrate->Prepare_Sample Load Load Sample Prepare_Sample->Load Wash Wash with High Salt Buffer Load->Wash Elute Elute with Decreasing Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze End End Analyze->End

Caption: Experimental workflow for Hydrophobic Interaction Chromatography (HIC) purification.

Logical Relationships in Troubleshooting

G Problem Purification Issue (e.g., Low Yield, Low Purity) Cause1 Suboptimal Buffer Conditions (pH, Ionic Strength) Problem->Cause1 Cause2 Inappropriate Resin/Column Choice Problem->Cause2 Cause3 Protein Instability/Aggregation Problem->Cause3 Cause4 Suboptimal Elution Strategy Problem->Cause4 Solution1 Optimize Buffer Composition Cause1->Solution1 Solution2 Screen Different Resins/Columns Cause2->Solution2 Solution3 Add Stabilizing Excipients Cause3->Solution3 Solution4 Optimize Elution Gradient Cause4->Solution4

Caption: Logical relationship between common purification problems, their potential causes, and solutions.

References

Technical Support Center: Purification After PEGylation with H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing excess H2N-PEG12-Hydrazide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing excess this compound leverage the physical and chemical differences between the PEGylated product and the free PEG reagent. These techniques include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted this compound.[1][]

  • Dialysis or Diafiltration/Ultrafiltration: These membrane-based techniques separate molecules based on molecular weight cutoff (MWCO). By selecting a membrane with a MWCO that is larger than the this compound but smaller than the PEGylated product, the excess reagent can be efficiently removed.[3]

  • Precipitation: This method involves selectively precipitating either the product or the excess reagent. For instance, adding an organic solvent in which the PEGylated product is insoluble but the PEG-hydrazide is soluble can be an effective purification strategy.[3][4][5]

  • Ion Exchange Chromatography (IEX): This technique is useful if the PEGylated product has a significantly different net charge compared to the this compound. The PEG chains can shield surface charges on a protein, altering its interaction with the IEX resin.[]

  • Reverse Phase Chromatography (RPC): Separation is based on hydrophobicity. This method can be effective for purifying PEGylated peptides and small molecules.[]

Q2: How do I choose the best purification method for my specific application?

A2: The optimal method depends on several factors:

  • Size of the target molecule: The greater the size difference between your PEGylated product and the this compound (MW ≈ 600 Da), the more effective size-based methods like SEC and dialysis will be.

  • Solubility properties: Differences in solubility between the product and the excess reagent can be exploited through precipitation.

  • Charge of the target molecule: If your molecule is charged (e.g., a protein or peptide), IEX can be a powerful tool.

  • Scale of the reaction: For large-scale purifications, precipitation or diafiltration may be more practical and cost-effective than chromatography.[4]

  • Required purity: Analytical applications may require the high resolution of HPLC-based methods like SEC or RPC, while other applications might be satisfied with the purity achieved through dialysis or precipitation.

Q3: Is it necessary to "quench" the reaction before purification?

A3: While not always mandatory, quenching the reaction can be beneficial. The hydrazide group of the excess this compound is reactive towards aldehydes and ketones.[6] If your purified product will be used in the presence of such functional groups, it is wise to remove the unreacted PEG-hydrazide promptly. A quenching step is less common than immediate purification, as the purification process itself removes the reactive species. If quenching is desired, one could add a small molecule containing an aldehyde or ketone to consume the excess hydrazide, but this adds another component that must be removed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and excess PEG-hydrazide using Size Exclusion Chromatography (SEC). The molecular size difference between the product and the PEG-hydrazide is insufficient for the selected column.* Select a column with a smaller pore size for better resolution of smaller molecules.[7] * Optimize the mobile phase and flow rate to improve separation. * Consider an alternative technique like Reverse Phase Chromatography or Ion Exchange Chromatography.[]
Product is lost during dialysis/ultrafiltration. The Molecular Weight Cutoff (MWCO) of the membrane is too large, allowing the product to pass through.* Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your PEGylated product (a factor of 3-5x smaller is a good rule of thumb).
Precipitation with an organic solvent yields an oily substance instead of a solid. The product may not be fully insoluble in the chosen solvent mixture, or it may be "oiling out".* Try a different anti-solvent. * Perform the precipitation at a lower temperature. * Ensure vigorous stirring during the addition of the anti-solvent to promote the formation of a solid precipitate.
The purified product still shows the presence of unreacted PEG-hydrazide. The chosen purification method was not efficient enough for the required level of purity.* Repeat the purification step. For example, perform a second round of dialysis with fresh buffer. * Combine two different purification methods. For instance, follow a precipitation step with a final polishing step using SEC.

Summary of Purification Parameters

The following table summarizes typical parameters for chromatographic methods used in the purification of PEGylated molecules.

Purification Method Stationary Phase (Column) Example Mobile Phase Example Detection Separation Principle
Size Exclusion Chromatography (SEC) Superdex 200, TSKgel G4000SWXL[1][8]100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[8]UV (280 nm), Refractive Index (RI)[1]Hydrodynamic Volume/Molecular Size
Ion Exchange Chromatography (IEX) (Anion/Cation Exchange Resin)Salt gradient (e.g., NaCl) in a buffered solutionUV (280 nm)Net Molecular Charge
Reverse Phase Chromatography (RPC) C4, C8, or C18 silica-basedAcetonitrile/Water gradient with an additive like TFAUV (214/280 nm)Hydrophobicity

Experimental Protocols

Protocol 1: Removal of Excess this compound by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the ~600 Da this compound. For example, a column designed for the separation of peptides and small proteins would be suitable.

  • System Equilibration: Equilibrate the SEC system with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase. If necessary, filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection and Elution: Inject the prepared sample onto the column and begin the isocratic elution with the mobile phase at a pre-determined flow rate.

  • Fraction Collection: Collect fractions as they elute from the column. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or other relevant methods) to identify those containing the purified product. Pool the desired fractions.

Protocol 2: Removal of Excess this compound by Dialysis
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is at least 5-10 times the molecular weight of the this compound (~600 Da) but well below the molecular weight of your product. For example, a 1 kDa or 2 kDa MWCO membrane is often a good starting point.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or ethanol.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette and seal it securely.

  • Dialysis: Immerse the sealed sample in a large volume of an appropriate buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: The small this compound molecules will diffuse across the membrane into the surrounding buffer. To maintain the concentration gradient, change the buffer several times over a period of 24-48 hours.

  • Sample Recovery: After the final buffer exchange, recover the purified sample from the dialysis tubing/cassette.

Visual Guides

PurificationWorkflow Start Reaction Mixture (Product + Excess PEG-Hydrazide) Decision1 Is the product >10x larger than PEG-Hydrazide? Start->Decision1 Decision2 Do product and PEG-Hydrazide have different charges? Decision1->Decision2 No SEC Size Exclusion Chromatography (SEC) Decision1->SEC Yes Dialysis Dialysis / Diafiltration Decision1->Dialysis Yes Decision3 Do they have different solubility profiles? Decision2->Decision3 No IEX Ion Exchange Chromatography (IEX) Decision2->IEX Yes Precipitation Selective Precipitation Decision3->Precipitation Yes RPC Consider Reverse Phase Chromatography (RPC) Decision3->RPC No End Purified Product SEC->End Dialysis->End IEX->End Precipitation->End RPC->End SEC_Mechanism cluster_column SEC Column with Porous Beads Beads {} Beads2 {} Beads3 {} Beads4 {} Beads5 {} Beads6 {} Product Large PEGylated Product path1 Product->path1 PEG Small PEG-Hydrazide path2 PEG->path2 InjectionPoint Injection ElutionPoint Elution path1->ElutionPoint Shorter Path (Elutes First) path2->ElutionPoint Longer Path (Elutes Later)

References

Technical Support Center: Conjugating H2N-PEG12-Hydrazide to Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when conjugating the hydrophilic H2N-PEG12-Hydrazide linker to hydrophobic drug molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker molecule. It consists of a 12-unit polyethylene (B3416737) glycol (PEG) chain, which is hydrophilic, and a terminal hydrazide group (-NHNH₂). The PEG chain enhances the solubility and biocompatibility of the conjugated molecule, can reduce immunogenicity, and often improves the pharmacokinetic profile by increasing its circulation time in the body.[1][2] The hydrazide group is a reactive moiety that specifically targets and couples with carbonyl groups (aldehydes and ketones) or activated carboxylic acids.[3][4]

Q2: What is the primary challenge when conjugating this compound to a hydrophobic drug?

The most significant challenge is the opposing solubility of the reactants. This compound is highly soluble in aqueous solutions, whereas hydrophobic drugs are, by definition, poorly soluble in water and typically require organic solvents.[5][6] Finding a suitable solvent system in which both components have sufficient solubility to react efficiently is the critical first step for a successful conjugation.

Q3: What type of chemical bond is formed during the conjugation?

When a hydrazide group reacts with an aldehyde or a ketone, it forms a hydrazone bond . This is a covalent bond that is relatively stable under physiological conditions (pH 7.4) but can be designed to be cleavable under mildly acidic conditions (e.g., pH 4.5-5), which is an attractive feature for drug delivery systems targeting the acidic environment of endosomes or lysosomes.[1][3][7]

Q4: My hydrophobic drug does not have an aldehyde or ketone group. Can I still use this compound?

Yes, if your drug possesses a carboxylic acid group (-COOH). The carboxylic acid must first be "activated" to make it reactive towards the hydrazide. This is commonly achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable active ester intermediate.[8] This intermediate then readily reacts with the hydrazide group to form a stable amide-like linkage.

Q5: How can I purify the final PEG-drug conjugate?

Purification is essential to remove unreacted drug, excess PEG linker, and reaction byproducts. The choice of technique depends on the physicochemical differences between the product and impurities. Common methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is very effective for removing smaller molecules like the unreacted drug and excess PEG linker from the larger conjugate.[]

  • Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity. This can be highly effective for separating the more hydrophilic PEG-drug conjugate from the very hydrophobic unreacted drug.[]

  • Hydrophobic Interaction Chromatography (HIC): Another technique that separates based on hydrophobicity, often under less denaturing conditions than RP-HPLC.[]

  • Diafiltration/Ultrafiltration: A membrane-based technique that can be used to remove small impurities by repeatedly washing the reaction mixture with a buffer while retaining the larger conjugate.[]

Troubleshooting Guides

This section directly addresses common problems encountered during the conjugation process in a structured question-and-answer format.

Problem 1: Poor Solubility of Reactants

Issue: My hydrophobic drug precipitates when I add it to the reaction buffer, or the this compound won't dissolve in the organic solvent required for my drug.

Root Cause: Mismatched solubility of the hydrophilic PEG linker and the hydrophobic drug.

Solutions:

  • Use a Co-solvent System: The most common solution is to use a mixture of an aqueous buffer and a water-miscible organic solvent.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dioxane, or Acetonitrile (ACN).

    • Strategy: First, dissolve the hydrophobic drug in the minimum amount of the organic solvent. Separately, dissolve the this compound in the aqueous reaction buffer (e.g., MES or acetate (B1210297) buffer for hydrazone ligation). Then, slowly add the drug solution to the buffered PEG solution with vigorous stirring. You may need to experiment with the ratio of organic solvent to aqueous buffer to maintain solubility for both reactants. Aim for the lowest percentage of organic solvent necessary to keep the drug in solution.

  • Micelle/Nanoparticle Formation: For highly insoluble drugs, using surfactants or formulating the drug into nanoparticles can create a pseudo-aqueous phase where the reaction can occur at the particle-water interface.[6][10]

Problem 2: Low or No Conjugation Yield

Issue: After the reaction, analysis (e.g., by HPLC or LC-MS) shows a large amount of unreacted starting materials and very little desired product.

Root Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal pH For hydrazone formation (reaction with aldehydes/ketones), the reaction is most efficient at a slightly acidic pH (typically 4.5 - 7.0).[1] The acidic environment catalyzes the dehydration step required for bond formation.[11] Perform small-scale pilot reactions to test a range of pH values.
Inefficient Carboxylic Acid Activation If starting with a carboxylic acid, ensure the activation step is efficient. Use fresh EDAC/NHS reagents. Perform the reaction in an anhydrous organic solvent (like DMF or DMSO) if water is not required for the drug's solubility, as water can hydrolyze the active ester intermediate.
Lack of Catalyst (for Hydrazone Ligation) While not always required, the rate of hydrazone formation can be significantly increased by a nucleophilic catalyst. Aniline (B41778) and its derivatives are commonly used catalysts for this purpose.[12][13] Add the catalyst (e.g., 10-100 mM aniline) to the reaction mixture.
Steric Hindrance The reactive group on the drug may be sterically hindered, preventing the bulky PEG linker from accessing it.[14][15] This is a more challenging issue to resolve. If possible, consider alternative conjugation sites on the drug or use a PEG linker with a longer, more flexible spacer, although this compound already has a substantial spacer.
Low Reactant Concentration Reaction kinetics are concentration-dependent. If reactants are too dilute, the reaction will be very slow. Increase the concentration of both reactants as much as solubility allows.
Problem 3: Product Instability or Hydrolysis

Issue: The desired conjugate is observed initially, but it degrades over time during the reaction, workup, or storage.

Root Cause: Hydrazone bonds are susceptible to hydrolysis, especially at low pH.

Solutions:

  • pH Control: After the reaction is complete, adjust the pH of the solution to neutral (pH 7.0-7.5) for purification and storage to minimize hydrolysis.[16]

  • Storage Conditions: Store the purified conjugate in a neutral buffer, frozen at -20°C or -80°C, and consider lyophilization for long-term stability.

  • Alternative Linkage: If stability is a persistent issue, consider forming a more stable bond. For example, if the drug has an amine, you could use an NHS-ester activated PEG. However, for aldehyde/ketone targets, the hydrazone is the intended linkage.

Experimental Protocols & Data

Protocol 1: General Procedure for Hydrazone Ligation

This protocol describes the conjugation of this compound to a hydrophobic drug containing an aldehyde or ketone functional group.

  • Drug Preparation: Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF). For example, prepare a 10-50 mM stock solution.

  • PEG-Hydrazide Preparation: Dissolve the this compound in an aqueous reaction buffer. A commonly used buffer is 100 mM MES or acetate buffer, pH 5.5.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution.

    • Slowly, with constant stirring, add the dissolved hydrophobic drug to the reaction vial. Use a 1.5 to 5-fold molar excess of the PEG-hydrazide to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent is kept as low as possible (typically <20% v/v) to avoid denaturing biomolecules if they are involved and to favor the reaction.

    • (Optional) If catalysis is needed, add aniline to a final concentration of 10-20 mM.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight if the reaction is slow. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as RP-HPLC or LC-MS by observing the disappearance of starting materials and the appearance of the new product peak.

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method as described in the FAQs (e.g., SEC or RP-HPLC).

Protocol 2: Conjugation via Carboxylic Acid Activation

This protocol is for drugs containing a carboxylic acid group.

  • Activation Step:

    • Dissolve the hydrophobic drug completely in an anhydrous organic solvent (e.g., DMF).

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) or Sulfo-NHS.

    • Add a 1.5-fold molar excess of EDAC.

    • Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Dissolve this compound in the same anhydrous solvent or a compatible buffer (if using Sulfo-NHS).

    • Add the PEG-hydrazide solution (1.5 to 2-fold molar excess relative to the drug) directly to the activated drug mixture.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature.

  • Monitoring & Purification: Monitor and purify the reaction as described in Protocol 1.

Data Summary: Reaction Condition Parameters

The optimal conditions are highly dependent on the specific drug. This table provides a general guide for optimization.

ParameterHydrazone Ligation (Aldehyde/Ketone)Amide Bond Formation (Activated COOH)
pH 4.5 - 7.0 (Optimal often 5.0-6.0)[1][3]7.0 - 8.0
Solvent Aqueous buffer with organic co-solvent (DMSO, DMF)Anhydrous organic solvent (DMF, DMSO)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2 - 12 hours2 - 6 hours
Molar Ratio (PEG:Drug) 1.5:1 to 5:11.5:1 to 3:1
Catalyst Aniline (10-100 mM) (Optional)[12]Not applicable

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis drug_prep Dissolve Hydrophobic Drug in min. organic solvent (e.g., DMSO, DMF) mix Combine Solutions (Drug + PEG) + Catalyst (optional) drug_prep->mix peg_prep Dissolve this compound in aqueous buffer (e.g., MES pH 5.5) peg_prep->mix incubate Incubate (2-12h, RT) Monitor by HPLC/LC-MS mix->incubate purify Purify Conjugate (e.g., SEC or RP-HPLC) incubate->purify analyze Characterize Final Product (LC-MS, NMR, etc.) purify->analyze

Caption: Workflow for conjugating this compound to a hydrophobic drug.

Troubleshooting Logic Diagram

troubleshooting_workflow start Start: Low/No Conjugate Yield solubility Are both reactants fully dissolved in the mixture? start->solubility reaction_cond Are reaction conditions optimal? solubility->reaction_cond Yes add_cosolvent Action: Increase organic co-solvent (DMSO/DMF) or try alternative solvent. solubility->add_cosolvent No drug_chem Is the drug's functional group reactive and accessible? reaction_cond->drug_chem Yes check_ph Action: Optimize pH (4.5-7 for hydrazone). Perform pH screening. reaction_cond->check_ph No (pH?) check_activation Action (for COOH): Use fresh EDAC/NHS. Ensure anhydrous conditions. drug_chem->check_activation No (COOH?) steric_issue Problem: Steric hindrance may be limiting the reaction. Consult advanced support. drug_chem->steric_issue Yes add_catalyst Action: Add Aniline catalyst (10-100 mM) to accelerate hydrazone formation. check_ph->add_catalyst pH is optimal add_catalyst->check_activation Catalyst added

Caption: Decision tree for troubleshooting low yield in PEG-drug conjugation.

References

Technical Support Center: H2N-PEG12-Hydrazide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing H2N-PEG12-Hydrazide in their experiments. The following sections offer troubleshooting advice and frequently asked questions to address common issues related to reaction kinetics, particularly the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism when using this compound with an aldehyde or ketone?

A1: The reaction of this compound with an aldehyde or ketone is a nucleophilic addition-elimination reaction that forms a hydrazone bond. The reaction begins with the nucleophilic attack of the hydrazide's terminal amine group on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a hemiaminal. In the rate-determining step, this intermediate dehydrates (loses a water molecule) to form the stable C=N hydrazone bond.[1][2][3]

Q2: How does pH affect the kinetics of the hydrazone formation reaction?

A2: The rate of hydrazone formation is highly dependent on pH. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] However, at very low pH, the hydrazide nucleophile can become protonated, rendering it inactive and slowing down or stopping the reaction.[1][2] Therefore, a mildly acidic to neutral pH is generally optimal.

Q3: What is the optimal pH range for reacting this compound with aldehydes or ketones?

A3: The optimal pH for hydrazone ligation is typically in the mildly acidic to neutral range. A pH of approximately 4.5 is often advantageous for rapid formation.[1] However, for many biological applications involving sensitive molecules, the reaction needs to be carried out under physiological conditions (pH 7.0-7.4).[1][4] While the reaction is slower at neutral pH, it can be enhanced with catalysts.[1][4]

Q4: What is the role of a catalyst, such as aniline (B41778), in this reaction?

A4: Catalysts like aniline can significantly accelerate the rate of hydrazone formation, especially at neutral pH where the reaction is otherwise slow.[1][4] Aniline acts as a nucleophilic catalyst, increasing the rate of the dehydration step of the tetrahedral intermediate. Using a catalyst is particularly beneficial when working with low concentrations of reactants or with sensitive biomolecules that require physiological pH.[1]

Q5: How does the stability of the resulting hydrazone bond depend on pH?

A5: The stability of the hydrazone bond is pH-dependent. It is generally stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[4][5] This pH-dependent stability is a key feature for applications like drug delivery, where a payload can be released in the acidic microenvironment of a tumor or within an endosome.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal pH: The pH of the reaction mixture is too high or too low, inhibiting the reaction.Optimize the reaction pH. Start with a mildly acidic buffer (pH 4.5-5.5) and test a range up to neutral pH (7.0-7.4) to find the optimal condition for your specific reactants.[4][6]
Inactive Reagents: The aldehyde/ketone may have oxidized, or the this compound may have degraded.Use fresh or properly stored reagents. Verify the purity of your starting materials.
Steric Hindrance: Bulky functional groups near the reactive sites on either molecule can impede the reaction.Increase the reaction time or temperature. Consider using a longer PEG linker if steric hindrance is a major issue.
Slow Reaction Rate Neutral pH: Reactions at physiological pH (7.0-7.4) are inherently slower without a catalyst.Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction.[1][4]
Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.If possible, increase the concentration of one or both reactants.
Product Precipitation Low Solubility: One of the reactants or the final product may have limited solubility in the chosen reaction buffer.Add a co-solvent such as DMSO or DMF (up to 10% v/v) to improve solubility.[4]
Side Product Formation Oxidation: Hydrazides can be susceptible to oxidation.Degas your buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Azine Formation: If hydrazine (B178648) is present as an impurity, it can react with two equivalents of the carbonyl compound.Ensure the purity of your this compound.

Quantitative Data

The following table summarizes the effect of pH on the stability of hydrazone bonds, which is a critical factor in the overall success of the reaction and the application of the resulting conjugate.

pHTemperature (°C)Stability of Hydrazone BondHalf-life (t1/2)Application Relevance
5.0 - 5.537Susceptible to hydrolysis4.4 hours (for a specific antibody-drug conjugate)[1]Favorable for drug release in acidic tumor microenvironments or endosomes.[4]
7.2 - 7.437Generally stable183 hours (for a specific antibody-drug conjugate)[1]Suitable for systemic circulation and applications requiring stability at physiological pH.[4][5]

Note: Half-life values can vary significantly depending on the specific structure of the aldehyde/ketone and the hydrazide.

Experimental Protocols

General Protocol for Hydrazone Formation at Mildly Acidic pH
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-10 mg/mL.[5]

    • Dissolve this compound in the same reaction buffer to a concentration that provides a 1.5 to 5-fold molar excess relative to the aldehyde/ketone-containing molecule.[4]

  • Conjugation Reaction:

    • Add the this compound solution to the aldehyde/ketone-containing molecule solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.[4] The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive molecules.[5]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by suitable analytical techniques such as HPLC or LC-MS.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent can be added to consume any unreacted aldehyde or hydrazide.

  • Purification:

    • Remove unreacted this compound and other small molecules by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.[4]

General Protocol for Hydrazone Formation at Neutral pH with Aniline Catalysis
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing biomolecule in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.4).[4]

    • Dissolve this compound in the reaction buffer to a 10 to 50-fold molar excess.[4]

    • Prepare a stock solution of aniline (e.g., 1 M in DMF or DMSO).[4]

  • Conjugation Reaction:

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[4]

    • Add the this compound solution to the biomolecule solution.

    • Incubate at room temperature for 2-4 hours or as determined by reaction monitoring.

  • Purification:

    • Purify the conjugate using dialysis or size-exclusion chromatography as described in the acidic pH protocol.[4]

Visualizations

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PEG_Hydrazide This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Hemiaminal) PEG_Hydrazide->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-C(=O)-R') Carbonyl->Tetrahedral_Intermediate Hydrazone Hydrazone (R-C(=N-NH-PEG12)-R') Tetrahedral_Intermediate->Hydrazone Dehydration (-H2O) Water H2O Tetrahedral_Intermediate->Water Experimental_Workflow A 1. Reagent Preparation - Dissolve Hydrazide - Dissolve Carbonyl B 2. Reaction Setup - Mix Reactants - Adjust pH / Add Catalyst A->B C 3. Incubation - Room Temperature (2-4h) - or 4°C (overnight) B->C D 4. Monitoring - HPLC / LC-MS C->D E 5. Purification - Dialysis or SEC D->E F 6. Characterization - Mass Spectrometry / SDS-PAGE E->F Troubleshooting_Guide success success problem problem start Low Yield? check_ph Is pH optimal (4.5-7.4)? start->check_ph check_ph->problem No -> Adjust pH check_reagents Are reagents fresh? check_ph->check_reagents Yes check_reagents->problem No -> Use fresh reagents check_catalyst Catalyst used (at neutral pH)? check_reagents->check_catalyst Yes check_catalyst->problem No -> Add catalyst increase_time Increase reaction time/temp check_catalyst->increase_time Yes success_node High Yield Achieved increase_time->success_node

References

Catalyst Selection for H2N-PEG12-Hydrazide Ligation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for H2N-PEG12-Hydrazide ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrazone ligation with this compound?

A1: Hydrazone ligation is a chemoselective reaction between a hydrazide (this compound) and an aldehyde or ketone on a target molecule to form a stable hydrazone bond. The reaction is reversible and its rate is significantly influenced by pH and the presence of a catalyst.

Q2: Why is a catalyst often required for this compound ligation?

A2: While the reaction can proceed without a catalyst, the kinetics are often slow, especially at neutral pH, which is typically required for biological applications.[1] Catalysts accelerate the reaction by forming a more reactive intermediate with the carbonyl compound, thereby increasing the rate of hydrazone formation.[2]

Q3: What are the most common catalysts for hydrazone ligation?

A3: Aniline (B41778) and its derivatives are the most widely used catalysts for hydrazone ligation.[3][4] Arginine has also been shown to be an effective catalyst.[5]

Q4: How does pH affect the ligation reaction?

A4: The rate of hydrazone formation is pH-dependent. Generally, mildly acidic conditions (pH 4.5-5.5) are optimal for uncatalyzed reactions.[1] However, for many biological applications, maintaining a neutral pH (around 7.4) is crucial. In such cases, a catalyst is essential to achieve efficient ligation.[1]

Q5: What is the stability of the this compound reagent and the resulting hydrazone bond?

A5: this compound, as a solid, should be stored in a freezer and protected from light, often as a salt (e.g., HCl or TFA salt), to prevent degradation.[3] In solution, the hydrazide moiety can be prone to oxidation.[3] The resulting hydrazone bond is generally stable, but the stability can be influenced by factors such as the structure of the carbonyl compound and the pH of the environment.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inefficient catalysis: The chosen catalyst may not be optimal for the specific substrates or reaction conditions.- Screen different catalysts (e.g., aniline, p-toluidine, m-phenylenediamine).- Optimize catalyst concentration (typically 10-100 mM for aniline).[1]
Suboptimal pH: The reaction pH may not be ideal for the chosen catalyst or the stability of the reactants.- For aniline catalysis, ensure the pH is between 6.0 and 7.4 for optimal performance.- If possible without compromising biomolecule stability, a slightly acidic pH (5.5-6.5) can sometimes improve rates.
Degradation of this compound: The hydrazide reagent may have degraded due to improper storage or handling.- Use fresh, high-quality this compound.- Prepare solutions of the hydrazide immediately before use.
Low reactant concentration: The concentrations of the this compound and the carbonyl-containing molecule are too low for efficient reaction.- Increase the concentration of one or both reactants if possible.- If concentrations are limited, a highly efficient catalyst is crucial.
Slow reaction rate Low catalyst concentration: The amount of catalyst may be insufficient to significantly accelerate the reaction.- Increase the catalyst concentration. For aniline, concentrations up to 100 mM have been shown to be effective.[3]
Presence of interfering substances: Components in the reaction buffer (e.g., primary amines) may compete with the hydrazide.- Purify reactants to remove any interfering substances.- Consider buffer exchange to a more suitable buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer).
Product instability (hydrolysis) Acidic conditions: The hydrazone bond is more susceptible to hydrolysis at low pH.- Store the final conjugate at neutral or slightly basic pH.- If the application requires acidic conditions, consider that the ligation may be reversible.
Structure of the carbonyl compound: Electron-withdrawing groups near the carbonyl can increase the susceptibility of the hydrazone bond to hydrolysis.- If possible, modify the structure of the carbonyl-containing molecule to enhance stability.

Data Presentation

Table 1: Comparison of Catalysts for Hydrazone Ligation

CatalystTypical ConcentrationpH RangeKey AdvantagesKey Disadvantages
Aniline 10 - 100 mM[1]6.0 - 7.4Widely used, effective at neutral pH.[3]Limited aqueous solubility, can be toxic to cells at high concentrations.
p-Toluidine 10 - 50 mM6.0 - 7.4Can be more effective than aniline in some cases.Similar solubility and toxicity concerns as aniline.
m-Phenylenediamine (mPDA) 50 - 500 mM[6]6.5 - 7.5Higher aqueous solubility than aniline, allowing for higher concentrations and faster rates.[7]May be more reactive and require careful optimization.
Arginine 50 - 400 mM[5]6.0 - 7.5Biocompatible, can also prevent protein aggregation.[5]May be less efficient than aniline-based catalysts at the same concentration.[5]

Table 2: Second-Order Rate Constants for Aniline-Catalyzed Hydrazone Ligation

ReactantspHAniline Conc. (mM)Rate Constant (k₂, M⁻¹s⁻¹)Reference
6-hydrazinopyridyl-peptide + Benzaldehyde4.503.0 ± 0.3[8]
6-hydrazinopyridyl-peptide + Benzaldehyde4.510Not Reported
6-hydrazinopyridyl-peptide + Benzaldehyde4.5100Not Reported
6-hydrazinopyridyl-peptide + Benzaldehyde7.0100170 ± 10[3]

Note: The rate of this compound ligation will depend on the specific aldehyde or ketone substrate.

Experimental Protocols

Protocol 1: Catalyst Screening for this compound Ligation
  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in the same buffer.

    • Prepare 1 M stock solutions of each catalyst (e.g., aniline, p-toluidine, mPDA, arginine) in a suitable solvent (e.g., DMSO or water, depending on solubility).

  • Set up Reactions:

    • In separate microcentrifuge tubes, combine the aldehyde/ketone stock solution and buffer to a final concentration of 1 mM.

    • Add the catalyst stock solution to each tube to achieve the desired final concentration (e.g., 10 mM, 50 mM, 100 mM). Include a "no catalyst" control.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM.

  • Monitor Reaction Progress:

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), take an aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by adding an excess of a quenching agent like acetone (B3395972) or by immediate freezing).

    • Analyze the aliquots by a suitable analytical method (e.g., RP-HPLC, LC-MS, or SDS-PAGE if one of the components is a protein) to determine the extent of product formation.

  • Data Analysis:

    • Calculate the percentage of product formation at each time point for each catalyst.

    • Plot the percentage of product formation versus time to compare the efficiency of the different catalysts.

Protocol 2: General Procedure for this compound Ligation using Aniline Catalyst
  • Dissolve Reactants:

    • Dissolve the aldehyde or ketone-functionalized molecule in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the same buffer to a concentration that is 1.5 to 5-fold molar excess over the carbonyl-containing molecule.

  • Add Catalyst:

    • Prepare a fresh 1 M stock solution of aniline in DMSO.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 50-100 mM. The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C with gentle shaking.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., RP-HPLC, LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Purification:

    • Once the reaction has reached the desired level of completion, the product can be purified to remove excess this compound and aniline.

    • Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or preparative RP-HPLC.

Visualizations

Hydrazone_Ligation_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products H2N_PEG12_Hydrazide This compound Hydrazone_Product PEGylated Molecule (Hydrazone Bond) Aldehyde_Ketone Aldehyde/Ketone on Target Molecule Activated_Intermediate Activated Iminium Intermediate Aldehyde_Ketone->Activated_Intermediate + Catalyst Catalyst Aniline Catalyst Activated_Intermediate->Hydrazone_Product + this compound - Catalyst Water H₂O

Caption: Mechanism of aniline-catalyzed this compound ligation.

Troubleshooting_Workflow start Start: Low Ligation Efficiency check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an appropriate catalyst (e.g., aniline) check_catalyst->add_catalyst No optimize_catalyst Optimize catalyst type and concentration check_catalyst->optimize_catalyst Yes check_ph Is the pH optimal (6.0-7.4 for aniline)? add_catalyst->check_ph optimize_catalyst->check_ph adjust_ph Adjust pH of the reaction buffer check_ph->adjust_ph No check_reagents Are the reagents fresh and pure? check_ph->check_reagents Yes adjust_ph->check_reagents use_fresh_reagents Use fresh this compound and purified target molecule check_reagents->use_fresh_reagents No increase_conc Consider increasing reactant concentrations check_reagents->increase_conc Yes use_fresh_reagents->increase_conc end Successful Ligation increase_conc->end

Caption: Troubleshooting workflow for low this compound ligation efficiency.

Catalyst_Selection_Tree start Start: Catalyst Selection biocompatibility Is strict biocompatibility a primary concern? start->biocompatibility use_arginine Consider Arginine: - Biocompatible - Prevents aggregation biocompatibility->use_arginine Yes aniline_based Aniline-based catalysts are suitable biocompatibility->aniline_based No end Optimized Ligation use_arginine->end solubility_issue Is high catalyst concentration needed? aniline_based->solubility_issue use_mpda Use m-Phenylenediamine (mPDA): - High solubility - Fast reaction rates solubility_issue->use_mpda Yes use_aniline Use Aniline or p-Toluidine: - Well-established - Effective at moderate concentrations solubility_issue->use_aniline No use_mpda->end use_aniline->end

Caption: Decision tree for selecting a catalyst for this compound ligation.

References

dealing with steric hindrance in H2N-PEG12-Hydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H2N-PEG12-Hydrazide. The focus is on overcoming challenges related to steric hindrance and optimizing reaction conditions for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

A1: this compound reacts with carbonyl groups (aldehydes and ketones) on a target molecule to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination, where the hydrazide nitrogen attacks the carbonyl carbon, followed by the elimination of a water molecule. The reaction is most efficient under mildly acidic conditions (pH 4.5-6.0), which are necessary to catalyze the dehydration step without excessively protonating the hydrazide nucleophile.[1][2]

Q2: How does the structure of the carbonyl compound affect the stability of the resulting hydrazone bond?

A2: The stability of the hydrazone bond is significantly influenced by the electronic properties of the carbonyl compound. Hydrazones formed from aromatic aldehydes are generally more stable to acidic hydrolysis than those derived from aliphatic aldehydes.[3] This increased stability is due to the conjugation of the C=N double bond with the aromatic ring.[3]

Q3: What is steric hindrance in the context of this compound reactions, and how can it be mitigated?

A3: Steric hindrance refers to the spatial obstruction that the polyethylene (B3416737) glycol (PEG) chain of this compound can create, potentially blocking the hydrazide group from accessing the target carbonyl group on the biomolecule. This can lead to lower reaction yields. Mitigation strategies include optimizing the linker length of the PEG reagent, adjusting reaction conditions to favor accessibility, and employing site-specific conjugation techniques to ensure the target carbonyl is in an exposed region of the molecule.[4]

Q4: Can aniline (B41778) be used to catalyze this compound reactions?

A4: Yes, aniline can act as a nucleophilic catalyst in hydrazone ligations, significantly increasing the reaction rate at various pH levels.[5][6][7][8][9] It has been shown to improve antibody loading on biosensor surfaces by at least three-fold across a broad pH range.[5] The catalysis proceeds through the formation of a more reactive Schiff base intermediate.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term storage, this compound should be kept at -18°C and protected from light.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the reaction buffer to a pH between 4.5 and 6.0.Hydrazone formation is acid-catalyzed. A pH that is too high will result in a slow reaction, while a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic.[1][2]
Steric Hindrance Consider using a PEG-hydrazide with a longer or shorter PEG chain. If possible, engineer the target molecule to present the carbonyl group in a more accessible location.The PEG chain can physically block the reactive hydrazide group. Adjusting the linker length may improve accessibility.[4]
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of this compound to the target molecule. A common starting point is a 20-fold molar excess.[10]A higher concentration of the PEG reagent can drive the reaction equilibrium towards product formation.
Low Reaction Temperature Increase the reaction temperature. For example, increasing the temperature from ambient to 80°C has been shown to enhance reaction yield and shorten reaction time.Higher temperatures provide the necessary activation energy for the reaction to proceed more efficiently.
Short Reaction Time Extend the incubation time of the reaction. Monitor the reaction progress over time using an appropriate analytical method like HPLC.The reaction may not have reached completion.
Hydrolysis of Hydrazone Bond If the reaction is performed at a very low pH for an extended period, consider raising the pH to around 7.0 after the initial conjugation to improve the stability of the formed bond.While acidic conditions favor formation, they also accelerate hydrolysis. Neutral pH enhances the stability of the hydrazone bond.[1]
Problem 2: Aggregation of the Final Conjugate
Possible Cause Troubleshooting Step Rationale
Insufficient PEGylation Increase the degree of PEGylation by adjusting the molar ratio of the PEG reagent or reaction time.The hydrophilic PEG chains provide a shield that prevents the aggregation of the parent molecule.
Polydispersity of PEG Reagent Use a monodisperse PEG reagent like this compound.Polydisperse PEGs can result in a heterogeneous mixture of conjugates, some of which may be more prone to aggregation.
Protein Denaturation Ensure that the reaction conditions (pH, temperature, organic co-solvents) are not denaturing your protein.Denatured proteins are more likely to aggregate.
Problem 3: Loss of Biological Activity
Possible Cause Troubleshooting Step Rationale
PEGylation at or Near an Active Site Employ site-specific conjugation strategies to attach the PEG chain at a location distant from the active site. This can be achieved by introducing a unique reactive carbonyl group at a desired location through protein engineering.[11][12]The PEG chain can sterically hinder the interaction of the biomolecule with its target.
Conformational Changes Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism to assess if the PEGylation has induced significant conformational changes.The attachment of a PEG chain can alter the protein's natural conformation, leading to a loss of activity.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Hydrazone Bonds

This table summarizes the hydrolytic stability of different types of hydrazone bonds at various pH values, given as half-lives (t½). Note that lower pH generally leads to faster hydrolysis.

Hydrazone TypeHalf-life (t½) at pH 5.5Half-life (t½) at pH 7.4
Aliphatic Aldehyde-Derived< 2 minutes20 - 150 minutes
Aromatic Aldehyde-Derived> 48 hours> 72 hours

Data adapted from studies on PEG-PE conjugates.[3]

Table 2: Effect of Aniline Catalyst on Hydrazone Ligation Rate

This table illustrates the significant rate enhancement provided by aniline as a catalyst in a model hydrazone ligation reaction at pH 4.5.

Aniline ConcentrationForward Rate Constant (k₁)
0 mM2.6 ± 0.1 M⁻¹ s⁻¹
10 mM190 ± 10 M⁻¹ s⁻¹
100 mM2000 ± 100 M⁻¹ s⁻¹

Data from a study on model peptide ligation.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein

This protocol provides a general guideline. Optimal conditions, such as molar ratios, pH, and reaction time, should be determined empirically for each specific protein.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, adjusted to the desired pH (start with pH 6.0)

  • (Optional) Aniline stock solution (e.g., 1 M in DMSO)

  • Quenching solution (e.g., 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Ensure the aldehyde-containing protein is purified and dissolved in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.

  • Conjugation Reaction: a. Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess). b. (Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM. c. Incubate the reaction mixture at room temperature or 37°C with gentle stirring. The reaction time can range from 2 to 24 hours.

  • Reaction Monitoring (Optional): At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE or HPLC-SEC to monitor the formation of the conjugate.

  • Quenching the Reaction: (Optional) Add a quenching solution to react with any unreacted this compound.

  • Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using Size Exclusion Chromatography (SEC) or another suitable purification method.

  • Characterization: Characterize the purified conjugate using techniques such as HPLC, SDS-PAGE, and Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the degree of PEGylation and purity.

Protocol 2: Analysis of PEGylated Proteins by HPLC-SEC

System and Column:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography (SEC) column suitable for protein separation (e.g., Zenix SEC-150, 3 µm, 150 Å)

Mobile Phase:

  • 150 mM Phosphate Buffer, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the protein sample (from the reaction mixture or purified conjugate) to a concentration of approximately 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis: The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius. The degree of PEGylation can be estimated by the shift in retention time, and the purity can be assessed by the peak area.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

Materials:

  • Purified PEGylated protein sample (approx. 1 mg/mL)

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample-Matrix Preparation: Mix the sample solution and the matrix solution in a 1:1 ratio.[13]

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature.[13]

  • Instrumental Analysis: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in linear, positive ion mode, in the appropriate mass range for the expected PEGylated protein. c. Optimize the laser power to obtain a good signal-to-noise ratio without causing fragmentation.[13]

  • Data Analysis: The mass spectrum will show a series of peaks. The mass difference between the non-PEGylated protein and the PEGylated species will correspond to the mass of the attached this compound molecules, allowing for the determination of the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Aldehyde- Containing Protein mix Mix Protein and PEG (Molar Excess) prep_protein->mix prep_peg Prepare H2N-PEG12- Hydrazide Solution prep_peg->mix incubate Incubate (pH, Temp, Time) mix->incubate Catalyst (optional) purify Purify Conjugate (HPLC-SEC) incubate->purify characterize Characterize (SDS-PAGE, MS) purify->characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield start Low Yield? check_ph Is pH 4.5-6.0? start->check_ph check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Adjust pH check_ph->solution_ph No check_time_temp Are Time/Temp Optimized? check_ratio->check_time_temp Yes solution_ratio Increase Molar Excess of PEG check_ratio->solution_ratio No check_sterics Potential Steric Hindrance? check_time_temp->check_sterics Yes solution_time_temp Increase Time and/or Temperature check_time_temp->solution_time_temp No solution_sterics Consider Alternative Linker/Site check_sterics->solution_sterics Yes

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway Protein_CHO Protein-Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Protein_CHO->Intermediate PEG_Hydrazide This compound (PEG-NHNH2) PEG_Hydrazide->Intermediate + H+ Hydrazone PEGylated Protein (R-CH=N-NH-PEG) Intermediate->Hydrazone - H2O Water H2O

Caption: Reaction pathway for hydrazone bond formation.

References

analytical methods to detect incomplete H2N-PEG12-Hydrazide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for analyzing H2N-PEG12-Hydrazide conjugation reactions. The following sections offer detailed analytical methods to identify and quantify incomplete conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to assess the completeness of my this compound conjugation?

A1: The primary methods to analyze the reaction mixture are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (LC-MS), Size-Exclusion Chromatography (SEC-HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides different and complementary information about the success of the conjugation.

Q2: How can I distinguish between the conjugated molecule, unconjugated molecule, and excess PEG reagent?

A2:

  • RP-HPLC: Separates components based on hydrophobicity. The PEGylated conjugate will have a different retention time than the more hydrophilic unconjugated molecule and the free this compound.

  • LC-MS: Provides the molecular weight of the species separated by HPLC. This allows for the unambiguous identification of the starting materials, the desired product, and any side products.[1][2][3]

  • SEC-HPLC: Separates molecules based on their size (hydrodynamic radius).[4] The larger, PEGylated conjugate will elute earlier than the smaller, unconjugated molecule. This method is particularly useful for quantifying residual, unreacted PEG reagent.[4][5]

  • NMR Spectroscopy: Can be used to observe the formation of the hydrazone bond, confirming successful conjugation. Specific proton or carbon signals near the linkage site will shift upon bond formation.[6][7][8]

Q3: What could be the cause of a low conjugation yield?

A3: Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: The formation of a hydrazone bond from a hydrazide and an aldehyde/ketone is pH-dependent. The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.0).

  • Reagent Instability: Ensure the this compound and your target molecule have not degraded during storage.

  • Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG-hydrazide from accessing it efficiently.

  • Incorrect Stoichiometry: The molar ratio of PEG-hydrazide to the target molecule may need optimization. An insufficient excess of the PEG reagent can lead to incomplete conversion.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of your conjugation reaction.

Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Complex, uninterpretable mass spectrum PEGylated proteins can produce a wide distribution of multiply charged ions, leading to spectral congestion.[3][9][10]- Use a charge-reducing agent: Introduce a post-column flow of a weak amine solution (e.g., triethylamine) to simplify the charge state distribution.[9] - Optimize MS parameters: Adjust desolvation temperature and capillary voltage to improve ionization efficiency and reduce fragmentation. - Deconvolution Software: Utilize specialized software to reconstruct the zero-charge mass spectrum from the complex ion series.[2]
No peak corresponding to the conjugated product - The conjugation reaction failed. - The product is not ionizing efficiently. - The product is outside the mass range of the instrument.- Verify reaction conditions: Check pH, temperature, and reaction time. - Change ionization mode: If using ESI, try different source conditions. - Check instrument calibration and mass range: Ensure the expected mass of the conjugate is within the calibrated range of your mass spectrometer.
Multiple PEGylated species observed - Your target molecule has multiple potential conjugation sites. - The this compound is reacting with non-target functional groups.- Peptide Mapping: Use LC-MS/MS analysis of proteolytic digests to identify the specific sites of PEGylation.[2] - Purification: Employ ion-exchange or hydrophobic interaction chromatography to separate different PEGylated isoforms.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for PEGylated species - Secondary Interactions: The PEG moiety may be interacting with the stationary phase (e.g., silanol (B1196071) groups on silica-based columns).[11] - Inappropriate Mobile Phase: The solvent may not be optimal for the conjugate. - Sample Overload: Injecting too much sample can lead to peak distortion.[12]- Modify Mobile Phase: Add ion-pairing agents or increase the ionic strength to minimize secondary interactions. - Elevated Temperature: Running the separation at a higher temperature (e.g., 45-60°C) can improve peak shape for PEGylated proteins.[13] - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Co-elution of unreacted PEG and the conjugate The hydrodynamic volumes of the free PEG and the conjugate are too similar for effective separation by SEC.- Use RP-HPLC: Reversed-phase chromatography separates based on hydrophobicity and can often resolve species that co-elute in SEC. - Optimize SEC Conditions: Use a column with a different pore size or connect two columns in series to increase resolution.[4]
No peak for free this compound detected The PEG-hydrazide lacks a strong UV chromophore, making it difficult to detect with standard UV detectors.[14][15]- Use a Universal Detector: Employ a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) for sensitive detection of PEG molecules.[14][15][]

Experimental Protocols

Protocol 1: Analysis of Conjugation Mixture by LC-MS

This protocol is designed to separate and identify the unconjugated molecule, the PEGylated product, and the free this compound.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of approximately 0.5-1.0 mg/mL.[1]

  • LC Parameters:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: Linear gradient from 5% to 95% B

      • 12-14 min: Hold at 95% B

      • 14-15 min: Return to 5% B

      • 15-20 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 120°C.[1]

    • Desolvation Temperature: 350°C.[1]

    • Mass Range: 300-4000 m/z.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated molecule and the PEGylated product in the UV chromatogram.

    • Process the mass spectra corresponding to each peak. Deconvolute the spectra if necessary to determine the zero-charge molecular weights.

    • Compare the observed masses to the theoretical masses.

Protocol 2: Quantification of Unreacted PEG by SEC-HPLC with RI Detection

This method is optimized for the separation and quantification of free this compound from the protein/conjugate mixture.[4][5]

  • Sample Preparation:

    • Prepare a calibration curve using known concentrations (e.g., 10-250 µg/mL) of this compound standard in the mobile phase.[4]

    • Dilute the conjugation reaction mixture with the mobile phase to fall within the calibration range.

  • HPLC-RI Parameters:

    • Column: Size-Exclusion column suitable for the separation of polymers in the desired molecular weight range (e.g., Shodex Protein KW-803).[4]

    • Mobile Phase: 20 mM HEPES, 150 mM NaCl, pH 6.5.[4]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • RI Detector Temperature: 35°C.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the free this compound based on its retention time compared to the standard.

    • Quantify the amount of unreacted PEG in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Expected LC-MS Results for a Hypothetical Conjugation

Assumed Molecule: A 25 kDa protein with a single aldehyde group for conjugation. Assumed PEG: this compound (MW ≈ 631.75 Da).

Species Expected Retention Time (RP-HPLC) Theoretical Mass (Da) Observed Mass (Da)
Unconjugated ProteinLater Elution25,000.025,000.5
This compoundVery Early Elution631.75631.8
Conjugated ProductEarlier than Protein25,613.7 (after water loss)25,614.2
Table 2: Example Quantification of Incomplete Conjugation
Analysis Method Parameter Measured Result Interpretation
LC-MS (UV Peak Area %) Relative abundance of unconjugated protein35%65% of the protein has been conjugated.
LC-MS (UV Peak Area %) Relative abundance of conjugated protein65%The reaction has proceeded to 65% completion with respect to the protein.
SEC-HPLC with RI Concentration of free this compound85 µg/mLA significant amount of the PEG reagent remains unreacted in the mixture.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analytical Methods cluster_results Data Interpretation reaction This compound + Target Molecule lcms LC-MS Analysis reaction->lcms sec SEC-HPLC-RI Analysis reaction->sec id Identify Species (Mass & Retention Time) lcms->id quant_prot Quantify Conjugate vs. Unconjugated Protein lcms->quant_prot quant_peg Quantify Free PEG sec->quant_peg conclusion Assess Conjugation Efficiency quant_prot->conclusion quant_peg->conclusion troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Conjugation Detected ph Suboptimal pH? start->ph reagents Reagent Integrity? start->reagents sterics Steric Hindrance? start->sterics ratio Incorrect Ratio? start->ratio adjust_ph Optimize Reaction pH (4.5 - 6.0) ph->adjust_ph check_reagents Use Fresh Reagents reagents->check_reagents modify_linker Consider Longer Linker sterics->modify_linker adjust_ratio Titrate PEG:Molecule Ratio ratio->adjust_ratio

References

Technical Support Center: Optimizing Storage and Stability of H2N-PEG12-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and ensuring the long-term stability of H2N-PEG12-Hydrazide and its conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for unconjugated this compound?

For long-term stability, this compound should be stored at -15°C or below in a desiccated environment and protected from light.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive hydrazide group.[1][3]

Q2: Can I prepare and store stock solutions of this compound?

It is highly recommended to prepare solutions fresh for each use to ensure maximum reactivity.[3] If a stock solution is necessary, it should be prepared in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][3] Avoid repeated freeze-thaw cycles as this can introduce moisture and degrade the compound.[3]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for the this compound is the hydrolysis of the hydrazide functional group.[3] This reaction is particularly accelerated in acidic conditions. The polyethylene (B3416737) glycol (PEG) backbone itself is generally stable, though prolonged exposure to oxygen, elevated temperatures, and light can lead to the formation of impurities such as aldehydes and peroxides within the PEG chain.[4][5]

Q4: How does pH affect the stability of this compound conjugates?

This compound reacts with aldehydes or ketones to form a hydrazone linkage. The stability of this hydrazone bond is highly dependent on pH.[6] Generally, hydrazone bonds are stable at neutral to slightly basic pH (around 7.4) but are susceptible to hydrolysis under acidic conditions.[6][7][8] This pH-dependent stability is a key feature that can be utilized for controlled drug release in acidic environments like tumors or endosomes.[6][9]

Q5: Does the structure of the conjugated molecule affect the stability of the hydrazone bond?

Yes, the structure of the carbonyl compound (aldehyde or ketone) conjugated to the this compound significantly influences the stability of the resulting hydrazone bond. Conjugates formed with aromatic aldehydes are generally more stable than those formed with aliphatic aldehydes.[10]

Storage Condition Summary

The following tables summarize the recommended storage conditions for both the unconjugated this compound and its conjugates.

Table 1: Recommended Storage Conditions for Unconjugated this compound

ConditionSolid FormStock Solution (in anhydrous DMSO/DMF)
Temperature -15°C or below[1][2]-20°C[3]
Atmosphere Desiccated[3]Under inert gas (Argon or Nitrogen)[2][3]
Light Protected from light[1][4][5]Protected from light
Freeze-Thaw N/AAvoid repeated cycles[3]

Table 2: General pH Stability of this compound Conjugates (Hydrazone Linkage)

pH RangeStability of Hydrazone BondApplication Relevance
< 4.0 Rapid hydrolysis[7]Useful for applications requiring fast cleavage of the conjugate.[7]
5.0 - 6.5 Increased rate of hydrolysis[7]Can be utilized for drug release in acidic tumor microenvironments or endosomes.[7]
7.4 Generally stable[7]Suitable for in vivo applications under physiological conditions.[7]
> 8.0 Generally stable[3]The hydrazone bond is typically stable at basic pH.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and use of this compound and its conjugates.

IssuePotential CauseRecommended Solution
Low or no conjugation efficiency Degraded this compound: The hydrazide group may have hydrolyzed due to improper storage (e.g., exposure to moisture or acidic conditions).Ensure proper storage of the solid compound and prepare solutions fresh in anhydrous solvents. Allow the vial to warm to room temperature before opening.
Suboptimal reaction pH: The pH of the reaction mixture is critical for efficient hydrazone bond formation.The optimal pH for hydrazone formation is typically between 5.0 and 7.0.[11] At lower pH, the hydrazide can be protonated and less nucleophilic, while at higher pH, the reaction rate decreases.
Inactive aldehyde/ketone: The carbonyl group on the molecule to be conjugated may be inaccessible or degraded.Confirm the integrity and reactivity of your carbonyl-containing molecule. Consider using a freshly prepared sample.
Inconsistent experimental results Improper handling and storage: Inconsistent results can often be traced back to variations in the handling and storage of the PEG-hydrazide.Strictly adhere to the recommended storage and handling protocols. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation of the conjugate: While the PEG chain enhances solubility, high concentrations in certain buffers may lead to precipitation.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer in a small volume. Ensure the final concentration of the organic solvent does not negatively impact your experiment.
Unexpected degradation of the conjugate Acidic buffer conditions: The hydrazone linkage is susceptible to hydrolysis in acidic environments.If cleavage is not desired, maintain the pH of your solution at 7.4 or higher. Use a well-buffered solution to prevent pH drops.
Presence of contaminants in PEG: The PEG itself can contain impurities like aldehydes and peroxides that can interfere with reactions or cause degradation.Use high-purity this compound. If impurities are suspected, purification of the PEG reagent may be necessary.

Experimental Protocols

Protocol: Accelerated Stability Study of a this compound Conjugate by HPLC

This protocol outlines a general method to assess the stability of a hydrazone-linked conjugate under different pH conditions.

1. Materials:

  • This compound conjugate of interest
  • A series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4)
  • Anhydrous DMSO or DMF for stock solution preparation
  • Thermostatic incubator
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
  • Appropriate HPLC column (e.g., C18) and mobile phases

2. Procedure:

  • Prepare a stock solution of the this compound conjugate in anhydrous DMSO or DMF to a known concentration.
  • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
  • Incubate the samples at a constant temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Immediately quench the degradation by neutralizing the sample with a suitable base if it's in an acidic buffer, or by flash freezing.
  • Analyze the samples by HPLC to separate the intact conjugate from its degradation products.
  • Quantify the peak area of the intact conjugate at each time point.
  • Plot the percentage of the remaining intact conjugate against time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Conjugate Stock Solution (in anhydrous DMSO/DMF) dilute Dilute into Buffers (e.g., pH 4.5, 5.5, 7.4) prep_stock->dilute incubate Incubate at Constant Temperature (e.g., 37°C) dilute->incubate sample Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Degradation (Neutralize or Freeze) sample->quench analyze HPLC Analysis quench->analyze quantify Quantify Peak Area of Intact Conjugate analyze->quantify plot Plot % Remaining Conjugate vs. Time & Calculate Half-life quantify->plot

Caption: Workflow for assessing the stability of this compound conjugates.

degradation_pathway Primary Degradation Pathway of Hydrazone Conjugates conjugate H2N-PEG12-Hydrazone-Drug Conjugate hydrolysis Hydrolysis (Acid-Catalyzed) conjugate->hydrolysis + H2O, H+ products This compound + Carbonyl-Drug hydrolysis->products

Caption: Acid-catalyzed hydrolysis of the hydrazone linkage in conjugates.

References

Validation & Comparative

A Head-to-Head Comparison: H2N-PEG12-Hydrazide vs. NHS Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust conjugation of molecules to proteins is a cornerstone of innovation. The choice of chemical linkage can profoundly impact the efficacy, stability, and homogeneity of the final bioconjugate, be it an antibody-drug conjugate (ADC), a PEGylated therapeutic, or a fluorescently labeled protein for imaging.

This guide provides an in-depth, objective comparison of two widely used protein conjugation strategies: H2N-PEG12-Hydrazide, which targets carbonyl groups to form a hydrazone bond, and N-Hydroxysuccinimide (NHS) esters, which react with primary amines to create a stable amide bond. We will delve into their mechanisms of action, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to guide your research.

At a Glance: Key Differences

FeatureThis compoundNHS Ester
Target Functional Group Aldehydes and ketonesPrimary amines (Lysine residues, N-terminus)
Resulting Bond HydrazoneAmide
Specificity Site-specific (if carbonyl is unique)Generally non-specific, targets multiple sites
Bond Stability Reversible under acidic conditionsHighly stable and effectively irreversible
Optimal Reaction pH 4.5 - 6.0[1]7.2 - 8.5[]
Common Applications Site-specific ADC development, PEGylation of glycoproteins, pH-sensitive drug delivery[3]General protein labeling, antibody labeling, surface immobilization[][4][5]
Potential for Heterogeneity Low (if target site is controlled)High, due to multiple lysine (B10760008) residues[6]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and NHS ester conjugation lies in the electrophile-nucleophile pairing and the resulting covalent bond.

This compound: Targeting Carbonyls for Site-Specificity

Hydrazide chemistry involves the reaction of a hydrazide moiety (-CONHNH₂) with a carbonyl group (an aldehyde or a ketone). This reaction is particularly advantageous for achieving site-specific conjugation. In many proteins, especially glycoproteins, carbonyl groups can be selectively introduced by mild oxidation of carbohydrate moieties, away from the protein's active sites.[4] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon on the protein.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a stable hydrazone bond. This step is typically catalyzed by acidic conditions.[1]

NHS Ester: The Workhorse for Amine Conjugation

NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines.[][5][7] In a typical protein, these primary amines are found on the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[] Because proteins often have multiple surface-exposed lysine residues, NHS ester conjugation is generally a non-specific method, leading to a heterogeneous population of conjugates.[6][8] The reaction is a straightforward nucleophilic acyl substitution:

  • Nucleophilic Attack: The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[7]

Comparative Analysis of Performance

ParameterThis compound ChemistryNHS Ester Chemistry
Conjugation Efficiency/Yield Can be very high, ranging from ~60% to "essentially complete," but is highly dependent on the efficiency of carbonyl introduction and the specific crosslinker used.[3]Generally high and reproducible, with yields often reported in the range of 85-88% for antibody-drug conjugates.[3] However, the final yield of a specific drug-to-antibody ratio (DAR) may vary.
Reaction Kinetics Can be slower than NHS ester chemistry, especially at neutral pH. Reaction times of 4-16 hours are common.[1][3] Aniline can be used as a catalyst to increase the reaction rate.Reactions are typically fast, often reaching completion within 30-120 minutes at room temperature.[]
Bond Stability The resulting hydrazone bond is stable at neutral pH but can be cleaved under mildly acidic conditions (e.g., pH 5.0).[9][10] This pH-sensitivity can be advantageous for controlled drug release in acidic tumor microenvironments or endosomes.[9]The amide bond formed is highly stable and considered effectively irreversible under physiological conditions.[]
Side Reactions The reaction is generally clean with water as the main byproduct.[1] However, if the initial oxidation step to generate aldehydes is not well-controlled, it can lead to protein damage.The primary competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.[][7]

Experimental Protocols

Below are detailed, step-by-step protocols for protein conjugation using both this compound and NHS esters. These are general protocols and may require optimization for your specific protein and application.

Protocol 1: Site-Specific Protein Conjugation using this compound

This protocol involves a two-step process: the generation of aldehyde groups on the protein (if not already present) and the subsequent hydrazone ligation. This example focuses on the conjugation to a glycoprotein (B1211001) after oxidation.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • This compound

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL.[4]

  • Oxidation of Glycoprotein:

    • Prepare a fresh solution of sodium meta-periodate in the same buffer.

    • Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 10 mM.[4]

    • Incubate the reaction in the dark for 20-30 minutes at room temperature.[4]

    • Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes.[4]

    • Remove excess periodate and glycerol by buffer exchange into 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column.

  • Hydrazone Ligation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Add the this compound solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the hydrazide is a common starting point.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1]

  • Purification:

    • Purify the conjugate from excess this compound using a desalting column or dialysis.

Protocol 2: General Protein Conjugation using NHS Ester

This protocol describes a general method for labeling proteins with an NHS ester.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[4][9]

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer to a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines like Tris or glycine.[11]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5] Do not store the NHS ester in solution as it is susceptible to hydrolysis.[11]

  • Conjugation Reaction:

    • Add the NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Quenching (Optional):

    • The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the two conjugation methods.

hydrazide_workflow start Start: Glycoprotein oxidation Oxidation with NaIO₄ start->oxidation purification1 Purification (Desalting) oxidation->purification1 ligation Ligation with H₂N-PEG₁₂-Hydrazide purification1->ligation purification2 Purification (Desalting/Dialysis) ligation->purification2 end Final Conjugate purification2->end

nhs_ester_workflow start Start: Protein buffer_exchange Buffer Exchange (Amine-free) start->buffer_exchange conjugation Conjugation with NHS Ester buffer_exchange->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (Desalting) quenching->purification end Final Conjugate purification->end

Conclusion

The choice between this compound and NHS ester for protein conjugation is highly dependent on the specific research goals.

  • This compound offers the significant advantage of site-specificity , which is crucial for creating homogeneous bioconjugates and preserving protein function, especially in the development of therapeutics like ADCs. The pH-sensitive nature of the resulting hydrazone bond can also be exploited for controlled-release applications.

  • NHS esters , on the other hand, are a robust and versatile tool for general protein labeling where site-specificity is not a primary concern. The high stability of the amide bond makes it ideal for applications requiring a permanent linkage.

By understanding the underlying chemistry, performance characteristics, and experimental considerations of each method, researchers can make an informed decision to select the optimal conjugation strategy for their specific needs, ultimately leading to more reliable and impactful results.

References

A Comparative Guide to H2N-PEG12-Hydrazide and Maleimide Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies available, hydrazide and maleimide (B117702) chemistries represent two of the most prevalent and powerful methods for achieving targeted bioconjugation. This guide provides an objective comparison of H2N-PEG12-Hydrazide and maleimide-based conjugation, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most appropriate chemistry for their specific application.

Mechanism of Action: A Tale of Two Reactive Groups

The fundamental difference between these two chemistries lies in the functional groups they target and the covalent bonds they form.

This compound Chemistry: This method relies on the reaction between a hydrazide group (-NH-NH2) and a carbonyl group (an aldehyde or ketone) to form a hydrazone bond. A key consideration for this chemistry is that aldehydes and ketones are not naturally abundant in proteins. Therefore, they often need to be introduced chemically. A common method is the gentle oxidation of cis-diols in glycoproteins (often found on antibodies) with sodium periodate (B1199274) to generate aldehyde groups. The subsequent reaction with a hydrazide, such as this compound, results in the formation of a stable covalent linkage.[1][2]

Hydrazide_Reaction Biomolecule Biomolecule with Aldehyde/Ketone Intermediate Tetrahedral Intermediate (Hemiaminal) Biomolecule->Intermediate + Hydrazide This compound Hydrazide->Intermediate Conjugate Bioconjugate with Hydrazone Linkage Intermediate->Conjugate - H₂O Water H₂O

Hydrazide-carbonyl conjugation pathway.

Maleimide Chemistry: This popular bioconjugation strategy targets the thiol (or sulfhydryl) group (-SH) of cysteine residues within proteins and peptides.[][4] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[5][6] This forms a stable thioether bond, effectively linking the maleimide-containing molecule to the cysteine residue.[][7]

Maleimide_Reaction Protein Protein with Cysteine (Thiol) Conjugate Bioconjugate with Thioether Bond Protein->Conjugate + Maleimide Maleimide Reagent Maleimide->Conjugate

Maleimide-thiol conjugation pathway.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and maleimide chemistry often depends on the specific requirements of the application, including desired specificity, reaction conditions, and the stability of the final conjugate.

FeatureThis compound ChemistryMaleimide Chemistry
Target Group Aldehydes and ketones (often generated by oxidation of glycoproteins).Thiols (sulfhydryl groups) on cysteine residues.[][4]
Specificity High for carbonyl groups. Site-specificity can be achieved by targeting glycosylation sites.Highly selective for thiols at pH 6.5-7.5.[5][8]
Reaction pH Optimal around pH 4.5-5.5; can be slow at neutral pH.[2]Optimal at pH 6.5-7.5.[6][8]
Reaction Speed Generally slower, can be accelerated by acid catalysis.[2][9]Rapid reaction, often complete within 30 minutes to 2 hours at room temperature.[10][11]
Bond Formed HydrazoneThioether[]
Bond Stability Susceptible to hydrolysis, especially at acidic pH. Stability can be influenced by adjacent chemical structures.[12][13]Generally stable, but can undergo a retro-Michael reaction, particularly if adjacent to an N-terminal cysteine.[7][8]
Conjugation Efficiency Can be high, but is dependent on the efficiency of carbonyl generation.[12][14]Reported efficiencies can be high, for example, 84% for a peptide and 58% for a nanobody on nanoparticles.[10]
Common Applications Antibody-drug conjugates (ADCs) via glycosylation sites, labeling of glycoproteins.ADCs via engineered cysteines, protein labeling with fluorescent dyes, surface functionalization.[5][6]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for each chemistry.

Protocol 1: Labeling of a Glycoprotein (B1211001) with this compound

This protocol involves the oxidation of a glycoprotein to generate aldehyde groups, followed by conjugation with a hydrazide-functionalized molecule.

Workflow:

Hydrazide_Workflow start Glycoprotein Solution oxidation Periodate Oxidation start->oxidation desalting1 Desalting/ Buffer Exchange oxidation->desalting1 conjugation Incubation with This compound desalting1->conjugation purification Purification of Conjugate conjugation->purification end Characterization purification->end

Workflow for hydrazide conjugation.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • Desalting column or dialysis cassette

  • DMSO (for dissolving this compound if necessary)

Procedure:

  • Preparation of Glycoprotein: Prepare a solution of the glycoprotein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Oxidation:

    • Prepare a fresh solution of sodium meta-periodate in the reaction buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding a molar excess of glycerol or ethylene glycol and incubate for 10 minutes on ice.

  • Buffer Exchange: Immediately remove the excess periodate and quenching reagent by passing the solution through a desalting column or by dialysis against the reaction buffer.

  • Conjugation:

    • Prepare a stock solution of this compound in the reaction buffer or DMSO.

    • Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Remove the excess this compound and byproducts by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Labeling of a Protein with a Maleimide Reagent

This protocol describes the labeling of a protein containing free cysteine residues with a maleimide-functionalized molecule.

Workflow:

Maleimide_Workflow start Protein Solution (with free thiols) reduction Optional: Disulfide Bond Reduction (TCEP) start->reduction desalting1 Desalting/ Buffer Exchange reduction->desalting1 conjugation Incubation with Maleimide Reagent desalting1->conjugation purification Purification of Conjugate conjugation->purification end Characterization purification->end

Workflow for maleimide conjugation.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[11]

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[4][15]

  • Desalting column

  • DMSO or DMF (for dissolving the maleimide reagent)

Procedure:

  • Preparation of Protein: Dissolve the protein at a concentration of 1-10 mg/mL in the degassed reaction buffer.[4]

  • Optional: Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[15]

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column, exchanging the protein into the degassed reaction buffer.

  • Conjugation:

    • Prepare a stock solution of the maleimide reagent in DMSO or DMF.[4]

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[11][16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11][16]

  • Purification: Remove the unreacted maleimide reagent by size exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy (if the label has a chromophore), mass spectrometry, or by using Ellman's reagent to quantify the remaining free thiols.[11]

Conclusion

Both this compound and maleimide chemistries are powerful tools in the bioconjugation toolbox, each with its own set of advantages and considerations. Maleimide chemistry offers a rapid and highly specific method for targeting cysteine residues under physiological pH conditions. In contrast, hydrazide chemistry provides an excellent strategy for site-specific modification of glycoproteins, though it requires an initial oxidation step and typically proceeds optimally at a slightly acidic pH. The choice between these two methods will ultimately be guided by the nature of the biomolecule, the desired site of conjugation, and the required stability of the final bioconjugate in its intended application. By understanding the underlying chemistry, reaction conditions, and performance characteristics of each, researchers can make an informed decision to achieve their bioconjugation goals effectively.

References

The Long and Short of It: A Comparative Guide to H2N-PEG12-Hydrazide Versus Shorter PEG Hydrazide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) hydrazide linkers have emerged as a versatile tool to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of H2N-PEG12-Hydrazide against its shorter-chain counterparts, supported by experimental data, to inform the rational design of next-generation ADCs.

The length of the PEG chain in a hydrazide linker—a type of pH-sensitive linker that forms a hydrazone bond with a payload's carbonyl group—profoundly influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2] This comparison will delve into the nuanced impact of PEG linker length on key ADC performance metrics.

Comparative Analysis of ADC Performance by PEG Linker Length

The selection of an optimal PEG linker length is a delicate balance between enhancing pharmacokinetic properties and preserving potent cytotoxicity.[2] Longer PEG chains, such as in this compound, generally improve the hydrophilicity of the ADC, which is particularly beneficial when working with highly hydrophobic payloads.[3] This increased solubility can facilitate the conjugation process and allow for a higher number of drug molecules to be attached to the antibody without inducing aggregation.[3]

Conversely, shorter PEG linkers are sometimes associated with greater ADC stability, potentially by better anchoring the payload within the protective spatial shield of the antibody.[2] The impact on in vitro potency can be context-dependent, with some studies showing minimal effect of linker length, while others report decreased cytotoxicity with longer PEG chains.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length on critical ADC parameters. It is important to note that these values are derived from studies using different antibodies, payloads, and experimental conditions, and therefore should be interpreted as illustrative of general trends rather than direct head-to-head comparisons of H2N-PEG-Hydrazide linkers specifically.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity (IC50)

Linker LengthTypical Achievable DARIn Vitro Cytotoxicity (IC50)General Observations
Short PEG (e.g., PEG2, PEG4)~2-4Often exhibits high potency (low nM range)Can provide a good balance of drug load and potent cell-killing.[5]
Medium PEG (e.g., PEG6, PEG8)~4-8May show comparable or slightly reduced potencyOften represents an optimal balance, improving solubility without significantly compromising cytotoxicity.[6]
Long PEG (this compound)Potentially >8May exhibit reduced potency in some casesSignificantly improves solubility of hydrophobic payloads, enabling higher DARs.[6]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy

Linker LengthPlasma Half-Life (t½)In Vivo EfficacyGeneral Observations
Short PEG (e.g., PEG2, PEG4)ShorterPotent, but may be limited by rapid clearanceFaster clearance compared to longer linkers.[7]
Medium PEG (e.g., PEG6, PEG8)Moderately ExtendedOften improved due to better exposureA threshold is often seen around PEG8, where further increases in length have a diminishing impact on clearance.[7]
Long PEG (this compound)Significantly ExtendedGenerally EnhancedThe increased hydrodynamic radius reduces renal clearance, leading to longer circulation and greater tumor accumulation.[7]

Visualizing the ADC Mechanism and Experimental Workflow

To better understand the principles discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for comparing different PEG hydrazide linkers.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Cellular Internalization cluster_payload_release Payload Action ADC ADC with PEG-Hydrazide Linker (Stable Hydrazone Bond) Binding 1. ADC Binding to Target Antigen TumorCell Tumor Cell (Target Antigen Expression) Endosome 2. Endocytosis & Formation of Endosome TumorCell->Endosome Internalization Binding->TumorCell Lysosome 3. Fusion with Lysosome (Acidic Environment, pH 4.5-5.5) Endosome->Lysosome Maturation PayloadRelease 4. Hydrazone Linker Cleavage & Payload Release Lysosome->PayloadRelease Acidic Hydrolysis Apoptosis 5. Payload Induces Cell Death (Apoptosis)

General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection LinkerSynth Synthesize H2N-PEGn-Hydrazide Linkers (n=2, 4, 8, 12) Conjugation Conjugate Linkers & Payload to Antibody LinkerSynth->Conjugation Purification Purify ADCs (e.g., SEC) Conjugation->Purification Characterization Characterize ADCs: - DAR (HIC-HPLC) - Purity (SEC) - Identity (Mass Spec) Purification->Characterization Stability Plasma Stability Assay (LC-MS) Characterization->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 Characterization->Cytotoxicity PK_Study Pharmacokinetic (PK) Study in Rodents Characterization->PK_Study Efficacy_Study Antitumor Efficacy Study (Xenograft Model) Characterization->Efficacy_Study DataAnalysis Compare Performance Metrics: DAR, Stability, IC50, PK, Efficacy Stability->DataAnalysis Cytotoxicity->DataAnalysis PK_Study->DataAnalysis Efficacy_Study->DataAnalysis Selection Select Optimal Linker DataAnalysis->Selection

Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of ADCs with varying PEG hydrazide linker lengths.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[8]

Materials:

  • ADC samples with different PEG-hydrazide linkers.

  • HIC column (e.g., TSKgel Butyl-NPR).[7]

  • HPLC system with a UV detector.

  • Mobile Phase A: 25 mmol/L sodium phosphate (B84403), 1.5 mol/L ammonium (B1175870) sulfate, pH 7.0.[7]

  • Mobile Phase B: 25 mmol/L sodium phosphate in 80% water and 20% isopropanol, pH 7.0.[7]

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).[7]

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the area of each peak.

  • The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.[1]

Materials:

  • ADC samples.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • LC-MS system.

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • At each time point, quench the reaction and process the sample to isolate the ADC (e.g., via immuno-affinity capture).[9]

  • Analyze the intact ADC by LC-MS to determine the average DAR at each time point.[10]

  • A decrease in the average DAR over time indicates linker cleavage and payload release.

  • Alternatively, the released free payload in the plasma supernatant can be quantified by LC-MS/MS.[9]

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of the ADCs in a relevant animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Tumor cells expressing the target antigen.

  • ADC solutions for injection.

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different PEG linkers).

  • Administer the ADCs intravenously at a specified dose and schedule.

  • Measure tumor volumes and body weights regularly (e.g., twice weekly).

  • The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG-hydrazide linker is a critical design parameter in ADC development, with a significant impact on the therapeutic index. While shorter PEG linkers may favor ADC stability and in vitro potency in some instances, longer linkers like this compound generally enhance pharmacokinetic properties and in vivo efficacy, especially for ADCs with hydrophobic payloads.[3] The improved hydrophilicity afforded by longer PEG chains can enable higher drug loading without the detrimental effects of aggregation.[2]

Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination.[2] A systematic evaluation of a series of PEG-hydrazide linkers, as outlined in the experimental workflow, is essential for the rational design of a safe and effective ADC. By carefully considering the interplay between linker length and ADC performance, researchers can advance the development of next-generation targeted cancer therapies.

References

A Comparative Guide to Hydrazone and Oxime Bond Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the choice of a chemical linker is paramount to the success of a bioconjugate. Among the various covalent linkages, hydrazones and oximes, both formed by the reaction of a carbonyl group with an α-effect amine, are frequently employed. Their utility stems from a unique combination of stability and potential reversibility. This guide provides an objective comparison of the hydrolytic stability of hydrazone and oxime bonds, supported by experimental data, to inform the rational design of bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to hydrogel formation.

Introduction to Hydrazone and Oxime Linkages

Hydrazone and oxime bonds are formed through the condensation reaction between an aldehyde or ketone and a hydrazine (B178648) or an aminooxy group, respectively. While both are types of imines, their stability profiles differ significantly, a critical consideration for applications that require either a stable, permanent linkage or a cleavable one that responds to specific environmental triggers like pH.

Generally, oximes exhibit substantially greater hydrolytic stability compared to hydrazones, particularly at neutral and acidic pH.[1][2] This makes them ideal for bioconjugates that must remain intact in circulation for extended periods.[2] Conversely, the comparative lability of hydrazones, especially under acidic conditions, is often exploited for the controlled release of drugs in the acidic microenvironments of tumors or endosomes.[1][3]

G General Formation of Hydrazone and Oxime Bonds cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation Hyd_reac R-CHO + H2N-NH-R' Hyd_prod R-CH=N-NH-R' + H2O Hyd_reac->Hyd_prod - H2O Hydrazone Hydrazone Aldehyde1 Aldehyde/Ketone Hydrazine Hydrazine Ox_reac R-CHO + H2N-O-R' Ox_prod R-CH=N-O-R' + H2O Ox_reac->Ox_prod - H2O Oxime Oxime Aldehyde2 Aldehyde/Ketone Aminooxy Aminooxy

Caption: Reaction schemes for hydrazone and oxime bond formation.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of hydrazones and oximes is highly dependent on pH, with hydrolysis being catalyzed by acid.[4][5] Mechanistic studies reveal that the process begins with the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][6] The superior stability of oximes is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in hydrazones. This makes the oxime nitrogen less basic and therefore less favorable to protonate, slowing the rate-limiting first step of hydrolysis.[4][7]

A direct comparison of the hydrolysis rates of a series of isostructural conjugates derived from pivalaldehyde demonstrates the significant stability advantage of the oxime linkage.[7]

Table 1: Comparative Hydrolysis Data for Isostructural Hydrazones and an Oxime

Conjugate TypeLinkageFirst-Order Rate Constant (k) at pD 7.0 (s⁻¹)Relative Rate (vs. Oxime)Half-life (t₁/₂) at pD 7.0
Methylhydrazone-CH=N-NHCH₃~1.2 x 10⁻⁴~600x faster~1.6 hours
Acetylhydrazone-CH=N-NHCOCH₃~6.0 x 10⁻⁵~300x faster~3.2 hours
Semicarbazone-CH=N-NHCONH₂~3.2 x 10⁻⁵~160x faster~6.0 hours
Oxime -CH=N-OH ~2.0 x 10⁻⁷ 1 (Baseline) ~40 days

Data derived from Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie, 47(39), 7523–7526.[4][7] Note: pD is the pH measurement in a deuterated solvent, analogous to pH. Half-lives are calculated from the reported rate constants.

As the data clearly indicates, at neutral pH (pD 7.0), the rate constant for oxime hydrolysis is approximately 600-fold lower than that of a simple methylhydrazone.[4] This translates to a half-life measured in days for the oxime versus hours for the hydrazones.

G Mechanism of Acid-Catalyzed Hydrolysis cluster_main start Hydrazone or Oxime (R-CH=N-X-R') protonation 1. Protonation of Imine Nitrogen start->protonation + H⁺ protonated_intermediate Protonated Intermediate (R-CH=N+H-X-R') protonation->protonated_intermediate water_attack 2. Nucleophilic Attack by Water protonated_intermediate->water_attack + H₂O carbinolamine Carbinolamine Intermediate water_attack->carbinolamine proton_transfer 3. Proton Transfer & Cleavage carbinolamine->proton_transfer products Aldehyde/Ketone + Amine (R-CHO + H2N-X-R') proton_transfer->products - H⁺

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of imine-based linkages.

Experimental Protocols

Objective: To compare the hydrolytic stability of a hydrazone-linked conjugate versus an oxime-linked conjugate by monitoring their degradation over time using ¹H NMR spectroscopy.

Materials:

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide).

  • Hydrazine derivative (e.g., hydrazide).

  • Aminooxy derivative.

  • Deuterated phosphate (B84403) buffer solutions (e.g., 50 mM sodium phosphate in D₂O) adjusted to desired pD values (e.g., 5.0, 7.0, 9.0).

  • Deuterated aldehyde or ketone trap (e.g., deuterated acetone, D₂CO) to prevent conjugate reformation.[7]

  • NMR spectrometer and tubes.

  • Standard laboratory equipment for synthesis and purification (e.g., HPLC, size-exclusion chromatography).

Methodology:

  • Synthesis of Conjugates:

    • Dissolve the aldehyde-functionalized biomolecule in an appropriate buffer (e.g., pH 5-6 for hydrazones, pH 6-7 for oximes).

    • Add a slight molar excess (e.g., 1.5-2 equivalents) of the hydrazine or aminooxy derivative.

    • If required, a catalyst like aniline (B41778) can be used to accelerate the reaction, particularly for oxime formation.[8]

    • Allow the reaction to proceed at room temperature or 37°C for a specified time (e.g., 2-24 hours).

    • Monitor reaction completion by a suitable analytical method (e.g., LC-MS).

  • Purification:

    • Remove unreacted small molecules and catalyst from the bioconjugate using size-exclusion chromatography (e.g., NAP-5 or PD-10 columns) or dialysis.

    • Lyophilize the purified conjugate to obtain a stable powder.

  • Hydrolysis Assay:

    • Prepare samples by dissolving a known concentration of the purified hydrazone or oxime conjugate in deuterated phosphate buffers of varying pD (e.g., 5.0, 7.0, 9.0).

    • To each sample, add a significant molar excess (e.g., 10-fold) of a deuterated aldehyde or ketone trap. This ensures the hydrolysis reaction proceeds to completion by capturing the released amine component.[7]

    • Transfer the samples to NMR tubes.

  • NMR Monitoring and Data Analysis:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

    • Acquire subsequent spectra at regular time intervals. The frequency of measurement will depend on the expected stability (e.g., every 30 minutes for a labile hydrazone at pD 5.0; every 24 hours for a stable oxime at pD 7.0).

    • Determine the concentration of the remaining conjugate at each time point by integrating a characteristic signal (e.g., the aldehydic proton of the released aldehyde or a unique proton on the conjugate).

    • Plot the natural logarithm of the conjugate concentration versus time. The slope of this line will be equal to the negative of the first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

G Experimental Workflow for Stability Comparison cluster_workflow synthesis 1. Synthesize & Purify Hydrazone & Oxime Conjugates prep 2. Prepare Samples in D₂O Buffers (Varying pD) synthesis->prep trap 3. Add Deuterated Aldehyde/Ketone Trap prep->trap nmr 4. Monitor Hydrolysis by ¹H NMR Spectroscopy trap->nmr analysis 5. Calculate Rate Constants (k) and Half-lives (t₁/₂) nmr->analysis compare 6. Compare Stability Profiles analysis->compare

Caption: Workflow for the comparative hydrolytic stability assay.

Conclusion and Recommendations

The choice between a hydrazone and an oxime linkage in bioconjugation is a critical design decision that should be dictated by the intended application.

  • Oxime Linkages are the preferred choice for applications requiring high stability.[4][7] Their resistance to hydrolysis under physiological conditions makes them ideal for in vivo applications such as long-circulating antibody-drug conjugates or for permanently modifying biomaterials.[2]

  • Hydrazone Linkages , being significantly more labile, are well-suited for systems designed for controlled release.[3] Their acid-catalyzed cleavage is a valuable feature for delivering therapeutic agents to the acidic environments of tumors or intracellular compartments like endosomes and lysosomes.

By understanding the quantitative differences in their stability and the chemical principles that govern them, researchers can rationally select the most appropriate linker to achieve the desired performance and efficacy of their bioconjugates.

References

A Researcher's Guide to Evaluating Bifunctional PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of drug delivery systems, profoundly influencing the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of different bifunctional PEG linkers, supported by experimental data, to aid in the rational design of next-generation drug conjugates, including antibody-drug conjugates (ADCs) and nanoparticle-based systems.

Understanding Bifunctional PEG Linkers

Bifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess reactive functional groups at both ends, enabling the connection of two different molecules, such as a targeting moiety (e.g., an antibody) and a therapeutic payload.[1] The PEG component itself offers several advantages, including increased solubility, enhanced stability, prolonged circulation half-life, and reduced immunogenicity of the conjugate.[2][3]

Bifunctional PEG linkers can be broadly classified based on the nature of their reactive ends (homobifunctional vs. heterobifunctional) and the stability of the linkage (cleavable vs. non-cleavable).

  • Homobifunctional Linkers : Possess two identical reactive groups.

  • Heterobifunctional Linkers : Have two different reactive groups, allowing for more controlled, sequential conjugation.[4]

  • Non-Cleavable Linkers : Form a stable bond that relies on the degradation of the targeting moiety (e.g., the antibody in an ADC) within the lysosome to release the payload.[5] This generally leads to higher plasma stability and a more predictable pharmacokinetic profile.[5][6]

  • Cleavable Linkers : Contain a labile bond designed to break and release the payload in response to specific triggers in the tumor microenvironment or within the target cell, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes.[7][8]

Comparative Performance of Bifunctional PEG Linkers

The choice of linker chemistry and length has a significant impact on the performance of the drug conjugate. Below is a summary of quantitative data from various studies comparing key performance metrics.

Impact of Linker Chemistry on Stability and Efficacy

Table 1: Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeADC ExamplePlasma Half-life (Species)Reference
Non-CleavableTrastuzumab-DM1 (T-DM1)~3-4 days (Human)[9]
CleavableTrastuzumab-vc-MMAE~2-3 days (Human)[9]

Table 2: In Vitro Cytotoxicity and Bystander Effect of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander Killing (Co-culture)Reference
Non-CleavableTrastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal[9]
CleavableTrastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant[9]
Non-CleavableTrastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[9]
CleavableTrastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate[9]

The "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, is a key advantage of many cleavable linkers that release membrane-permeable drugs.[9][10]

Impact of PEG Linker Length on Pharmacokinetics and Efficacy

The length of the PEG chain can be tailored to optimize the pharmacokinetic properties of the drug conjugate.

Table 3: Impact of PEG Linker Length on ADC Clearance in Rats

PEG Linker LengthClearance (mL/day/kg)Reference
No PEG~15[11]
PEG2~10[11]
PEG4~7[11]
PEG8~5[11]
PEG12~5[11]
PEG24~5[11]

Longer PEG chains generally lead to a slower clearance rate, which can result in increased tumor accumulation and enhanced in vivo efficacy.[11] However, there can be a trade-off, as longer PEG linkers may sometimes lead to a reduction in in vitro cytotoxicity.[11]

Table 4: Comparative In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model

LinkerDosingTumor Growth InhibitionReference
No PEG1 mg/kgModerate[11]
PEG81 mg/kgSignificant[11]
PEG241 mg/kgSignificant[11]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of bifunctional PEG linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a drug conjugate on a target cancer cell line.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Drug conjugate and unconjugated targeting moiety (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug conjugate and control constructs in complete culture medium.

  • Remove the existing medium from the cells and add the diluted constructs.

  • Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug conjugate concentration.[9]

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma.

Materials:

  • Drug conjugate

  • Human and/or mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubate the drug conjugate at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Process the plasma samples to precipitate proteins and extract the drug conjugate and any released payload.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact drug conjugate and free payload over time.

  • Plot the percentage of intact drug conjugate remaining over time to determine the stability of the linker.

In Vivo Stability and Pharmacokinetic Study

This study evaluates the stability and pharmacokinetic profile of the drug conjugate in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • Drug conjugate

  • ELISA kit or LC-MS/MS for quantification

Procedure:

  • Administer the drug conjugate intravenously to the animal model at a defined dose.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the intact drug conjugate in the plasma using a validated ELISA that detects the targeting moiety or by LC-MS/MS.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.[1]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can help visualize complex experimental workflows and biological pathways.

Experimental Workflow for Comparing ADCs with Different Linkers

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation ADC_Synth ADC Synthesis (Varying Linkers) Char Characterization (DAR, Purity) ADC_Synth->Char Cytotoxicity Cytotoxicity Assay (IC50) Char->Cytotoxicity Stability_vitro Plasma Stability Assay Char->Stability_vitro PK Pharmacokinetic Study (t1/2, AUC) Char->PK Bystander Bystander Effect Assay Cytotoxicity->Bystander Efficacy Xenograft Efficacy Study PK->Efficacy

Caption: Experimental workflow for comparing ADCs with different linkers.

Chemotherapy-Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathReceptor Death Receptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Drug Cytotoxic Drug (from ADC) Mito Mitochondria Drug->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison of H2N-PEG12-Hydrazide and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Strategy

In the landscape of bioconjugation and drug development, the choice of a crosslinker is a critical determinant of the efficacy, stability, and safety of the final product. This guide provides an objective, data-driven comparison of H2N-PEG12-Hydrazide with other widely used crosslinkers, namely SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide). We will delve into their chemical properties, reaction mechanisms, and performance data, providing detailed experimental protocols and visual aids to inform your selection process.

At a Glance: Key Differences in Crosslinking Chemistries

The selection of a crosslinking strategy hinges on the specific functional groups available on the biomolecules to be conjugated, the desired stability of the resulting linkage, and the intended application of the bioconjugate.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
Target Functional Groups Carbonyls (Aldehydes, Ketones) & AminesPrimary Amines & SulfhydrylsCarboxyls & Primary Amines
Resulting Linkage Hydrazone BondThioether & Amide BondsAmide Bond
Linkage Type HeterobifunctionalHeterobifunctional"Zero-Length"
Spacer Arm Long, hydrophilic PEG chainCyclohexane-basedNone
Cleavability pH-sensitive (cleavable in acidic conditions)[1]Non-cleavableNon-cleavable
Key Advantage Hydrophilicity, pH-sensitive drug releaseHigh stability, widely used in ADCs[2]Forms direct amide bond without adding a spacer

Quantitative Performance Comparison

Direct head-to-head comparisons of crosslinker performance under identical conditions are not always available in the literature. The following tables summarize quantitative data compiled from various studies to provide an estimate of what can be expected for each chemistry.

Table 1: Conjugation Efficiency & Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs), indicating the average number of drug molecules conjugated to a single antibody.[3]

Crosslinker/MethodReactantsConjugation Efficiency/YieldAverage DARReference
Hydrazone-basedHydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified[4][5]
Maleimide-thiol (SMCC)Anti-Notch3 mAb + Maleimide (B117702) linker-payload85-88%3.6[4]
Maleimide-thiol (SMCC)Thiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable[4]
Maleimide-thiol (SMCC)Thiolated nanobody (11A4) + Maleimide-functionalized nanoparticles58 ± 12%Not Applicable[4]

Note: The efficiency of hydrazone conjugation is highly dependent on the specific reactants and reaction conditions. PEGylated linkers can improve solubility and potentially allow for higher DARs without aggregation.[6]

Table 2: Linkage Stability

The stability of the bond formed by the crosslinker is crucial for the performance of the bioconjugate, especially in vivo.[4]

Linker TypeBond TypeConditionsHalf-life (t½)Reference
Hydrazone (Phenylketone-derived)HydrazoneHuman and mouse plasma~2 days[7]
Hydrazone (Acylhydrazone)HydrazonepH 7.4> 24 hours (only 6% hydrolysis)[8]
Hydrazone (Acylhydrazone)HydrazonepH 5.02.4 minutes[8]
SMCCThioetherMouse plasma38% degradation after 120 hours[7]
Amide (from EDC/NHS)AmideNeutral solution, 25°C~600 years[9]

Reaction Mechanisms and Workflows

Understanding the underlying chemistry is key to optimizing your conjugation strategy.

This compound: Hydrazone Ligation

This compound is a heterobifunctional crosslinker containing a hydrazide group and a primary amine, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrazide group reacts with carbonyls (aldehydes or ketones) to form a hydrazone bond. This reaction is particularly useful for site-specific modification of glycoproteins after periodate (B1199274) oxidation of their sugar moieties to create aldehydes. The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[6] The hydrazone bond is notably pH-sensitive and can be cleaved under acidic conditions, a feature leveraged for controlled drug release in the acidic environment of endosomes and lysosomes.[1]

G cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein with Aldehyde Group Conjugate Protein-PEG-Hydrazone Conjugate Protein_Aldehyde->Conjugate Forms Hydrazone Bond (pH 4.5-5.5) H2N_PEG12_Hydrazide This compound H2N_PEG12_Hydrazide->Conjugate

Hydrazone Ligation Workflow
SMCC: Amine-to-Sulfhydryl Crosslinking

SMCC is a heterobifunctional crosslinker with an NHS ester at one end and a maleimide group at the other.[2] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond. The maleimide group then reacts with a sulfhydryl (thiol) group (e.g., on a cysteine residue or a thiolated molecule) to form a stable thioether bond. This two-step process allows for controlled conjugation of two different molecules.[4]

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Protein1_Amine Protein 1 with Amine Group Activated_Protein1 Maleimide-Activated Protein 1 Protein1_Amine->Activated_Protein1 Forms Amide Bond (pH 7-9) SMCC SMCC SMCC->Activated_Protein1 Conjugate Protein 1 - Protein 2 Conjugate Activated_Protein1->Conjugate Forms Thioether Bond (pH 6.5-7.5) Protein2_Sulfhydryl Protein 2 with Sulfhydryl Group Protein2_Sulfhydryl->Conjugate G cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Reaction Protein1_Carboxyl Protein 1 with Carboxyl Group Activated_Protein1 NHS-Ester Activated Protein 1 Protein1_Carboxyl->Activated_Protein1 Forms NHS Ester (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Protein1 Conjugate Protein 1 - Protein 2 Conjugate Activated_Protein1->Conjugate Forms Amide Bond (pH 7.2-8.5) Protein2_Amine Protein 2 with Amine Group Protein2_Amine->Conjugate EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF (Ligand) VEGF->VEGFR Binds PKC PKC PLCg->PKC Activates Permeability Vascular Permeability PKC->Permeability Increases AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis (Vessel Formation) AKT->Angiogenesis Promotes

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validating H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies relies on the precise and stable attachment of a cytotoxic payload to a monoclonal antibody. Site-specific conjugation methods are paramount in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced safety profiles. This guide provides an objective comparison of site-specific conjugation using H2N-PEG12-Hydrazide with two leading alternative technologies: cysteine-based conjugation (THIOMABs) and enzyme-mediated conjugation.

Executive Summary

Site-specific conjugation via this compound, which targets the antibody's native glycans, offers a compelling method for producing homogeneous and stable ADCs without the need for antibody engineering. This approach demonstrates comparable, and in some aspects, superior performance to established methods like cysteine-based and enzymatic conjugations. Key advantages include high conjugation efficiency, excellent serum stability, and the production of ADCs with a low aggregation propensity.

Comparative Performance Data

The following tables summarize key performance indicators for the three site-specific conjugation methods. Data for Glycan-Hydrazide and Cysteine-Maleimide conjugation are derived from head-to-head comparisons to ensure objectivity, while data for enzyme-mediated conjugation is compiled from separate, method-specific studies.

Performance Metric Glycan-Hydrazide (e.g., this compound) Cysteine-Based (THIOMAB) Enzyme-Mediated (Transglutaminase) Reference
Conjugation Efficiency/Yield High (>90%)85-88%High (>90% for chemo-enzymatic)[1][2]
Average Drug-to-Antibody Ratio (DAR) Highly controlled (typically DAR 2 or 4)Controlled (typically DAR 2)Highly controlled (typically DAR 2)[1][3]
Homogeneity (DAR Distribution) High (predominantly a single DAR species)High (>90% desired species)High (homogeneous product)[1][4]
Serum Stability (% Payload Retained) Minimal payload loss over 7 daysUp to 50% payload loss over 7 daysHigh[1]
Aggregation (% Monomer) High (>98%)Lower compared to glycan conjugationLow[1]
Requirement for Antibody Engineering NoYesNo (for native glutamine) or Yes (for tags)

Experimental Workflows and Mechanisms

The following diagrams illustrate the conceptual workflows for each of the compared site-specific conjugation methods.

experimental_workflow Figure 1. Comparative Experimental Workflows for Site-Specific ADC Conjugation cluster_hydrazide Glycan-Hydrazide Conjugation cluster_cysteine Cysteine-Based Conjugation (THIOMAB) cluster_enzymatic Enzyme-Mediated Conjugation (Transglutaminase) H1 Native Antibody (with Fc Glycan) H2 Periodate (B1199274) Oxidation H1->H2 NaIO4 H3 Aldehyde-Activated Antibody H2->H3 H5 Hydrazone Ligation H3->H5 H4 This compound-Payload H4->H5 H6 Homogeneous ADC (DAR 2) H5->H6 C1 Engineered Antibody (THIOMAB) C2 Reduction of Engineered Cysteines C1->C2 TCEP/DTT C3 Activated Thiol Groups C2->C3 C5 Thiol-Maleimide Reaction C3->C5 C4 Maleimide-Payload C4->C5 C6 Homogeneous ADC (DAR 2) C5->C6 E1 Deglycosylated Antibody E2 Enzymatic Reaction with Linker E1->E2 Transglutaminase + Amine-Linker E3 Antibody-Linker Intermediate E2->E3 E5 Click Chemistry E3->E5 E4 Payload with Orthogonal Handle E4->E5 E6 Homogeneous ADC (DAR 2) E5->E6

Figure 1. Comparative Experimental Workflows for Site-Specific ADC Conjugation

Detailed Experimental Protocols

Protocol 1: Site-Specific Conjugation via this compound

This protocol is based on the oxidation of native antibody glycans to create aldehyde groups, which then react with the hydrazide moiety of the linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • This compound conjugated to the desired payload

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 5.5)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.

  • Oxidation:

    • Cool the antibody solution to 0-4°C.

    • Add a pre-determined molar excess of cold NaIO₄ solution to the antibody. The final concentration of NaIO₄ may range from 1 mM to 10 mM depending on the desired extent of oxidation.

    • Incubate the reaction on ice, protected from light, for 30 minutes.

  • Quenching: Stop the oxidation reaction by adding a quenching solution to consume excess periodate.

  • Buffer Exchange: Immediately purify the oxidized antibody using a desalting column equilibrated with the reaction buffer (pH 5.5) to remove excess reagents.

  • Hydrazone Ligation:

    • Add a molar excess of the this compound-payload to the purified, oxidized antibody.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload.

  • Characterization: Analyze the ADC for DAR, homogeneity, and aggregation using HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Cysteine-Based Conjugation (THIOMAB)

This protocol involves the use of an antibody engineered to contain free cysteine residues at specific sites.

Materials:

  • THIOMAB antibody

  • Reduction buffer (e.g., PBS with EDTA)

  • Reducing agent (e.g., TCEP or DTT)

  • Re-oxidation agent (e.g., dehydroascorbic acid, DHAA)

  • Maleimide-functionalized payload

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Partially reduce the THIOMAB by adding a molar excess of TCEP or DTT.

    • Incubate at 37°C for 30-60 minutes.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into conjugation buffer.

  • Re-oxidation (Optional but recommended): Re-oxidize the native inter-chain disulfide bonds by adding DHAA and incubating at room temperature for 3 hours. This step ensures that only the engineered cysteines remain as free thiols.

  • Maleimide Conjugation:

    • Add a molar excess of the maleimide-payload to the reduced THIOMAB.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimides by adding an excess of a free thiol-containing molecule (e.g., N-acetyl cysteine).

  • Purification: Purify the ADC using standard chromatography techniques.

  • Characterization: Analyze the final product as described in Protocol 1.

Protocol 3: Enzyme-Mediated Conjugation (Transglutaminase)

This protocol utilizes microbial transglutaminase (MTGase) to site-specifically conjugate a payload to a native or engineered glutamine residue. A common approach is a two-step chemo-enzymatic process.[3]

Materials:

  • Deglycosylated antibody (if targeting the native Q295)

  • Microbial Transglutaminase (MTGase)

  • Amine-containing linker with a bio-orthogonal handle (e.g., an azide)

  • Payload with a complementary bio-orthogonal handle (e.g., a cyclooctyne (B158145) for click chemistry)

  • Reaction buffer (e.g., Tris buffer, pH 7.5-8.0)

  • Desalting columns

Procedure:

  • Enzymatic Ligation of Linker:

    • Incubate the antibody with MTGase and a molar excess of the amine-containing linker.

    • Allow the reaction to proceed at 37°C for several hours to overnight.

  • Purification: Remove the enzyme and excess linker via protein A chromatography or other suitable methods.

  • Bio-orthogonal Conjugation (Click Chemistry):

    • Add a molar excess of the payload with the complementary handle to the antibody-linker intermediate.

    • Incubate at room temperature. Reaction times are typically fast (1-2 hours).

  • Purification: Purify the final ADC to remove any unreacted payload.

  • Characterization: Analyze the ADC as described in Protocol 1.

Conclusion

The validation of site-specific conjugation with this compound reveals it to be a highly effective and robust method for the generation of homogeneous and stable ADCs. Its primary advantage lies in its ability to utilize the native antibody structure, thereby circumventing the need for costly and time-consuming protein engineering. When compared to cysteine-based conjugation, the glycan-hydrazide approach demonstrates superior serum stability and a lower propensity for aggregation.[1] While enzyme-mediated methods also produce highly homogeneous ADCs, the glycan-hydrazide approach offers a simpler workflow. The choice of conjugation strategy will ultimately depend on the specific requirements of the ADC being developed, including the nature of the payload and the desired pharmacological properties. However, the data presented in this guide strongly supports the consideration of this compound-based conjugation as a leading platform for the development of next-generation antibody-drug conjugates.

References

The Balancing Act: How PEG Chain Length Dictates the Pharmacokinetic Fate of Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of Poly(ethylene glycol) (PEG) chain length on the pharmacokinetics of therapeutic conjugates reveals a critical trade-off between prolonged circulation and target accessibility. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how manipulating PEG size can optimize drug efficacy.

The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic profile of proteins, peptides, and nanoparticle-based drug delivery systems. The primary advantage of PEGylation lies in its ability to significantly extend the in vivo half-life of a conjugate. This is achieved by increasing the hydrodynamic radius of the molecule, which in turn reduces its renal clearance.[1][2] Longer PEG chains create a larger steric shield, further protecting the conjugate from enzymatic degradation and recognition by the immune system.[1]

However, the benefits of increased PEG chain length are not without their drawbacks. An excessively long PEG chain can impede the interaction of the therapeutic molecule with its target receptor or cell, a phenomenon known as steric hindrance. This can lead to a decrease in the biological activity of the conjugate. Therefore, the selection of an optimal PEG chain length is a crucial step in the design of a successful PEGylated therapeutic, requiring a careful balance between pharmacokinetic advantages and potential pharmacodynamic compromises.

Comparative Pharmacokinetics: A Data-Driven Overview

The following tables summarize quantitative data from various studies, illustrating the direct relationship between PEG chain length and key pharmacokinetic parameters.

Table 1: Impact of PEG Chain Length on the Pharmacokinetics of PEGylated Peptides

Peptide ConjugatePEG Molecular Weight (kDa)Terminal Half-life (t½) (hours)Clearance (CL)Area Under the Curve (AUC)Reference
Specific Peptide405.4--[3]
Specific Peptide708.0--[3]
Specific Peptide15017.7--[3]
Control Peptide708.0--[3]
Control Peptide15015.5--[3]

Table 2: Impact of PEG Chain Length on the Pharmacokinetics of PEGylated Nanoparticles

Nanoparticle SystemPEG Molecular Weight (Da)Elimination Half-life (t½β) (hours)Clearance (CL) (L/h/kg)AUC₀₋₇₂ h (μg/L*h)Reference
MTX/mPEG-g-CS7507.980.0578.34[4]
MTX/mPEG-g-CS200010.160.04102.51[4]
MTX/mPEG-g-CS500014.230.03145.62[4]

MTX/mPEG-g-CS: Methotrexate-loaded methoxy (B1213986) PEG-grafted-chitosan nanoparticles

The data clearly demonstrates that as the molecular weight of the PEG chain increases, the elimination half-life and AUC of the conjugate also increase, while the clearance rate decreases.[3][4] This trend is consistent across both peptide and nanoparticle conjugates.

Experimental Protocols for Assessing Conjugate Pharmacokinetics

A standardized in vivo pharmacokinetic study is essential to accurately determine the impact of PEG chain length on a conjugate's behavior. The following protocol outlines the key steps involved.

1. Animal Model Selection and Acclimatization:

  • Select a suitable animal model (e.g., rats, mice) based on the therapeutic agent and study objectives.

  • House the animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

  • Allow for an acclimatization period of at least one week before the study commences.

2. Conjugate Administration:

  • Prepare sterile formulations of the PEGylated conjugates with varying PEG chain lengths and a non-PEGylated control.

  • Administer the conjugates to the animals via a relevant route, typically intravenous (IV) injection for assessing systemic pharmacokinetics.

  • Administer a precise dose based on the body weight of each animal.

3. Blood Sampling:

  • Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • The sampling schedule should be designed to capture the distribution and elimination phases of the conjugate.

  • Collect blood from a suitable site (e.g., tail vein, retro-orbital sinus) into tubes containing an appropriate anticoagulant (e.g., heparin, EDTA).

  • Process the blood samples to separate the plasma or serum, which is then stored at -80°C until analysis.

4. Bioanalysis of Plasma/Serum Samples:

  • Develop and validate a sensitive and specific analytical method to quantify the concentration of the PEGylated conjugate in the plasma or serum samples.

  • Common analytical techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes antibodies specific to the therapeutic molecule or PEG.[]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for quantifying the conjugate.[6]

    • Size Exclusion Chromatography (SEC): Can be used to separate the PEGylated conjugate from the unconjugated drug and other plasma components.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the concentration of total PEG in plasma.[8]

5. Pharmacokinetic Data Analysis:

  • Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Key parameters include:

    • Half-life (t½): The time required for the plasma concentration of the conjugate to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the conjugate per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area Under the Curve (AUC): The integral of the plasma concentration-time curve, which represents the total drug exposure over time.

Visualizing the Process and its Consequences

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationship between PEG chain length and its pharmacokinetic effects.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Animal Model Animal Model Conjugate Administration Conjugate Administration Animal Model->Conjugate Administration Blood Sampling Blood Sampling Conjugate Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Bioanalysis Bioanalysis Sample Processing->Bioanalysis Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis->Pharmacokinetic Modeling Parameter Determination Parameter Determination Pharmacokinetic Modeling->Parameter Determination

Fig. 1: Experimental workflow for pharmacokinetic assessment.

peg_impact cluster_cause Cause cluster_effects Effects Increase PEG Chain Length Increase PEG Chain Length Increased Hydrodynamic Radius Increased Hydrodynamic Radius Increase PEG Chain Length->Increased Hydrodynamic Radius Increased Steric Hindrance Increased Steric Hindrance Increase PEG Chain Length->Increased Steric Hindrance Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Radius->Reduced Renal Clearance Increased Half-life Increased Half-life Reduced Renal Clearance->Increased Half-life Decreased Clearance Decreased Clearance Reduced Renal Clearance->Decreased Clearance Reduced Enzymatic Degradation Reduced Enzymatic Degradation Increased Steric Hindrance->Reduced Enzymatic Degradation Reduced Immunogenicity Reduced Immunogenicity Increased Steric Hindrance->Reduced Immunogenicity Potentially Reduced Bioactivity Potentially Reduced Bioactivity Increased Steric Hindrance->Potentially Reduced Bioactivity

Fig. 2: Impact of increasing PEG chain length on pharmacokinetics.

References

Performance of H2N-PEG12-Hydrazide in Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker and buffer system is paramount for successful bioconjugation. H2N-PEG12-Hydrazide is a popular PEGylated linker that reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds, a widely used linkage in drug delivery and bioconjugation due to its pH-sensitive nature. This guide provides a comparative analysis of the performance of this compound in common biological buffers, offering insights into its stability and reactivity, supported by experimental principles.

Performance in Different Biological Buffers

The efficiency of hydrazone bond formation and the stability of the resulting linkage are significantly influenced by the buffer composition and pH. While direct comparative studies on this compound across various buffers are limited, the performance can be extrapolated from the well-established principles of hydrazone ligation chemistry.

Key Performance Parameters:

  • Reaction Rate: The formation of the hydrazone bond is catalyzed by acid.[1][2][3][4] Generally, the reaction is faster at a slightly acidic pH (around 4.5-6.0).[1][5][6] At neutral pH (7.0-7.4), the reaction is slower but can be accelerated by the use of catalysts such as aniline (B41778).[5][6]

  • Stability of Hydrazone Bond: The hydrazone linkage is characterized by its pH-dependent stability. It is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions.[1][7] This property is often exploited for the controlled release of drugs in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[1]

Comparison in Common Biological Buffers:

Buffer SystemTypical pH RangePerformance Characteristics for this compound Conjugation
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Reaction Rate: Moderate. The reaction proceeds at a slower rate compared to acidic buffers. For efficient conjugation, longer reaction times or the addition of a catalyst like aniline may be necessary.[5] Stability: Good. The hydrazone bond is generally stable at the neutral pH of PBS, making it a suitable buffer for the storage and application of the conjugate where premature cleavage is undesirable.[1] Aromatic hydrazones have been shown to be relatively stable in PBS.
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7Reaction Rate: High. The acidic nature of MES buffer provides catalytic protons that accelerate the rate-limiting dehydration step in hydrazone formation, leading to faster conjugation kinetics compared to neutral buffers.[1][3][8] Stability: Moderate to Low. The acidic environment that favors the reaction will also promote the hydrolysis of the formed hydrazone bond. Therefore, for applications requiring long-term stability, the conjugate should be transferred to a neutral buffer after formation.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Reaction Rate: Moderate to Low. Studies have shown that HEPES can result in a slower hydrazone formation rate compared to phosphate (B84403) buffer.[3][8] This may be due to the specific interactions of the buffer components with the reaction intermediates. Stability: Good. Similar to PBS, the near-neutral to slightly alkaline pH range of HEPES buffer promotes the stability of the hydrazone bond.

Comparison with Alternative Linkers

This compound is one of many options for bioconjugation. The choice of a linker depends on the specific application, including the desired stability, release mechanism, and the nature of the molecules to be conjugated.

Linker TypeLinkage ChemistryKey Features
Other PEG-Hydrazide Linkers (e.g., different PEG lengths) Hydrazone bondThe length of the PEG chain can influence the solubility, steric hindrance, and pharmacokinetic properties of the conjugate.[9] Shorter PEGs are used for compact labeling, while longer PEGs can improve solubility and reduce immunogenicity.[9]
Maleimide-PEG Linkers Thiol-maleimide Michael additionReacts with free sulfhydryl groups (cysteines). Provides a stable thioether bond. The reaction is typically fast and efficient at neutral pH.
NHS Ester-PEG Linkers Amine-NHS ester reactionReacts with primary amines (lysines, N-terminus). Forms a stable amide bond. The reaction is efficient at slightly alkaline pH (7.2-8.5).[10]
Click Chemistry Linkers (e.g., Azide-PEG, Alkyne-PEG, DBCO-PEG) Copper-catalyzed or strain-promoted alkyne-azide cycloadditionHighly specific and bioorthogonal reactions. Form very stable triazole rings. Can be performed under mild, physiological conditions.
Oxime Linkers Reaction of aminooxy group with aldehydes/ketonesForms a stable oxime linkage, which is generally more stable to hydrolysis than a hydrazone bond, especially under acidic conditions.[11]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a protein containing a carbonyl group. The carbonyl group can be introduced into a glycoprotein (B1211001) by periodate (B1199274) oxidation of its sugar moieties.

Protocol 1: Conjugation in MES Buffer (for faster reaction)
  • Preparation of Protein:

    • If the protein is not already in MES buffer, exchange it into 0.1 M MES buffer, pH 5.5-6.0, using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Dissolve this compound in the same MES buffer to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Remove the excess, unreacted this compound and by-products by size-exclusion chromatography (SEC) or dialysis against a neutral buffer like PBS, pH 7.4, for storage.

Protocol 2: Conjugation in PBS (for enhanced stability of the final conjugate)
  • Preparation of Protein:

    • Exchange the protein into 0.1 M PBS, pH 7.4.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of this compound and Catalyst Solution:

    • Dissolve this compound in PBS to a concentration of 10-50 mM.

    • Prepare a fresh 100 mM stock solution of aniline in an organic solvent like DMSO or in the reaction buffer.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound solution to the protein solution.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 4-16 hours.

  • Purification:

    • Purify the conjugate using SEC or dialysis against PBS, pH 7.4.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Protein Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein Protein with Carbonyl Group mix Mix Protein and Linker in Selected Buffer (e.g., MES or PBS) protein->mix linker This compound Solution linker->mix incubate Incubate at Room Temperature mix->incubate pH-dependent kinetics purify Purify Conjugate (SEC or Dialysis) incubate->purify conjugate Purified Protein-PEG Conjugate purify->conjugate

Caption: Workflow for the conjugation of this compound to a protein.

Hydrazone Bond Formation and pH-Dependent Hydrolysis

hydrazone_formation_hydrolysis cluster_formation Hydrazone Formation (Slightly Acidic pH) cluster_hydrolysis Hydrolysis (Acidic pH) reactants Protein-CHO + this compound hydrazone Protein-CH=N-NH-PEG12 reactants->hydrazone Condensation (-H2O) hydrazone->hydrazone hydrolyzed Protein-CHO + this compound hydrazone->hydrolyzed Hydrolysis (+H2O)

Caption: Reversible formation and hydrolysis of a hydrazone bond.

References

H2N-PEG12-Hydrazide: A Comparative Guide to In Vitro and In Vivo Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is critical to the success of a therapeutic or diagnostic agent. H2N-PEG12-Hydrazide has emerged as a versatile and widely utilized linker, offering a unique combination of properties that are advantageous in both laboratory settings and living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo efficiency of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Introduction to this compound

This compound is a heterobifunctional linker that contains a terminal amine group (H2N), a 12-unit polyethylene (B3416737) glycol (PEG) chain, and a hydrazide functional group (-CONHNH2). The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.[1] The hydrazide group is particularly useful for its ability to react with aldehyde or ketone moieties to form a hydrazone bond, a linkage that is notably sensitive to pH.[2][3] This pH-dependent stability is a key feature, allowing for the design of "smart" drug delivery systems that release their payload under specific acidic conditions, such as those found in tumor microenvironments or within cellular endosomes and lysosomes.[2]

Mechanism of Conjugation: Hydrazone Bond Formation

The primary mechanism of action for this compound in bioconjugation is the formation of a hydrazone bond. This reaction occurs between the hydrazide group of the linker and a carbonyl group (aldehyde or ketone) on the target molecule. The reaction is typically carried out under mild aqueous conditions.[2]

cluster_reactants Reactants cluster_product Product H2N_PEG12_Hydrazide H2N-PEG12-NH-NH2 Conjugate Target Molecule-NH-N=C-PEG12-NH2 H2N_PEG12_Hydrazide->Conjugate + Target_Molecule Target Molecule (with Aldehyde/Ketone) Target_Molecule->Conjugate Mild Aqueous Conditions cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Generate Aldehyde Tag on Antibody B Purify and Buffer Exchange Antibody A->B D Mix Antibody and Hydrazide Linker B->D C Dissolve this compound C->D E Incubate at Room Temperature D->E F Purify Conjugate (SEC/Dialysis) E->F G Characterize Conjugate (SDS-PAGE, MS) F->G cluster_invitro In Vitro Efficiency Factors cluster_invivo In Vivo Efficiency Factors cluster_outcome Performance Outcome A pH B Temperature I Overall Efficiency A->I C Buffer B->I D Concentration C->I D->I E Circulation Half-Life F Biodistribution E->I G Enzymatic Stability F->I H Target Accumulation G->I H->I

References

A Cost-Benefit Analysis of H2N-PEG12-Hydrazide in Large-Scale Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of bioconjugates, particularly for large-scale production where efficiency, stability, and cost are paramount. This guide provides a comprehensive cost-benefit analysis of H2N-PEG12-Hydrazide, a heterobifunctional PEG linker, comparing its performance and economic viability against two common alternatives: NHS-ester PEGs and Maleimide PEGs. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their bioconjugation projects.

Executive Summary

This compound offers a unique advantage in its ability to form pH-sensitive hydrazone bonds, enabling controlled drug release in acidic environments such as tumor microenvironments or endosomes. This feature is highly desirable for targeted therapies like antibody-drug conjugates (ADCs). However, this comes at the cost of potentially lower stability in circulation compared to the highly stable amide bonds formed by NHS-ester PEGs. From a cost perspective, while prices are comparable at a small scale, the overall cost-effectiveness in large-scale production will be heavily influenced by factors such as conjugation efficiency, yield, and the need for specific reaction conditions. Maleimide PEGs provide a thiol-specific conjugation strategy, offering site-specificity that can be advantageous but requires the presence of free thiol groups on the biomolecule.

Performance and Cost Comparison

To facilitate a clear comparison, the following tables summarize the key performance indicators and approximate costs of this compound and its alternatives. It is important to note that large-scale pricing is often subject to negotiation with suppliers and can vary significantly. The prices listed here are based on publicly available information for smaller quantities and should be considered indicative.

Table 1: Performance Comparison of PEG Linkers

FeatureThis compoundNHS-ester PEGMaleimide PEG
Reactive Group Hydrazide (-NH-NH2)N-Hydroxysuccinimide EsterMaleimide
Target Functional Group Aldehydes, KetonesPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Resulting Linkage HydrazoneAmideThioether
Bond Stability pH-sensitive (cleavable in acidic conditions)Highly stableStable
Typical Reaction pH 4.5 - 6.07.0 - 8.56.5 - 7.5
Conjugation Efficiency Moderate to High (typically 55-75%)[1]HighHigh
Key Advantage Controlled, pH-dependent releaseHigh stability, robust chemistrySite-specific conjugation to thiols
Potential Drawback Potential for premature release in circulation[2][3][4]Non-specific conjugation to multiple amine sitesRequires available thiol groups

Table 2: Indicative Cost Comparison (Small Scale)

ReagentSupplier ExamplePrice (USD) for 1g
This compoundBroadPharm~$950
m-PEG12-NHS esterBroadPharm~$590[5]
Mal-PEG12-NHS esterBroadPharm~$1350 (for 250mg)[6]
Amino-PEG12-amineBroadPharm~$950[7]
m-PEG12-amineBroadPharm~$570[8]

Note: Prices are approximate and subject to change. Bulk and GMP-grade pricing will differ and require direct inquiry with suppliers.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and scaling up bioconjugation processes. Below are representative protocols for conjugation using hydrazide and NHS-ester chemistries.

Protocol 1: Antibody Conjugation via Hydrazide Ligation (General Procedure)

This protocol outlines the general steps for conjugating a hydrazide-functionalized linker to an antibody with available aldehyde groups, which can be introduced by mild oxidation of the carbohydrate moieties in the Fc region.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (B1199274) solution

  • Aniline (B41778) (as a catalyst)

  • Quenching solution (e.g., glycerol)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Oxidation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.

    • Remove excess periodate and glycerol by buffer exchange into the reaction buffer (pH 5.5).

  • Conjugation:

    • Dissolve this compound in the reaction buffer.

    • Add a 50- to 100-fold molar excess of the this compound solution to the oxidized antibody.

    • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting antibody-PEG conjugate using size-exclusion chromatography to remove excess PEG linker and other reagents.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Antibody Conjugation via NHS-Ester Ligation

This protocol describes the conjugation of an NHS-ester functionalized PEG to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester PEG

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.0-8.5.

    • Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation:

    • Add a 5- to 20-fold molar excess of the NHS-ester PEG solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester PEG.

  • Purification:

    • Purify the antibody-PEG conjugate using size-exclusion chromatography.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Visualization of Workflows and Concepts

To better illustrate the processes and decision-making logic, the following diagrams are provided.

experimental_workflow_hydrazide cluster_oxidation Antibody Oxidation cluster_conjugation Conjugation cluster_purification Purification antibody Antibody oxidized_ab Aldehyde-functionalized Antibody antibody->oxidized_ab Oxidation of carbohydrates periodate Sodium Periodate periodate->oxidized_ab conjugate Antibody-PEG Conjugate oxidized_ab->conjugate Hydrazone bond formation (pH 4.5-6.0) peg_hydrazide This compound peg_hydrazide->conjugate purified_conjugate Purified Conjugate conjugate->purified_conjugate Size-Exclusion Chromatography

Caption: Experimental workflow for antibody conjugation using this compound.

experimental_workflow_nhs cluster_conjugation Conjugation cluster_purification Purification & Quenching antibody Antibody conjugate Antibody-PEG Conjugate antibody->conjugate Amide bond formation (pH 7.0-8.5) peg_nhs NHS-ester PEG peg_nhs->conjugate quenched_conjugate Quenched Reaction conjugate->quenched_conjugate Quenching purified_conjugate Purified Conjugate quenched_conjugate->purified_conjugate Size-Exclusion Chromatography cost_benefit_analysis cluster_decision Decision Factors for Large-Scale Production cluster_linker_choice Linker Selection cost Cost of Goods raw_materials Raw Material Cost (PEG Linker, Antibody, etc.) cost->raw_materials yield Conjugation Yield & Purity cost->yield performance Product Performance stability In vivo & In vitro Stability performance->stability efficacy Therapeutic Efficacy (e.g., controlled release) performance->efficacy process Manufacturing Process complexity Process Complexity (e.g., pH control, catalysts) process->complexity scalability Scalability of Conjugation process->scalability reproducibility Batch-to-Batch Consistency process->reproducibility hydrazide H2N-PEG-Hydrazide raw_materials->hydrazide nhs NHS-ester PEG raw_materials->nhs maleimide Maleimide PEG raw_materials->maleimide yield->hydrazide yield->nhs yield->maleimide stability->nhs Prioritized for high stability efficacy->hydrazide Prioritized for controlled release complexity->hydrazide Requires more stringent control scalability->nhs Generally more straightforward reproducibility->hydrazide Critical for all reproducibility->nhs Critical for all reproducibility->maleimide Critical for all

References

literature review comparing different protein modification techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protein Modification Techniques for Researchers

Introduction

Post-translational modifications (PTMs) are crucial chemical alterations that proteins undergo after synthesis, dramatically expanding the functional diversity of the proteome. These modifications, which include the addition of functional groups, peptides, or the cleavage of regulatory subunits, are pivotal in regulating nearly all cellular processes, from signal transduction and cell division to protein localization and degradation.[1][2][3] For researchers in basic biology and drug development, the ability to accurately detect, quantify, and characterize these modifications is paramount to understanding protein function in both health and disease.

This guide provides a comparative overview of common techniques used to study several key types of protein modifications: phosphorylation, ubiquitination, glycosylation, and site-specific chemical modification. It is designed to help researchers, scientists, and drug development professionals navigate the available methods, offering objective comparisons, supporting data, and detailed experimental protocols for key assays.

I. Phosphorylation

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a fundamental regulatory mechanism.[1] It is controlled by protein kinases and phosphatases and plays a central role in signal transduction cascades.[4][5] A major challenge in phosphoproteomics is the low stoichiometry of phosphorylation and the suppression of phosphopeptide signals in mass spectrometry, making enrichment a critical step.[6]

Comparison of Phosphopeptide Enrichment Techniques

The two most widely used methods for phosphopeptide enrichment are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[4][7] Both have distinct selectivities and efficiencies.

TechniquePrincipleEfficiency & SpecificityAdvantagesDisadvantages
Immobilized Metal Affinity Chromatography (IMAC) Utilizes chelated metal ions (e.g., Fe³⁺, Ga³⁺) that have a high affinity for the negatively charged phosphate groups on peptides.[4]Overall efficiency can reach ~72%.[4] The first two of three enrichment rounds can be highly efficient (79-81%).[4]Higher efficiency in enriching multi-phosphorylated peptides.[7] Captures a distinct set of phosphopeptides compared to TiO2.[4]Can have lower specificity due to non-specific binding of acidic (glutamic and aspartic acid-rich) peptides.
Titanium Dioxide (TiO₂) Chromatography Based on the strong affinity of titanium dioxide for phosphate groups under acidic conditions.[8]A single enrichment can be highly specific (86.1%), but efficiency drops in subsequent rounds.[4] Overall efficiency across three rounds was found to be ~61%.[4]High specificity in the initial enrichment.[4] Different methods using various non-phosphopeptide excluders (e.g., glutamic acid, lactic acid) can be optimized for specificity.[9]Less efficient for multi-phosphorylated peptides compared to IMAC.[6] The binding affinity of singly phosphorylated peptides to TiO2 beads is lower than that of multi-phosphorylated peptides.[6]
Antibody-based Enrichment (Immunoprecipitation) Uses antibodies that specifically recognize phosphorylated serine, threonine, or tyrosine residues to immunoprecipitate phosphoproteins or phosphopeptides.High specificity, particularly for phosphotyrosine. Antibodies for phosphoserine/threonine are often less reliable.[10]Excellent for targeting specific types of phosphorylation (e.g., pTyr). Can be used to enrich whole proteins before digestion.Antibody availability and cross-reactivity can be limiting. May not be suitable for comprehensive, unbiased phosphoproteome analysis.
Detailed Experimental Protocol: TiO₂ Phosphopeptide Enrichment

This protocol describes a general workflow for the enrichment of phosphopeptides from a complex protein digest using TiO₂ beads, a common procedure in phosphoproteomics.[8][11]

Materials:

  • Digested peptide sample (e.g., from a cell lysate)

  • TiO₂ beads (e.g., Titansphere)

  • Loading/Washing Buffer 1: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA)

  • Washing Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 1.5% Ammonium Hydroxide (NH₄OH)

  • Microcentrifuge tubes, pipette tips

  • Vacuum concentrator (SpeedVac)

Procedure:

  • Sample Preparation: Resuspend the dried peptide digest in Loading/Washing Buffer 1.

  • Bead Equilibration: Create a slurry of TiO₂ beads in ACN. Add an appropriate amount of beads to a microcentrifuge tube for your sample size (a 4:1 bead-to-peptide ratio is a common starting point).[12] Pellet the beads by centrifugation and remove the supernatant.

  • Binding: Resuspend the TiO₂ beads in the peptide sample solution. Incubate for 15-30 minutes at room temperature with gentle rotation to allow phosphopeptides to bind to the beads.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant, which contains unbound, non-phosphorylated peptides. b. Wash the beads by adding 100 µL of Loading/Washing Buffer 1. Vortex briefly, centrifuge, and discard the supernatant. c. Repeat the wash step with 100 µL of Washing Buffer 2. This helps remove non-specifically bound acidic peptides.

  • Elution: a. After the final wash, add 50 µL of Elution Buffer (1.5% NH₄OH) to the beads to release the bound phosphopeptides. b. Incubate for 15 minutes at room temperature with vortexing. c. Centrifuge the beads and carefully transfer the supernatant containing the phosphopeptides to a new clean tube.

  • Sample Cleanup: Acidify the eluted phosphopeptides with formic acid or TFA. Dry the sample completely in a vacuum concentrator.

  • Analysis: Reconstitute the dried phosphopeptides in a suitable buffer for LC-MS/MS analysis.

Signaling Pathway Visualization: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a phosphorylation cascade, where a series of kinases phosphorylate and activate one another in sequence, leading to a cellular response.[12]

MAPK_Pathway cluster_nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras-GTP receptor->ras Activates raf Raf ras->raf Phosphorylates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates substrate Transcription Factors & Other Proteins erk->substrate Enters Nucleus & Phosphorylates response Cellular Response (Proliferation, Differentiation) substrate->response nucleus Nucleus growth_factor Growth Factor growth_factor->receptor Binds

MAPK/ERK signaling phosphorylation cascade.

II. Ubiquitination

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein.[6] This PTM can signal for protein degradation via the proteasome, alter cellular location, or promote or prevent protein interactions.[6] The process involves three key enzymes: E1 (activating), E2 (conjugating), and E3 (ligating).[13] The type of ubiquitin linkage (e.g., K48- vs. K63-linked chains) dictates the functional outcome.[14]

Comparison of Ubiquitination Analysis Techniques

Detecting ubiquitinated proteins is challenging due to their low abundance and the dynamic nature of the modification. Enrichment is typically required.

TechniquePrincipleEfficiency & SpecificityAdvantagesDisadvantages
Tag-based Enrichment An epitope tag (e.g., 6xHis) is fused to ubiquitin and overexpressed in cells. Ubiquitinated proteins are then purified via affinity chromatography (e.g., Ni-NTA for His-tags).[15]High yield and specificity for tagged ubiquitin conjugates. A 2003 study identified 110 ubiquitination sites on 72 proteins using this method.[16]Enables robust purification under denaturing conditions, reducing non-specific interactions. Allows for quantitative proteomics using SILAC.[15]Overexpression of tagged ubiquitin may perturb endogenous ubiquitination pathways.[17] Does not capture proteins modified with endogenous, untagged ubiquitin.
Antibody-based Enrichment Uses antibodies that recognize ubiquitin itself or the "di-glycine remnant" (K-ε-GG) left on a peptide after tryptic digestion of a ubiquitinated protein.[17]Highly specific for endogenous ubiquitination. Modern methods using di-glycine remnant antibodies can identify tens of thousands of sites (~19,000 sites in one study).[17]Captures endogenously ubiquitinated proteins without overexpression artifacts. The di-glycine remnant antibody is highly specific for ubiquitinated peptides.Can be less efficient than tag-based methods. The quality and specificity of the antibody are critical.
Ubiquitin-Binding Domain (UBD) Enrichment Utilizes recombinant proteins containing UBDs, which are natural domains that recognize and bind ubiquitin chains, to pull down ubiquitinated proteins.Specificity depends on the UBD used; some are linkage-specific.Can be used to enrich for specific ubiquitin chain linkages. Avoids issues related to antibody specificity.Binding affinity can be lower than antibodies, potentially leading to lower yields.
Detailed Experimental Protocol: In Vivo Ubiquitination Assay

This protocol outlines the detection of ubiquitination of a specific protein of interest (POI) in cultured cells by co-immunoprecipitation.[18][19]

Materials:

  • Cultured mammalian cells (e.g., HEK293T)

  • Expression plasmids for your tagged POI (e.g., GFP-POI) and HA-tagged Ubiquitin (HA-Ub)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell Lysis Buffer: 1% Triton X-100, 150 mM KCl, 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5% glycerol.

  • Inhibitors: Proteasome inhibitor (e.g., MG132), deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM), protease and phosphatase inhibitors.

  • Antibody-coupled beads for immunoprecipitation (e.g., anti-GFP magnetic beads).

  • SDS-PAGE gels and Western blot reagents.

  • Primary antibodies: anti-HA (to detect ubiquitination) and anti-GFP (to detect the POI).

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids expressing your tagged POI and HA-Ubiquitin. Allow cells to grow for 24-48 hours.

  • Inhibitor Treatment (Optional but Recommended): About 4-6 hours before harvesting, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to allow ubiquitinated proteins to accumulate. Add a DUB inhibitor (e.g., 5 mM NEM) to the culture medium 30 minutes before harvesting to preserve ubiquitin chains.[18]

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using the Lysis Buffer freshly supplemented with the full cocktail of inhibitors (proteasome, DUB, protease, phosphatase). c. Scrape the cells and collect the lysate. Briefly sonicate to shear genomic DNA and ensure complete lysis. d. Clear the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Immunoprecipitation (IP): a. Transfer the cleared supernatant to a new tube. Set aside a small aliquot as the "input" control. b. Add the antibody-coupled beads (e.g., anti-GFP beads) to the remaining lysate. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the POI and its binding partners.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Wash the beads 3-5 times with ice-cold Lysis Buffer (without DUB inhibitors in the final washes) to remove non-specific binders.

  • Elution and Analysis: a. After the final wash, remove all supernatant. Elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes. b. Analyze the "input" and IP samples by SDS-PAGE and Western blotting. c. Probe one blot with the anti-HA antibody. A high-molecular-weight smear or laddering pattern in the IP lane indicates polyubiquitination of your POI. d. Probe a second blot with the anti-GFP antibody to confirm the successful immunoprecipitation of your POI.

Visualization: The Ubiquitin-Proteasome System

This diagram illustrates the enzymatic cascade responsible for attaching ubiquitin to a substrate protein, marking it for degradation by the 26S proteasome.

Ubiquitination_Pathway ub Ubiquitin (Ub) e1 E1 (Ub-Activating Enzyme) ub->e1 Activation e2 E2 (Ub-Conjugating Enzyme) e1->e2 Conjugation amp AMP + PPi e1->amp e3 E3 (Ub Ligase) e2->e3 poly_ub_sub Polyubiquitinated Protein e3->poly_ub_sub Ligation substrate Target Protein substrate->e3 Recognition proteasome 26S Proteasome poly_ub_sub->proteasome Degradation peptides Degraded Peptides proteasome->peptides atp ATP atp->e1

The E1-E2-E3 enzymatic cascade in protein ubiquitination.

III. Glycosylation

Glycosylation, the attachment of sugar moieties (glycans) to proteins, is one of the most complex PTMs. It is critical for protein folding, stability, cell-cell communication, and immune responses.[20] The two major types are N-linked (to asparagine) and O-linked (to serine or threonine).[20] Analysis is challenging due to the immense structural diversity and heterogeneity of glycans.

Comparison of Glycosylation Analysis Strategies

Glycoproteomic workflows typically involve analysis at the level of released glycans, glycopeptides, or intact glycoproteins.

StrategyPrincipleSpecificity & SensitivityAdvantagesDisadvantages
Released Glycan Analysis Glycans are enzymatically (e.g., PNGase F for N-glycans) or chemically released from the protein backbone. The free glycans are then labeled and analyzed, typically by HPLC, CE, or MS.[21]High sensitivity for glycan structures due to labeling and separation from the protein component.Provides a comprehensive profile of all glycans present on a protein. Well-established protocols for release and labeling are available.Information about the specific site of attachment is lost. Cannot distinguish between different glycoproteins in a complex mixture.
Glycopeptide Analysis (Site-specific) The glycoprotein (B1211001) is digested into peptides. The resulting glycopeptides are often enriched (e.g., via HILIC or lectin affinity) and then analyzed by LC-MS/MS.[22]Provides site-specific information. HILIC enrichment is efficient but lectin affinity is more selective for specific glycan structures.[22]Links specific glycan structures to specific sites on the protein backbone. Essential for understanding the function of site-specific glycosylation.Glycopeptides often ionize poorly in MS compared to non-glycosylated peptides.[20] Data analysis is complex, requiring specialized software to interpret both peptide and glycan fragmentation data.
Intact Glycoprotein Analysis The entire, intact glycoprotein is analyzed directly by mass spectrometry.Provides information on the overall pattern of glycosylation ("macroheterogeneity") on a protein.Gives a complete picture of all glycoforms present on a single protein molecule.Requires high-resolution mass spectrometry. Does not provide site-specific information. Not suitable for complex mixtures of proteins.
Detailed Experimental Protocol: N-Glycan Release and Fluorescent Labeling

This protocol describes the enzymatic release of N-linked glycans from a purified glycoprotein followed by labeling with a fluorescent tag (e.g., 2-aminobenzamide (B116534), 2-AB) for subsequent HPLC analysis.

Materials:

  • Purified glycoprotein sample

  • Denaturant (e.g., SDS)

  • Reducing agent (e.g., DTT)

  • PNGase F enzyme

  • Reaction buffer (e.g., Tris or phosphate buffer)

  • Labeling reagent: 2-aminobenzamide (2-AB) and sodium cyanoborohydride (reductant) dissolved in DMSO/acetic acid.

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon) for cleanup.

  • HPLC system with a fluorescence detector.

Procedure:

  • Protein Denaturation: a. To your glycoprotein sample in buffer, add SDS to a final concentration of ~0.5% and a reducing agent like DTT. b. Heat the sample at 90-100°C for 5-10 minutes to fully denature the protein and expose the glycosylation sites.

  • Enzymatic Release of N-Glycans: a. Cool the sample to room temperature. Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS, which would otherwise inhibit the enzyme. b. Add PNGase F enzyme to the sample. c. Incubate overnight (16-18 hours) at 37°C to allow for complete cleavage of N-glycans.

  • Purification of Released Glycans: a. After incubation, the released glycans must be separated from the deglycosylated protein and other buffer components. This is often done using a graphitized carbon SPE cartridge. b. Condition the cartridge, load the sample, wash away contaminants, and elute the glycans with a solvent like 25% ACN containing 0.05% TFA. c. Dry the eluted glycans in a vacuum concentrator.

  • Fluorescent Labeling (Reductive Amination): a. Prepare the labeling solution by dissolving 2-AB and sodium cyanoborohydride in a 70:30 mixture of DMSO and glacial acetic acid. b. Add the labeling solution to the dried glycan sample. c. Incubate at 65°C for 2-3 hours. The reducing end of the glycan reacts with the 2-AB, which is then stabilized by the reductant.

  • Cleanup of Labeled Glycans: a. After labeling, the excess fluorescent dye must be removed. This is typically done using another SPE step (e.g., paper-based or HILIC). b. Dry the purified, labeled glycans.

  • Analysis: Reconstitute the labeled glycans in an appropriate solvent (e.g., water or ACN/water) for analysis by HILIC-HPLC with fluorescence detection.

Visualization: N-Glycosylation Analysis Workflow

This diagram shows a typical experimental workflow for analyzing N-linked glycans released from a glycoprotein sample.

Glycan_Workflow start Purified Glycoprotein denature 1. Denaturation (SDS, DTT, Heat) start->denature release 2. N-Glycan Release (PNGase F) denature->release purify1 3. Glycan Purification (SPE) release->purify1 labeling 4. Fluorescent Labeling (e.g., 2-AB) purify1->labeling purify2 5. Labeled Glycan Cleanup (SPE) labeling->purify2 analysis 6. Analysis (HILIC-HPLC-FLD) purify2->analysis end Glycan Profile analysis->end

Experimental workflow for N-glycan release and analysis.

IV. Site-Specific Chemical Modification

Beyond natural PTMs, the ability to chemically modify proteins at specific sites is a powerful tool for creating protein conjugates, installing probes for imaging, or developing therapeutics.[1][2] These methods can be broadly categorized by their selectivity for specific amino acid residues or for bioorthogonally-introduced functional groups.

Comparison of Chemical Modification Strategies

The choice of strategy depends on whether the goal is to modify a native protein or one that has been engineered for a specific reaction.

StrategyTarget Residue(s)Common ReagentsSelectivityAdvantages
Cysteine Alkylation Cysteine (thiol group)Maleimides, IodoacetamidesHigh selectivity for cysteine due to the unique nucleophilicity of the thiol group, especially at neutral pH.[23]Robust and widely used. Reaction conditions are typically mild and aqueous.
Lysine (B10760008) Acylation Lysine (ε-amino group), N-terminus (α-amino group)N-hydroxysuccinimide (NHS) estersGenerally non-site-specific, as it targets all accessible lysine residues and the N-terminus.Reagents are readily available. Effective for general protein labeling or crosslinking.
Bioorthogonal Chemistry ("Click" Chemistry) Unnatural Amino Acids (e.g., containing azides, alkynes)Alkynes/Azides (for CuAAC or SPAAC), Tetrazines/Trans-cyclooctenes (for IEDDA)Extremely high site-selectivity, as the reaction targets a functional group not naturally present in proteins.[24]Reaction is bioorthogonal (occurs without interfering with native biological processes). Highly efficient and specific.
Metal-Mediated Coupling Tryptophan, Cysteine, TyrosinePalladium, Gold, or Rhodium catalystsCan achieve high selectivity for specific residues like tryptophan or cysteine under controlled conditions.[25]Enables novel bond formations (e.g., C-C, C-N) that are not possible with traditional bioconjugation.
Detailed Experimental Protocol: Site-Specific Labeling via SPAAC

This protocol describes the labeling of a protein containing a genetically incorporated unnatural amino acid with an azide (B81097) group, using a cyclooctyne-bearing probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[26]

Materials:

  • Purified protein containing an azide-functionalized unnatural amino acid.

  • Cyclooctyne-conjugated probe (e.g., DBCO-PEG-Fluorophore).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Method for protein purification/buffer exchange (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Protein Preparation: Ensure your purified protein is in a buffer free of any azide-reactive components. A buffer exchange into PBS is recommended. Determine the protein concentration accurately.

  • Reaction Setup: a. In a microcentrifuge tube, combine the azide-containing protein with the DBCO-conjugated probe. b. A 5 to 10-fold molar excess of the DBCO probe over the protein is typically used to ensure the reaction goes to completion. c. The reaction is typically run at a protein concentration of 1-10 mg/mL.

  • Incubation: a. Incubate the reaction mixture at room temperature or 4°C. The reaction is often complete within 1-2 hours but can be left overnight.[26] b. No catalyst (like copper) is needed for this strain-promoted reaction.

  • Removal of Excess Probe: a. After incubation, the unreacted, excess DBCO probe must be removed from the labeled protein conjugate. b. This is best achieved using size-exclusion chromatography (SEC), which separates the large protein conjugate from the small probe molecule. Dialysis or spin filtration can also be used.

  • Analysis and Characterization: a. Confirm successful conjugation using SDS-PAGE. The labeled protein should show a shift in molecular weight or can be visualized directly if a fluorescent probe was used. b. The efficiency of the labeling can be quantified using mass spectrometry (to measure the mass shift) or by UV-Vis spectroscopy if the probe has a distinct absorbance.

Visualization: Bioorthogonal Labeling Concept

This diagram illustrates the two-step logic of bioorthogonal chemical modification: first, an unnatural functional group is introduced into the protein, and second, it is selectively targeted with a probe.

Bioorthogonal_Chemistry cluster_step1 cluster_step2 step1 Step 1: Introduce Bioorthogonal Handle protein Protein protein_mod Engineered Protein protein->protein_mod Genetic Code Expansion uaa Unnatural Amino Acid (e.g., with Azide) labeled_protein Specifically Labeled Protein protein_mod->labeled_protein 'Click' Reaction (SPAAC) step2 Step 2: Site-Specific Labeling probe Probe Molecule (e.g., DBCO-Fluorophore) probe->labeled_protein

References

A Head-to-Head Comparison: Benchmarking H2N-PEG12-Hydrazide Conjugates Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become a cornerstone, prized for their ability to enhance solubility, extend circulation half-life, and reduce immunogenicity.[1][2] Specifically, hydrazide-functionalized PEG linkers, such as H2N-PEG12-Hydrazide, offer the additional advantage of forming pH-sensitive hydrazone bonds, a feature intelligently exploited for controlled drug release in the acidic microenvironments of tumors and endosomes.[3][4]

This guide provides an objective comparison of this compound conjugates against other industry-standard linkers. The performance is evaluated based on key parameters including conjugation efficiency, linker stability under various pH conditions and in plasma, and the in vitro cytotoxicity of the resulting conjugates. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Core Performance Metrics: A Comparative Analysis

The efficacy of a linker in an antibody-drug conjugate (ADC) is a multi-faceted issue. Optimal performance hinges on a delicate balance between stability in systemic circulation and efficient cleavage at the target site. Here, we present a comparative summary of these crucial performance indicators.

Table 1: Comparative Stability of Hydrazone Linkers at Physiological and Acidic pH

The stability of the hydrazone bond is paramount to prevent premature drug release. The data below, compiled from various studies, illustrates the pH-dependent hydrolysis of different hydrazone linkers. Aromatic hydrazones generally exhibit greater stability at neutral pH compared to their aliphatic counterparts.[3]

Linker TypepHHalf-life (t½)Reference
Acylhydrazone (Aromatic Aldehyde-derived)7.4Highly Stable (>72 h)[5]
Acylhydrazone (Aromatic Aldehyde-derived)5.5Highly Stable (>48 h)[5]
Acylhydrazone (Aliphatic Aldehyde-derived)7.4120 - 480 min[5]
Acylhydrazone (Aliphatic Aldehyde-derived)5.5< 2 min[5]
Alkylhydrazone7.0~2.3 hours[6][7]
Alkylhydrazone5.0~1.4 minutes[6][7]
Semicarbazone7.0~10.4 hours[6][7]
Semicarbazone5.0~4.2 minutes[6][7]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Table 2: Industry Standards for ADC Linker Stability in Plasma

An ideal ADC linker must remain stable in the bloodstream to minimize off-target toxicity. The following table outlines typical stability profiles for different classes of linkers when incubated in plasma.

Linker ClassCleavage MechanismPlasma Stability ProfileKey Considerations
Hydrazone Acid HydrolysisVariable: Generally stable, but can be susceptible to hydrolysis, influenced by substituents.[3] Aromatic hydrazones are more stable than aliphatic ones.pH-sensitivity is advantageous for tumor targeting.
Disulfide ReductionModerate: Cleaved by reducing agents like glutathione, present at higher concentrations inside cells than in plasma.Intracellular release mechanism.
Peptide (e.g., Val-Cit) Protease CleavageHigh: Specifically cleaved by lysosomal proteases (e.g., Cathepsin B). Generally very stable in plasma.Specific enzymatic release at the target cell.
Non-cleavable (e.g., SMCC) Antibody DegradationVery High: The linker itself is not cleaved; the payload is released upon lysosomal degradation of the antibody.Lower bystander effect.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and signaling pathways relevant to the benchmarking of this compound conjugates.

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_purification Step 2: Purification & Characterization cluster_testing Step 3: Performance Testing Antibody Antibody with oxidized glycans (aldehyde groups) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Hydrazone bond formation PEG_Hydrazide This compound PEG_Hydrazide->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., HPLC, MS, DAR determination) Purification->Characterization Stability_Assay Stability Assays (pH and Plasma) Characterization->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay signaling_pathway ADC ADC with Hydrazone Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Acid-catalyzed hydrazone cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis structure_comparison cluster_peg Polyethylene Glycol (PEG) cluster_psar Polysarcosine (PSar) peg_struct [–O–CH₂–CH₂–]n psar_struct [–N(CH₃)–CH₂–CO–]n

References

Safety Operating Guide

Proper Disposal of H2N-PEG12-Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of H2N-PEG12-Hydrazide is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a member of the hydrazide family of compounds, and based on data from related chemicals, this compound should be handled as a potentially hazardous substance. This guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Key Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[2].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[3].

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile)[2].

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene: Wash hands thoroughly after handling the compound[3]. Avoid contact with skin, eyes, and clothing[2][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, designated, and clearly labeled containers.

  • Container Selection and Labeling:

    • Use robust, leak-proof containers that are compatible with the chemical.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, irritant).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container tightly closed when not in use[1].

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases[2].

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not attempt to dispose of this compound down the drain or in regular trash[1].

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC27H57N3O13
Molecular Weight631.75 g/mol
AppearanceWhite solid
Storage (Long-term)-18°C
Purity≥ 95%[4]
Associated Hazards
Acute Toxicity (Oral)Potentially Harmful if SwallowedInferred from related compounds[3]
Skin Corrosion/IrritationPotential Irritant/CorrosiveInferred from related compounds[1][3]
Eye Damage/IrritationPotential for Serious Eye DamageInferred from related compounds[3]
CarcinogenicityPossible CarcinogenInferred from related compounds[1]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Use Designated, Labeled Hazardous Waste Containers C->D E Keep Containers Tightly Closed D->E F Store in a Secure Satellite Accumulation Area E->F G Store Away from Incompatible Materials F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Provide Accurate Waste Description H->I J Follow Institutional and Local Regulations I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling H2N-PEG12-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H2N-PEG12-Hydrazide. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the presence of the hydrazide functional group, this compound should be handled with caution. Hydrazide compounds can be toxic if ingested, and may cause skin and severe eye irritation.[1][2] The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Laboratory Operation Risk Level Minimum Required PPE
Pre-weighing and Weighing (Solid) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles and a face shield. - Respiratory Protection: NIOSH-approved respirator. - Protective Clothing: Lab coat and disposable shoe covers.[1]
Dissolving and Solution Preparation Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Lab coat.[1]
Conducting Reactions and Monitoring Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Lab coat.[1]
Work-up and Product Isolation Medium-High- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Lab coat.[1]
Small Spill Cleanup (<1g) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: NIOSH-approved respirator. - Protective Clothing: Lab coat and disposable shoe covers.[1]
Large Spill (>1g) Severe- Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). - Protective Clothing: Chemical-resistant suit.[1]
Handling Waste and Decontamination High- Gloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Chemical-resistant apron over a lab coat.[1]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[3] Storage under an inert atmosphere is recommended.[3]

2. Handling and Preparation:

  • All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.[4]

  • Assemble all necessary equipment and reagents within the fume hood before starting work to reduce traffic in and out of the containment area.[4]

3. Experimental Procedures:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring the solid, use tools that minimize the creation of dust.

  • For reactions, use closed or contained systems whenever possible.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, and only if trained to do so, use an appropriate absorbent material to contain the spill.

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

  • All materials used for cleanup must be disposed of as hazardous waste.

5. Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be treated as hazardous waste.[4]

  • Collect waste in designated, leak-proof, and clearly labeled containers.[4] Do not mix with other waste streams unless compatibility is confirmed.

  • Solid waste should be placed in a sealed hazardous waste container.[4]

  • Aqueous waste should be collected in a labeled, sealed container. Avoid releasing it into wastewater systems.[6]

  • Arrange for disposal through a licensed chemical waste disposal contractor.[6]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh Proceed to Handling handle_reaction Conduct Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete spill_alert Alert Personnel handle_reaction->spill_alert Spill Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose spill_assess Assess Spill Size spill_alert->spill_assess spill_small Clean Small Spill (if trained) spill_assess->spill_small <1g spill_large Evacuate for Large Spill spill_assess->spill_large >1g spill_small->cleanup_waste

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.